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  • Product: 2-Cyclobutylmorpholine
  • CAS: 1219844-05-9

Core Science & Biosynthesis

Foundational

Introduction: A Scaffold of Strategic Importance

An In-depth Technical Guide to the Chemical Properties of 2-Cyclobutylmorpholine In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-Cyclobutylmorpholine

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Cyclobutylmorpholine emerges as a molecule of significant interest, embodying the synergistic fusion of two highly valued structural motifs: the morpholine ring and the cyclobutane moiety. The morpholine ring is a prevalent feature in numerous marketed pharmaceuticals, prized for its attractive physicochemical properties. It imparts polarity, serves as a hydrogen bond acceptor, and possesses a relatively low basicity (pKa ≈ 8.5) compared to other nitrogenous heterocycles like piperidine, a consequence of the oxygen atom's inductive effect.[1] This unique profile often enhances aqueous solubility and can improve pharmacokinetic/pharmacodynamic (PK/PD) properties, particularly for central nervous system (CNS) drug candidates where blood-brain barrier permeability is critical.[2]

Concurrently, the cyclobutane ring has gained prominence as a versatile tool for fine-tuning pharmacological profiles.[3][4][5] Its puckered, three-dimensional structure introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[6] Furthermore, the cyclobutane fragment is relatively inert and can serve as a metabolically stable bioisostere for other groups, such as gem-dimethyl units or alkenes, potentially blocking sites of metabolism and improving a drug candidate's pharmacokinetic profile.[3]

This guide offers a comprehensive technical exploration of 2-Cyclobutylmorpholine, designed for researchers, scientists, and drug development professionals. It delves into the molecule's synthesis, physicochemical and spectroscopic properties, reactivity, and its potential as a valuable building block in the pursuit of novel therapeutics.

Synthesis and Elucidation

While numerous methods exist for the synthesis of substituted morpholines, a direct, documented synthesis of 2-Cyclobutylmorpholine is not prominently featured in the literature. However, a plausible and efficient route can be designed based on established methodologies for constructing 2-substituted morpholine derivatives.[1][7][8] A highly effective approach involves the cyclization of a 1,2-amino alcohol precursor.

A logical synthetic pathway would commence with the synthesis of (1-cyclobutyl)-2-aminoethanol. This key intermediate can then undergo a cyclization reaction with a suitable two-carbon electrophile, such as ethylene sulfate, in a one or two-step, redox-neutral protocol.[8] This method is advantageous due to its use of inexpensive reagents and typically high yields.[7][8]

Proposed Synthetic Workflow

Synthetic_Workflow_2-Cyclobutylmorpholine cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization Cyclobutyl_ketone Cyclobutyl methyl ketone Amino_alcohol (1-Cyclobutyl)-2-aminoethanol Cyclobutyl_ketone->Amino_alcohol Reductive Amination Cyclized_Intermediate N-Alkylated Intermediate Amino_alcohol->Cyclized_Intermediate tBuOK Ethylene_Sulfate Ethylene Sulfate Ethylene_Sulfate->Cyclized_Intermediate Final_Product 2-Cyclobutylmorpholine Cyclized_Intermediate->Final_Product Intramolecular Cyclization

Caption: Proposed synthetic workflow for 2-Cyclobutylmorpholine.

Experimental Protocol: Synthesis via Amino Alcohol Cyclization

This protocol is a representative, field-proven methodology adapted for the synthesis of 2-Cyclobutylmorpholine.

Objective: To synthesize 2-Cyclobutylmorpholine from (1-cyclobutyl)-2-aminoethanol and ethylene sulfate.

Materials:

  • (1-Cyclobutyl)-2-aminoethanol

  • Ethylene sulfate

  • Potassium tert-butoxide (tBuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (1-cyclobutyl)-2-aminoethanol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Causality: The use of anhydrous conditions and an inert atmosphere (nitrogen) is critical to prevent quenching of the strong base (tBuOK) and unwanted side reactions with moisture. Cooling to 0 °C helps to control the exothermicity of the initial deprotonation step.

  • Deprotonation: Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting slurry at 0 °C for 30 minutes.

    • Causality: tBuOK is a strong, non-nucleophilic base that efficiently deprotonates the amine, forming the corresponding amide anion, which is a much stronger nucleophile for the subsequent ring-opening of ethylene sulfate.

  • Nucleophilic Attack: Add a solution of ethylene sulfate (1.05 eq) in anhydrous THF dropwise via a syringe pump over 1 hour. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: Ethylene sulfate serves as a compact and reactive 2-carbon electrophile. The slow addition prevents localized overheating and potential polymerization or side reactions. The SN2 reaction between the deprotonated amine and ethylene sulfate opens the sulfate ring to form an N-monoalkylation product.[8]

  • Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: The aqueous workup removes inorganic salts and unreacted polar starting materials. DCM is a suitable solvent for extracting the moderately polar product. Washing with brine helps to remove residual water from the organic phase.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford pure 2-Cyclobutylmorpholine.

    • Causality: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any remaining starting materials or byproducts.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₈H₁₅NODefines the elemental composition and exact mass.
Molecular Weight 141.21 g/mol Falls within the "Rule of Five" guidelines for oral bioavailability.
Boiling Point ~190-210 °CIndicates low volatility under standard conditions.
logP (o/w) ~1.2 - 1.6Suggests a balance between hydrophilicity and lipophilicity, favorable for membrane permeability.[2]
pKa ~8.5Lower basicity than piperidines reduces the likelihood of full protonation at physiological pH, impacting receptor binding and solubility.[1]
H-Bond Acceptors 2 (N and O atoms)Can participate in crucial hydrogen bonding interactions with biological targets.
H-Bond Donors 1 (N-H)Provides a site for hydrogen bonding; can be used for further derivatization.

Spectroscopic Analysis

Spectroscopic analysis provides the definitive structural confirmation of 2-Cyclobutylmorpholine. The expected data serves as a benchmark for characterization.

TechniqueExpected Signature
¹H NMR Morpholine Ring: Complex multiplets for CH₂ protons (δ ~2.5-3.8 ppm). The CH proton at C2 will be a multiplet coupled to adjacent protons (δ ~2.8-3.2 ppm). The N-H proton will appear as a broad singlet. Cyclobutyl Ring: A series of complex multiplets for the CH and CH₂ protons (δ ~1.5-2.5 ppm).
¹³C NMR Approximately 6-8 distinct signals are expected, depending on symmetry. Carbons adjacent to oxygen (C3, C5) will be downfield (δ ~65-75 ppm). Carbons adjacent to nitrogen (C2, C6) will be in the δ ~45-60 ppm range. Cyclobutyl carbons will appear upfield (δ ~15-40 ppm).
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z = 141. Fragmentation: Characteristic loss of the cyclobutyl group (M-55), and fragmentation of the morpholine ring.
IR (cm⁻¹) N-H stretch: A broad absorption around 3300-3400. C-H stretch: Aliphatic stretches just below 3000. C-O stretch: A strong, characteristic band around 1115-1125.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Cyclobutylmorpholine is dominated by the nucleophilic secondary amine within the morpholine ring. The cyclobutyl group is largely inert under common synthetic conditions, contributing to the molecule's overall stability.

Core Reactivity Pathways

Reactivity_Pathways Start 2-Cyclobutylmorpholine Salt Hydrochloride Salt Start->Salt + HCl Alkylation N-Alkylated Derivative Start->Alkylation + R-X, Base Acylation N-Acylated Derivative Start->Acylation + RCOCl, Base Arylation N-Arylated Derivative Start->Arylation + Ar-X, Pd Catalyst

Caption: Key reactivity pathways of 2-Cyclobutylmorpholine.

  • Basicity and Salt Formation: The lone pair on the nitrogen atom imparts basic properties, allowing the molecule to readily react with acids to form stable salts, such as the hydrochloride salt.[9][10] This is a critical property for pharmaceutical development, as salt forms often exhibit improved solubility, stability, and handling characteristics compared to the free base.

  • N-Substitution Reactions: The secondary amine is a potent nucleophile, making it a versatile handle for synthetic elaboration.

    • N-Alkylation/Arylation: It can be readily alkylated or arylated using alkyl halides or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).

    • N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This transformation can modulate the basicity and lipophilicity of the parent molecule.

    • Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines, providing another avenue for diversification.

Applications in Medicinal Chemistry

The structural and chemical properties of 2-Cyclobutylmorpholine make it a highly attractive scaffold for drug discovery programs, particularly those targeting the CNS. Its utility stems from the logical interplay between its constituent parts.

Logic of Pharmacological Design

Pharmacological_Logic cluster_0 Structural Features cluster_1 Physicochemical & PK/PD Impact Morpholine Morpholine Ring Solubility ↑ Solubility (PK Profile) Morpholine->Solubility Polar, H-bonding BBB_Perm ↑ BBB Permeability (CNS Targeting) Morpholine->BBB_Perm Modulated pKa Cyclobutane Cyclobutane Moiety Stability ↑ Metabolic Stability (PK Profile) Cyclobutane->Stability Inert C-framework Rigidity Conformational Rigidity (PD Profile) Cyclobutane->Rigidity Reduced bond rotation 3D_Shape 3D Vector for Substituents Cyclobutane->3D_Shape Puckered ring Potency Potency Rigidity->Potency ↓ Entropic Penalty Selectivity Selectivity 3D_Shape->Selectivity Probes unique pockets

Caption: Relationship between structure and pharmacological properties.

  • Conformational Constraint and Potency: The rigid cyclobutane ring restricts the conformational freedom of the molecule. By pre-organizing the pharmacophoric elements into a conformation that is favorable for binding to a biological target, the entropic penalty upon binding is reduced, often leading to a significant increase in potency.[11]

  • Metabolic Stability: The cyclobutane scaffold is less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more flexible alkyl chains.[3][4] Incorporating this moiety at the 2-position of the morpholine ring can shield an otherwise metabolically vulnerable site, prolonging the half-life of a drug candidate.

  • Vectorial Exploration of Chemical Space: The defined three-dimensional geometry of the cyclobutyl group provides a precise vector for positioning other functional groups. This allows medicinal chemists to systematically probe hydrophobic pockets and optimize interactions within a target's binding site, enhancing both potency and selectivity.[3]

  • CNS Drug Design: The morpholine ring is a well-established component of CNS-active agents.[2] Its ability to modulate pKa and improve solubility can be leveraged to enhance blood-brain barrier penetration. The combination with a moderately lipophilic and rigid cyclobutyl group creates a scaffold that is pre-validated for CNS applications, providing a promising starting point for developing treatments for neurological and psychiatric disorders.[2]

Conclusion

2-Cyclobutylmorpholine is more than a simple combination of two chemical fragments; it is a strategically designed scaffold that leverages the distinct advantages of each component. Its robust and versatile synthesis, balanced physicochemical properties, and predictable reactivity make it an invaluable building block for medicinal chemists. The inherent conformational rigidity and metabolic stability conferred by the cyclobutyl group, coupled with the favorable pharmacokinetic profile of the morpholine ring, position 2-Cyclobutylmorpholine as a powerful tool for the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanes in Small‐Molecule Drug Candid
  • Cyclobutanes in Small-Molecule Drug Candid
  • Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Three-Component Synthesis of Morpholine Deriv
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7).
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. (2020, December 14). Life Chemicals.
  • 2-CyclobutylMorpholine | 1219844-05-9. (n.d.). ChemicalBook.
  • 2-Cyclobutylmorpholine hydrochloride [1660110-83-7]. (n.d.). Chemsigma.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). PubMed Central.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
  • 2-Cyclobutylmorpholine hydrochloride | 1660110-83-7. (n.d.). ChemicalBook.

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Exploratory

Part 1: Target Identification and Binding Characterization

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Cyclobutylmorpholine This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to inves...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-Cyclobutylmorpholine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of novel compounds, using the hypothetical molecule 2-Cyclobutylmorpholine as a case study. Given the absence of specific literature on this compound, we will proceed by outlining a robust, scientifically-grounded strategy to identify its molecular targets, characterize its functional activity, and elucidate its downstream signaling pathways. Based on the shared morpholine scaffold with other centrally active agents, we will hypothesize that 2-Cyclobutylmorpholine may interact with sigma receptors, a versatile class of proteins involved in a range of neurological processes.[1][2]

The initial and most critical step in understanding a novel compound's mechanism of action is to identify its molecular target(s). This process typically begins with broad screening followed by more focused, quantitative assessments.

Rationale for Initial Target Screening

A broad-based screening approach against a panel of known receptors, ion channels, and transporters is essential to de-risk a drug discovery program by identifying potential on-target and off-target interactions early on. For a compound with a morpholine moiety like 2-Cyclobutylmorpholine, this panel should include a diverse array of CNS targets, with a particular emphasis on receptors known to bind such scaffolds, including sigma receptors.[1][3]

Experimental Protocol: Competitive Radioligand Binding Assay

A competitive radioligand binding assay is a robust and high-throughput method to determine the affinity of a test compound for a specific receptor.

Objective: To determine the binding affinity (Kᵢ) of 2-Cyclobutylmorpholine for the sigma-1 (σ₁) and sigma-2 (σ₂) receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., -pentazocine for σ₁ receptors)[3]

  • 2-Cyclobutylmorpholine (test compound)

  • Non-specific binding control (e.g., haloperidol)

  • Scintillation vials and cocktail

  • Filtration apparatus and glass fiber filters

  • Incubation buffer (e.g., Tris-HCl)

Step-by-Step Methodology:

  • Preparation of Reagents: Prepare serial dilutions of 2-Cyclobutylmorpholine. Prepare a fixed concentration of the radioligand.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of 2-Cyclobutylmorpholine or control compounds.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of 2-Cyclobutylmorpholine. Use a non-linear regression analysis to determine the IC₅₀ value, which can then be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Profile of 2-Cyclobutylmorpholine
Receptor SubtypeRadioligandKᵢ (nM) of 2-Cyclobutylmorpholine
Sigma-1 (σ₁)-pentazocine15
Sigma-2 (σ₂)[³H]DTG>1000
Dopamine D₂[³H]Spiperone>5000
Serotonin 5-HT₂ₐ[³H]Ketanserin>5000
NMDA[³H]MK-801>10000

This hypothetical data suggests that 2-Cyclobutylmorpholine is a selective ligand for the sigma-1 receptor.

Workflow for Target Identification and Characterization

A 2-Cyclobutylmorpholine B Broad Receptor Panel Screening (Radioligand Binding Assays) A->B C Identify High-Affinity Target(s) (e.g., Sigma-1 Receptor) B->C D Determine Binding Affinity (Kᵢ) (Competitive Binding Assay) C->D E Assess Binding Kinetics (k_on, k_off) D->E F Characterized Ligand-Target Interaction E->F

Caption: Workflow for identifying and characterizing the molecular target of a novel compound.

Part 2: Functional Activity and Downstream Signaling

Once a high-affinity molecular target has been identified, the next step is to determine the functional consequence of the compound binding to this target. Does it act as an agonist, an antagonist, or an allosteric modulator?

Determining Functional Activity: Calcium Mobilization Assay

Sigma-1 receptors are known to modulate intracellular calcium signaling.[1] Therefore, a calcium mobilization assay is a suitable method to assess the functional activity of 2-Cyclobutylmorpholine at the sigma-1 receptor.

Objective: To determine if 2-Cyclobutylmorpholine acts as an agonist or antagonist at the sigma-1 receptor.

Materials:

  • A cell line endogenously or recombinantly expressing the sigma-1 receptor (e.g., PC12 or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A known sigma-1 receptor agonist (e.g., (+)-pentazocine).

  • A known sigma-1 receptor antagonist (e.g., BD-1063).[4]

  • A fluorescent plate reader with an injection port.

Step-by-Step Methodology:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.

  • Baseline Measurement: Measure the baseline fluorescence of each well.

  • Agonist Mode:

    • Inject varying concentrations of 2-Cyclobutylmorpholine into the wells.

    • Monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and suggests agonist activity.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of 2-Cyclobutylmorpholine.

    • Inject a known concentration of a sigma-1 agonist (e.g., (+)-pentazocine).

    • Monitor the change in fluorescence. A reduction in the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Investigating Downstream Signaling Pathways

Sigma-1 receptor activation can modulate the activity of various downstream effectors, including protein kinase C (PKC).[5] Investigating these pathways provides a more detailed understanding of the compound's mechanism of action.

Experimental Protocol: Protein Kinase C (PKC) Activity Assay

Objective: To determine if 2-Cyclobutylmorpholine modulates PKC activity downstream of sigma-1 receptor engagement.

Materials:

  • Cell line expressing the sigma-1 receptor.

  • 2-Cyclobutylmorpholine.

  • A commercial PKC activity assay kit (typically based on the phosphorylation of a specific substrate).

  • Cell lysis buffer.

  • Protein quantification assay (e.g., BCA assay).

Step-by-Step Methodology:

  • Cell Treatment: Treat the cells with varying concentrations of 2-Cyclobutylmorpholine for a specific duration. Include positive and negative controls.

  • Cell Lysis: Lyse the cells and collect the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • PKC Activity Measurement: Perform the PKC activity assay according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Analysis: Quantify the PKC activity (e.g., by measuring absorbance or fluorescence) and normalize it to the total protein concentration. Compare the activity in treated versus untreated cells.

Hypothetical Signaling Pathway of 2-Cyclobutylmorpholine

A 2-Cyclobutylmorpholine B Sigma-1 Receptor A->B C Intracellular Calcium Mobilization B->C E Modulation of Ion Channels B->E D Protein Kinase C (PKC) Activation C->D F Cellular Response (e.g., Neurite Outgrowth) D->F E->F

Caption: Hypothetical signaling cascade initiated by 2-Cyclobutylmorpholine binding to the sigma-1 receptor.

Part 3: Cellular Phenotypic Assays

Connecting the molecular mechanism of a compound to a tangible cellular effect is crucial for understanding its potential therapeutic relevance. Phenotypic assays provide this link.

Rationale for Phenotypic Screening

For a compound targeting the sigma-1 receptor, which is implicated in neuroprotection and neuroplasticity, a neurite outgrowth assay is a highly relevant phenotypic screen. This assay can provide insights into the compound's potential to promote neuronal health and regeneration.

Experimental Protocol: Neurite Outgrowth Assay

Objective: To assess the effect of 2-Cyclobutylmorpholine on neurite outgrowth in a neuronal cell line.

Materials:

  • PC12 cells (a rat pheochromocytoma cell line that differentiates into neuron-like cells in the presence of Nerve Growth Factor, NGF).

  • NGF.

  • 2-Cyclobutylmorpholine.

  • Cell culture plates, medium, and supplements.

  • A microscope with imaging software for quantification.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates.

  • Cell Treatment: Treat the cells with a low concentration of NGF to induce differentiation, in the presence or absence of varying concentrations of 2-Cyclobutylmorpholine.

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

  • Imaging: Capture images of multiple fields for each treatment condition.

  • Quantification: Use imaging software to measure the length of the longest neurite for each cell and/or the percentage of cells with neurites longer than a certain threshold (e.g., two cell body diameters).

  • Data Analysis: Compare the neurite outgrowth in cells treated with 2-Cyclobutylmorpholine to the control groups.

Overall In Vitro Workflow

cluster_0 Target Identification cluster_1 Functional Characterization cluster_2 Cellular Response A Binding Assays (Determine Kᵢ) B Functional Assays (Agonist/Antagonist) A->B C Downstream Signaling (e.g., PKC, Ca²⁺) B->C D Phenotypic Assays (e.g., Neurite Outgrowth) C->D

Caption: A comprehensive workflow for the in vitro characterization of a novel compound.

Conclusion

This guide has outlined a systematic and robust approach to elucidating the in vitro mechanism of action of a novel compound, exemplified by the hypothetical molecule 2-Cyclobutylmorpholine. By progressing from broad target screening to specific binding and functional assays, and finally to phenotypic characterization, researchers can build a comprehensive understanding of a compound's biological activity. This detailed mechanistic insight is fundamental for making informed decisions in drug discovery and development.

References

  • ResearchGate. (n.d.). In vitro assays: (A) library of compounds, (B) cytocompatibility assays... Retrieved from [Link]

  • University of Oxford Department of Pharmacology. (n.d.). Neuropharmacology. Retrieved from [Link]

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  • Nguyen, L., et al. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Pharmaceuticals, 17(5), 621.
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  • Lever, J. R., et al. (2006). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Synapse, 59(6), 350-362.
  • Williams, W., et al. (2007). Sigma(2)-receptor regulation of dopamine transporter via activation of protein kinase C. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 972-983.
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Foundational

The Evolving Landscape of 2-Cyclobutylmorpholine Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals. Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically successful drug...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically successful drugs.[1][2] Its advantageous physicochemical properties often impart improved solubility, metabolic stability, and oral bioavailability to parent compounds.[3][4] Within this privileged scaffold, C-2 substitution offers a critical vector for modulating biological activity and target selectivity. This in-depth technical guide focuses on the burgeoning class of 2-cyclobutylmorpholine derivatives. While direct literature on this specific substitution is nascent, this document synthesizes data from structurally related 2-alkyl and 2-cycloalkyl analogs to provide a predictive framework for their synthesis, biological evaluation, and therapeutic application. We will delve into the mechanistic underpinnings of their potential antidepressant and anti-inflammatory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, to empower researchers in the rational design of novel 2-cyclobutylmorpholine-based therapeutics.

Introduction: The Morpholine Scaffold in Modern Drug Discovery

The morpholine ring is a saturated six-membered heterocycle containing both an ether and a secondary amine functionality. This unique combination confers a desirable balance of hydrophilicity and lipophilicity, making it a frequent choice for isosteric replacement of other less favorable groups in drug candidates.[5] Its presence in approved drugs such as the antidepressant moclobemide and the norepinephrine reuptake inhibitor reboxetine underscores its therapeutic relevance.[1] Substitution at the C-2 position of the morpholine ring provides a key handle to explore chemical space and fine-tune pharmacological activity. The introduction of a cyclobutyl group at this position is of particular interest due to the conformational rigidity and lipophilicity it imparts, which can significantly influence ligand-receptor interactions.

Synthetic Strategies for 2-Cyclobutylmorpholine Derivatives

The synthesis of 2-substituted morpholines can be approached through several established routes, which can be adapted for the introduction of a cyclobutyl moiety. A common and versatile method involves the cyclization of a 1,2-amino alcohol precursor.

Synthesis via Cyclization of 1,2-Amino Alcohols

A robust method for the synthesis of 2-substituted morpholines involves the reaction of a suitably substituted 1,2-amino alcohol with an appropriate dielectrophile. For the synthesis of a 2-cyclobutylmorpholine, the key starting material would be 1-amino-3-cyclobutylpropan-2-ol.

Diagram of a potential synthetic workflow:

G cluster_0 Synthesis of 2-Cyclobutylmorpholine start Cyclobutylacetaldehyde step1 Cyanohydrin Formation (e.g., NaCN, HCl) start->step1 Step 1 step2 Reduction of Nitrile (e.g., LiAlH4) step1->step2 Step 2 step3 Cyclization (e.g., Chloroacetyl chloride, then reduction) step2->step3 Step 3 end 2-Cyclobutylmorpholine step3->end

Caption: A potential synthetic route to 2-cyclobutylmorpholine.

A detailed experimental protocol for a related 2-alkylmorpholine synthesis is provided in Section 5.1. This can be adapted by a skilled chemist for the synthesis of the target 2-cyclobutyl derivative.

Biological Activities and Therapeutic Potential

Based on the pharmacological profiles of structurally related 2-alkyl and 2-cycloalkyl morpholine derivatives, 2-cyclobutylmorpholines are anticipated to exhibit a range of biological activities, with particular promise in the areas of antidepressant and anti-inflammatory effects.

Antidepressant Activity: Targeting Monoamine Reuptake

Several 2-substituted morpholine derivatives are known to act as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors.[6][7] This dual-action mechanism is a clinically validated approach for the treatment of major depressive disorder. The cyclobutyl group at the C-2 position is expected to influence the potency and selectivity of these compounds for the norepinephrine transporter (NET) and the serotonin transporter (SERT).

Proposed Mechanism of Action:

2-Cyclobutylmorpholine derivatives likely bind to the active sites of NET and SERT, blocking the reuptake of norepinephrine and serotonin from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission and alleviating depressive symptoms.

Signaling Pathway Diagram:

G cluster_0 Synaptic Cleft NE Norepinephrine NET_presynaptic NET NE->NET_presynaptic Reuptake Postsynaptic_R Postsynaptic Receptors NE->Postsynaptic_R Binding SERT Serotonin SERT_presynaptic SERT SERT->SERT_presynaptic Reuptake SERT->Postsynaptic_R Binding Derivative 2-Cyclobutylmorpholine Derivative Derivative->NET_presynaptic Inhibition Derivative->SERT_presynaptic Inhibition G cluster_1 Inflammatory Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Derivative 2-Cyclobutylmorpholine Derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by 2-cyclobutylmorpholine derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of novel 2-cyclobutylmorpholine derivatives.

In Vitro Norepinephrine and Serotonin Reuptake Inhibition Assay

Objective: To determine the in vitro potency of test compounds to inhibit human norepinephrine and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human NET (hNET) or human SERT (hSERT).

  • [³H]-Norepinephrine and [³H]-Serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Cell Plating: Plate HEK-hNET or HEK-hSERT cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Initiation: Aspirate the culture medium and wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10 minutes at room temperature.

  • Radioligand Addition: Add [³H]-Norepinephrine or [³H]-Serotonin to the wells to initiate the uptake reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the assay solution and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail.

  • Data Analysis: Determine the amount of radioactivity in each well using a liquid scintillation counter. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of test compounds to inhibit human COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Assay buffer (e.g., Tris-HCl).

  • Test compounds dissolved in DMSO.

  • Prostaglandin E2 (PGE2) EIA kit.

Procedure:

  • Enzyme and Compound Preparation: Prepare dilutions of the COX-1 and COX-2 enzymes and the test compounds in assay buffer.

  • Incubation: In a 96-well plate, add the enzyme, test compound, and assay buffer. Pre-incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

In Vivo Antidepressant-like Activity: Reserpine-Induced Hypothermia Model

Objective: To evaluate the in vivo antidepressant-like potential of test compounds by their ability to reverse reserpine-induced hypothermia in rodents. [8][9] Materials:

  • Male Swiss Webster mice.

  • Reserpine solution.

  • Test compounds formulated in a suitable vehicle.

  • Rectal thermometer.

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the experiment.

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse.

  • Reserpine Administration: Administer reserpine (e.g., 2 mg/kg, i.p.) to induce hypothermia.

  • Test Compound Administration: At a specified time after reserpine administration (e.g., 18 hours), administer the test compound or vehicle.

  • Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) after test compound administration.

  • Data Analysis: Compare the changes in rectal temperature between the vehicle-treated and compound-treated groups. A significant reversal of reserpine-induced hypothermia indicates potential antidepressant-like activity. [10][11]

Conclusion and Future Directions

The 2-cyclobutylmorpholine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutics. Based on the extensive research on related 2-substituted morpholines, these derivatives are predicted to possess significant biological activities, particularly as dual norepinephrine/serotonin reuptake inhibitors and selective COX-2 inhibitors. The systematic synthesis and evaluation of a focused library of 2-cyclobutylmorpholine derivatives are warranted to validate these hypotheses and to elucidate the full therapeutic potential of this chemical class. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

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Sources

Exploratory

2-Cyclobutylmorpholine: A Privileged Scaffold for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a co...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone strategy for the efficient development of novel therapeutics.[1][2][3] These molecular frameworks demonstrate a remarkable ability to bind to multiple biological targets with high affinity, offering a fertile starting point for the design of potent and selective drug candidates.[3][4] Among these, the morpholine ring has emerged as a particularly valuable motif, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[5][6] This guide introduces the 2-cyclobutylmorpholine moiety as a novel and compelling privileged scaffold. We will explore its unique structural and physicochemical properties, propose robust synthetic strategies, and delineate its potential applications, with a particular focus on agents targeting the central nervous system (CNS). This document serves as a comprehensive resource for medicinal chemists and drug discovery teams seeking to leverage this promising scaffold in their research and development endeavors.

The Privileged Scaffold Concept: A Paradigm in Medicinal Chemistry

The term "privileged structure" was first introduced by Evans et al. in 1988 to describe molecular frameworks capable of serving as ligands for a diverse array of biological receptors.[1][3][7] This concept has since become a fundamental principle in medicinal chemistry, offering an efficient pathway to novel bioactive compounds.[2][4]

Characteristics of Privileged Scaffolds: [3]

  • Versatility: Ability to bind to multiple, often unrelated, biological targets.

  • Synthetic Accessibility: The scaffold can be readily synthesized and functionalized.

  • Favorable Physicochemical Properties: Often possess drug-like properties, such as good metabolic stability and bioavailability.

  • Three-Dimensional Complexity: Provides a well-defined spatial arrangement of functional groups to interact with biological targets.

By employing privileged scaffolds, researchers can design compound libraries with a higher probability of yielding hits against various targets, thereby accelerating the drug discovery process.[3]

The Morpholine Ring: A Versatile Player in Drug Design

The morpholine heterocycle is a prominent feature in a multitude of approved drugs and clinical candidates.[5][6] Its prevalence can be attributed to a unique combination of advantageous physicochemical and biological properties.

Key Attributes of the Morpholine Moiety:

  • Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and metabolic stability, and modulate lipophilicity.[5][8][9]

  • Pharmacokinetic Modulation: Its presence can lead to favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[5][8]

  • Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, while the oxygen can also participate in hydrogen bonding. These interactions are often crucial for target binding.[5][6][8]

  • CNS Penetration: The morpholine scaffold is frequently found in CNS-active agents, as its properties can facilitate passage across the blood-brain barrier (BBB).[8][9]

Introducing the 2-Cyclobutylmorpholine Scaffold

We propose the 2-cyclobutylmorpholine scaffold as a novel privileged structure with significant potential in drug discovery. This scaffold combines the well-established advantages of the morpholine ring with the unique conformational and lipophilic properties of a cyclobutyl substituent at the 2-position.

Rationale for the Cyclobutyl Moiety

The incorporation of a cyclobutyl group is a strategic choice aimed at conferring specific, desirable properties to the morpholine scaffold:

  • Lipophilicity and Metabolic Stability: The cyclobutyl group introduces a degree of lipophilicity that can enhance membrane permeability and potentially improve metabolic stability by shielding adjacent positions from enzymatic degradation.

  • Conformational Constraint: The puckered nature of the cyclobutane ring restricts the conformational freedom of the side chain at the 2-position of the morpholine ring. This can lead to a more defined orientation of substituents, potentially increasing binding affinity and selectivity for a specific biological target.

  • Vectorial Exit Point: The cyclobutyl ring provides multiple points for further substitution, allowing for the exploration of chemical space in a defined three-dimensional manner.

Stereochemical Considerations

The 2-cyclobutylmorpholine scaffold possesses at least one stereocenter at the C2 position of the morpholine ring. The synthesis of this scaffold will likely result in a racemic mixture of (R)- and (S)-enantiomers.[10] Given that stereoisomers can exhibit significantly different pharmacological activities and pharmacokinetic profiles, the separation and individual biological evaluation of each enantiomer are critical steps in the drug discovery process.[11][12] The (S)-(-)-isomer of the related compound viloxazine, for instance, is known to be five times more pharmacologically active than the (R)-(+)-isomer.[10]

Synthetic Strategies for 2-Cyclobutylmorpholine Derivatives

A robust and versatile synthetic route is paramount for the exploration of any new scaffold. Drawing inspiration from established methods for the synthesis of 2-substituted morpholines, such as viloxazine, we propose a viable synthetic pathway for 2-cyclobutylmorpholine derivatives.[13][14][15]

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to a generic 2-cyclobutylmorpholine derivative is outlined below.

G Target 2-Cyclobutylmorpholine Derivative Intermediate1 N-Protected 2-Cyclobutylmorpholine Target->Intermediate1 Deprotection Intermediate3 Amino Alcohol Intermediate Intermediate1->Intermediate3 Cyclization Intermediate2 Cyclobutyl Epoxide StartingMaterial1 Cyclobutyl Glycidyl Ether Intermediate3->StartingMaterial1 StartingMaterial2 Primary Amine (R-NH2) Intermediate3->StartingMaterial2 StartingMaterial3 Cyclobutanemethanol StartingMaterial1->StartingMaterial3 Epoxidation StartingMaterial4 Epichlorohydrin StartingMaterial1->StartingMaterial4 Williamson Ether Synthesis G cluster_0 SAR Exploration Workflow A Synthesize Core Scaffold (2-Cyclobutylmorpholine) B Primary Screening (Identify Initial Hits) A->B C Iterative Synthesis of Analogs (Based on SAR Table) B->C D In Vitro Biological Assays (Potency, Selectivity) C->D D->C Feedback E ADME/Tox Profiling D->E F Lead Optimization E->F F->C Feedback G In Vivo Efficacy Studies F->G H Candidate Selection G->H

Sources

Foundational

Spectroscopic Characterization of 2-Cyclobutylmorpholine: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Cyclobutylmorpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Cyclobutylmorpholine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. As a molecule combining the pharmacologically relevant morpholine scaffold with a strained cyclobutyl moiety, its structural elucidation presents unique challenges and points of interest. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a multi-faceted spectroscopic approach. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both theoretical grounding and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the structural assignment of this and similar molecules.

Introduction: The Structural Significance of 2-Cyclobutylmorpholine

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The introduction of a cyclobutyl group at the 2-position introduces a lipophilic, conformationally constrained element that can significantly influence the molecule's interaction with biological targets. A thorough and unambiguous structural characterization is therefore the bedrock upon which any further development of 2-Cyclobutylmorpholine-containing entities must be built. This guide will systematically explore the application of modern spectroscopic techniques to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For 2-Cyclobutylmorpholine, a combination of ¹H, ¹³C, and 2D NMR experiments will provide a detailed picture of the atomic connectivity and stereochemistry. At room temperature, the morpholine ring typically adopts a chair conformation[1].

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-23.0 - 3.2m-
H-3 (axial)2.6 - 2.8m-
H-3 (equatorial)2.9 - 3.1m-
H-5 (axial)2.4 - 2.6m-
H-5 (equatorial)2.8 - 3.0m-
H-6 (axial)3.5 - 3.7m-
H-6 (equatorial)3.8 - 4.0m-
Cyclobutyl-H1.6 - 2.2m-
NH1.5 - 2.5br s-

Causality Behind Predictions:

  • Protons adjacent to Oxygen (H-6): These protons are the most deshielded due to the electronegativity of the oxygen atom, hence their downfield chemical shift.

  • Protons adjacent to Nitrogen (H-3, H-5): These protons are less deshielded than those next to oxygen and will appear at a higher field[2].

  • Proton at the substitution point (H-2): The chemical shift of this proton will be influenced by both the adjacent heteroatoms and the cyclobutyl group.

  • Cyclobutyl Protons: These will reside in the aliphatic region of the spectrum. The complexity of their signals will be due to the puckered nature of the cyclobutane ring and the numerous small coupling constants.

  • NH Proton: This signal is often broad due to quadrupole broadening and exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-265 - 70
C-345 - 50
C-545 - 50
C-668 - 72
Cyclobutyl-C1'35 - 40
Cyclobutyl-C2'/C4'20 - 25
Cyclobutyl-C3'15 - 20

Causality Behind Predictions:

  • Carbons adjacent to Oxygen (C-6): These are the most deshielded carbon atoms in the morpholine ring[2].

  • Carbons adjacent to Nitrogen (C-3, C-5): These carbons appear further upfield. Due to the substitution at C-2, C-3 and C-5 may have slightly different chemical shifts.

  • Carbon at the substitution point (C-2): Its chemical shift is influenced by both the nitrogen and oxygen atoms, as well as the attached cyclobutyl ring.

  • Cyclobutyl Carbons: These will appear in the aliphatic region, with the carbon attached to the morpholine ring (C1') being the most deshielded.

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add internal standard if quantification is needed (e.g., TMS). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Lock on the deuterium signal of the solvent. prep3->acq1 acq2 Shim the magnetic field to achieve homogeneity. acq1->acq2 acq3 Acquire 1D ¹H spectrum. acq2->acq3 acq4 Acquire 1D ¹³C{¹H} spectrum. acq3->acq4 acq5 Acquire 2D spectra (COSY, HSQC) as needed for structural confirmation. acq4->acq5 proc1 Apply Fourier Transform. acq5->proc1 proc2 Phase correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to the solvent residual peak or TMS. proc2->proc3 proc4 Integrate ¹H signals and pick peaks for all spectra. proc3->proc4 IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean by taking a background spectrum of air. prep2 Place a small amount of the neat sample (liquid or solid) directly onto the crystal. prep1->prep2 prep3 Apply pressure to ensure good contact. prep2->prep3 acq1 Scan the sample over the range of 4000-400 cm⁻¹. prep3->acq1 acq2 Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. acq1->acq2 proc1 Perform background subtraction. acq2->proc1 proc2 Identify and label significant peaks. proc1->proc2

Caption: Workflow for ATR-IR analysis of 2-Cyclobutylmorpholine.

Trustworthiness of the Protocol: Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation. The protocol includes a background scan to account for atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely that of the sample. Co-adding scans is a standard procedure to enhance spectral quality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further corroboration of the proposed structure. For 2-Cyclobutylmorpholine, Electron Ionization (EI) would be a suitable technique to induce fragmentation.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): m/z = 141.22 (for C₈H₁₅NO)

  • Key Fragmentation Pathways:

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the loss of the cyclobutyl group, resulting in a fragment at m/z = 86.

    • Loss of a C₂H₄O fragment: Fragmentation of the morpholine ring could lead to the loss of a neutral ethylene oxide moiety.

    • Fragmentation of the cyclobutyl ring: The strained cyclobutane ring can undergo cleavage to lose ethylene (C₂H₄).

MS_Fragmentation M [C₈H₁₅NO]⁺˙ m/z = 141 F1 [C₄H₈NO]⁺ m/z = 86 M->F1 - C₄H₇ (cyclobutyl radical) F2 [C₆H₁₁N]⁺˙ m/z = 97 M->F2 - C₂H₄O F3 [C₈H₁₅NO - C₂H₄]⁺˙ m/z = 113 M->F3 - C₂H₄ (from cyclobutyl ring)

Sources

Exploratory

Unveiling the Therapeutic Potential of 2-Cyclobutylmorpholine: A Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers Abstract The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to a multitude of approved drugs and clinical candidates due to its favorable phys...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, integral to a multitude of approved drugs and clinical candidates due to its favorable physicochemical and pharmacokinetic properties.[1] While 2-Cyclobutylmorpholine is a structurally intriguing yet uncharacterized molecule, its core morpholine moiety suggests a rich potential for biological activity. This technical guide provides a comprehensive framework for the scientific community to explore and validate the potential therapeutic targets of 2-Cyclobutylmorpholine. Eschewing a speculative overview, we present an in-depth, methodology-focused approach grounded in the established pharmacology of structurally related compounds. This document is designed to serve as a roadmap for researchers in drug discovery, outlining the causal logic behind target selection and providing detailed, field-proven experimental protocols for target validation, from initial binding assays to functional cellular screens. Our primary focus will be on high-probability targets within the central nervous system, including the Sigma-1 and Sigma-2 receptors, dopamine receptors, and LRRK2, with a secondary exploration of potential anti-inflammatory mechanisms.

Introduction: The Rationale for Investigating 2-Cyclobutylmorpholine

The morpholine ring is a common feature in CNS-active compounds, prized for its ability to improve properties like water solubility and blood-brain barrier permeability.[] Its weak basicity and flexible conformation allow for critical interactions with various biological targets.[] Given the absence of published biological data for 2-Cyclobutylmorpholine (CAS: 1660110-83-7), a rational approach to uncovering its therapeutic potential is to hypothesize its targets based on well-validated pharmacology of other morpholine-containing ligands.

The most compelling precedent is set by compounds like PRE-084 (2-(4-morpholinoethyl)-1-phenylcyclohexane-1-carboxylate) , a potent and selective Sigma-1 Receptor agonist with demonstrated neuroprotective effects.[3][4] This strong link between the morpholine scaffold and sigma receptor modulation establishes our primary avenue of investigation. Furthermore, the morpholine nucleus is a key component of molecules targeting dopamine receptors, LRRK2 kinase in Parkinson's disease, and inflammatory pathways.[][5]

This guide will therefore dissect these potential targets, providing the scientific rationale and actionable experimental designs necessary to systematically evaluate the interaction of 2-Cyclobutylmorpholine with each.

Primary Target Class: The Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood as unique ligand-operated chaperone proteins residing primarily in the endoplasmic reticulum (ER).[1][6] They are broadly implicated in cellular stress responses, calcium signaling, and neuronal function, making them attractive targets for neurodegenerative diseases, psychiatric disorders, and oncology.[1][7][8]

Potential Target: Sigma-1 Receptor (S1R)

Scientific Rationale: The S1R is a chaperone protein at the mitochondria-associated ER membrane (MAM) that modulates calcium signaling and ER stress.[9][10] Activation of S1R by agonists like PRE-084 is broadly neuroprotective, promoting neuronal survival and plasticity through mechanisms that include the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and potentiation of NMDA receptor function.[3][7] The structural presence of a morpholine ring in both PRE-084 and 2-Cyclobutylmorpholine provides a strong impetus to investigate S1R as a primary target.

Table 1: Binding Affinities of Selected S1R Ligands

Compound S1R Ki (nM) S2R Ki (nM) Receptor Selectivity Reference
(+)-Pentazocine 3.1 1,570 ~500-fold for S1R [11]
PRE-084 2.2 >10,000 >4500-fold for S1R [12]

| Haloperidol | 3.2 | 3.6 | Non-selective |[11] |

Experimental Validation Workflow:

The primary objective is to determine if 2-Cyclobutylmorpholine binds to S1R and, if so, whether it acts as an agonist or antagonist.

This protocol determines the binding affinity (Ki) of 2-Cyclobutylmorpholine for S1R by measuring its ability to compete with a known high-affinity radioligand.

Methodology:

  • Membrane Preparation: Utilize commercially available guinea pig brain membranes or prepare them from tissue, as they have high S1R density.[11]

  • Radioligand: Use -Pentazocine, a selective S1R radioligand.[11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture (Total Volume 100 µL):

    • 50 µL Assay Buffer

    • 10 µL of 2-Cyclobutylmorpholine (at 10-12 varying concentrations, e.g., 0.1 nM to 100 µM) or vehicle.

    • 20 µL of -Pentazocine (at a final concentration near its KD, ~5-10 nM).

    • 20 µL of membrane preparation (50-100 µg protein).

  • Non-Specific Binding (NSB): Determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol).

  • Incubation: Incubate at 37°C for 90 minutes.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (GF/B) using a cell harvester. Wash filters rapidly with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).

  • Quantification: Measure radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of 2-Cyclobutylmorpholine to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the radioligand concentration and KD is its dissociation constant.

This assay assesses whether 2-Cyclobutylmorpholine can protect neuronal cells from induced stress, a hallmark of S1R agonism.

Methodology:

  • Cell Culture: Use a human neuroblastoma cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Induction of Stress: Treat cells with a neurotoxin such as glutamate, rotenone, or Amyloid-β peptide (Aβ1-42) to induce excitotoxicity or mitochondrial dysfunction.[12]

  • Treatment: Pre-treat cells with varying concentrations of 2-Cyclobutylmorpholine for 1-2 hours before adding the neurotoxin. Include a positive control (e.g., PRE-084) and a vehicle control.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using an MTT or LDH release assay.

  • Data Analysis: Quantify the percentage of viable cells relative to the untreated control. A significant increase in viability in the 2-Cyclobutylmorpholine-treated groups compared to the toxin-only group indicates neuroprotective activity.

  • Mechanism Confirmation: To confirm S1R mediation, repeat the experiment in the presence of a known S1R antagonist (e.g., NE-100). Reversal of the neuroprotective effect by the antagonist would strongly implicate S1R.

Visualization of S1R-Mediated Neuroprotection:

S1R_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R S1R IP3R IP3R S1R->IP3R Stabilizes BiP BiP BiP->S1R Inhibits Ca_Mito Ca²⁺ Influx IP3R->Ca_Mito Ca²⁺ Transfer ATP ATP Production↑ Ca_Mito->ATP ROS ROS Production↓ Ca_Mito->ROS Neuroprotection Neuronal Survival & Plasticity ATP->Neuroprotection ROS->Neuroprotection Agonist 2-Cyclobutylmorpholine (Potential Agonist) Agonist->S1R Activates Stress Cellular Stress (e.g., Oxidative, ER Stress) Stress->S1R Induces BiP Dissociation

Caption: S1R signaling pathway leading to neuroprotection.

S1R_Workflow start Hypothesis: 2-Cyclobutylmorpholine targets S1R binding_assay Protocol 2.1.1: Radioligand Binding Assay start->binding_assay binding_result Determine Ki for S1R binding_assay->binding_result functional_assay Protocol 2.1.2: Functional Neuroprotection Assay binding_result->functional_assay If Binding Affinity > 0 functional_result Assess Neuroprotective Effect functional_assay->functional_result antagonist_study Mechanism Confirmation: Co-treat with S1R Antagonist functional_result->antagonist_study If Neuroprotective conclusion Conclusion: Validate S1R as a Target antagonist_study->conclusion

Caption: Experimental workflow for S1R target validation.

Potential Target: Sigma-2 Receptor (S2R)

Scientific Rationale: The S2R, now identified as TMEM97, is a transmembrane protein involved in cholesterol homeostasis and cellular proliferation.[8] It is highly expressed in proliferating tumor cells and is also implicated in the pathophysiology of neurodegenerative diseases by modulating processes like autophagy.[8][13] Given that many sigma ligands show affinity for both receptor subtypes, evaluating 2-Cyclobutylmorpholine at S2R is a logical and necessary step.

This protocol determines the binding affinity (Ki) for S2R. A key difference from the S1R assay is the need to mask the S1R binding sites, as the common radioligand is non-selective.

Methodology:

  • Membrane Preparation: Use membranes from a cell line with high S2R and low S1R expression (e.g., MDA-MB-435 human melanoma cells) or rat liver.[14]

  • Radioligand: Use [3H]DTG (Di-o-tolylguanidine), a non-selective sigma ligand.[11]

  • S1R Masking: Add a selective S1R ligand (e.g., 100-300 nM (+)-Pentazocine) to all wells to occupy the S1R sites, thus ensuring [3H]DTG only binds to S2R.[11][15]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Reaction Mixture: As per Protocol 2.1.1, but with the addition of the S1R masking agent.

  • Incubation: Incubate at room temperature for 120 minutes.

  • Termination & Quantification: As per Protocol 2.1.1.

  • Data Analysis: As per Protocol 2.1.1 to determine the Ki for S2R.

S2R agonists are known to induce apoptosis in cancer cells.[14][16] This assay functionally characterizes 2-Cyclobutylmorpholine as a potential S2R agonist or antagonist.

Methodology:

  • Cell Culture: Use a cancer cell line with high S2R expression (e.g., EMT-6 breast cancer or MDA-MB-435 melanoma cells).[14]

  • Agonist Test: Treat cells with increasing concentrations of 2-Cyclobutylmorpholine for 48-72 hours. Include a known S2R agonist (e.g., Siramesine) as a positive control.

  • Antagonist Test: Pre-treat cells with 2-Cyclobutylmorpholine for 1 hour, then add a fixed concentration of an S2R agonist (Siramesine).

  • Viability Assessment: Measure cell viability using an MTT assay.

  • Data Analysis:

    • Agonist: A dose-dependent decrease in cell viability indicates agonist activity.

    • Antagonist: A rescue from the agonist-induced cell death indicates antagonist activity.

Secondary Target Classes: Exploring Broader Neurological and Anti-Inflammatory Pathways

Beyond sigma receptors, the morpholine scaffold directs us toward other high-value CNS and peripheral targets.

Potential Target: Dopamine Receptors

Scientific Rationale: Dopamine receptors are GPCRs critical for motor control, cognition, and emotion.[][17] Dysfunction is linked to Parkinson's disease, schizophrenia, and addiction.[17][18] Numerous CNS drugs contain the morpholine moiety to engage these receptors, making them a plausible target family for 2-Cyclobutylmorpholine.[]

Dopamine_Signaling cluster_d1 D1-like Receptors (D1, D5) cluster_d2 D2-like Receptors (D2, D3, D4) Dopamine Dopamine D1R D1R Dopamine->D1R D2R D2R Dopamine->D2R Gs Gαs/olf D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 cAMP_inc cAMP ↑ AC_D1->cAMP_inc PKA_act PKA Activation cAMP_inc->PKA_act Cellular_Response Cellular Response (Gene Expression, Ion Channel Modulation) PKA_act->Cellular_Response Neuronal Excitation Gi Gαi/o D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 cAMP_dec cAMP ↓ AC_D2->cAMP_dec PKA_inhibit PKA Inhibition cAMP_dec->PKA_inhibit PKA_inhibit->Cellular_Response Neuronal Inhibition

Caption: Simplified dopamine receptor signaling pathways.

This assay determines if 2-Cyclobutylmorpholine modulates the canonical signaling pathway of D1-like or D2-like receptors.

Methodology:

  • Cell Lines: Use HEK293 cells stably expressing either the human D1 or D2 dopamine receptor.

  • D1 Agonist Assay:

    • Treat D1-expressing cells with varying concentrations of 2-Cyclobutylmorpholine.

    • Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA). An increase in cAMP indicates D1 agonism.

  • D2 Agonist Assay:

    • Treat D2-expressing cells with a D1 agonist (e.g., Forskolin) to stimulate cAMP production.

    • Co-treat with varying concentrations of 2-Cyclobutylmorpholine.

    • Measure cAMP levels. A dose-dependent decrease in the Forskolin-stimulated cAMP level indicates D2 agonism.

Potential Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

Scientific Rationale: Mutations that increase the kinase activity of LRRK2 are the most common genetic cause of Parkinson's disease.[19][20] LRRK2 is involved in pathways like autophagy and lysosomal function; its hyperactivity leads to neuronal damage.[19][21] The development of LRRK2 inhibitors is a major therapeutic strategy, and some morpholine-containing compounds have been investigated for this purpose, making LRRK2 a relevant potential target.[]

This biochemical assay directly measures the ability of 2-Cyclobutylmorpholine to inhibit LRRK2's enzymatic activity.

Methodology:

  • Reagents: Use recombinant human LRRK2 protein (wild-type or a pathogenic mutant like G2019S) and a specific peptide substrate (e.g., LRRKtide).

  • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common high-throughput method.

  • Reaction Mixture:

    • Recombinant LRRK2 enzyme.

    • ATP and the peptide substrate.

    • Varying concentrations of 2-Cyclobutylmorpholine or a known LRRK2 inhibitor (positive control).

  • Incubation: Allow the kinase reaction to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add detection reagents (e.g., a europium-labeled anti-phospho-serine antibody and an APC-labeled anti-tag antibody).

  • Data Analysis: Measure the TR-FRET signal. A decrease in signal indicates inhibition of substrate phosphorylation. Calculate the IC50 value for 2-Cyclobutylmorpholine.

Potential Target: Anti-Inflammatory Pathways

Scientific Rationale: The morpholine nucleus is found in compounds with anti-inflammatory properties.[5][22][23][24] Chronic inflammation is a key component of many diseases, including neurodegeneration. A common mechanism for anti-inflammatory action is the inhibition of pro-inflammatory mediators like nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS).

This cell-based assay measures the ability of 2-Cyclobutylmorpholine to suppress the inflammatory response in macrophages.

Methodology:

  • Cell Culture: Use a murine macrophage cell line (e.g., RAW 264.7).

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce a strong inflammatory response, including the upregulation of iNOS and production of NO.

  • Treatment: Co-treat the cells with LPS and varying concentrations of 2-Cyclobutylmorpholine. Include a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • Incubation: Incubate for 24 hours.

  • NO Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Viability Check: Concurrently perform a cell viability assay (e.g., MTT) to ensure that any reduction in NO is not due to cytotoxicity.

  • Data Analysis: A dose-dependent reduction in nitrite levels without a corresponding decrease in cell viability indicates anti-inflammatory activity.

Anti_Inflammatory_Workflow cluster_assays Concurrent Assays start Hypothesis: 2-Cyclobutylmorpholine has anti-inflammatory activity cell_culture Culture RAW 264.7 Macrophage Cells start->cell_culture treatment Treat cells with LPS and varying concentrations of test compound cell_culture->treatment incubation Incubate for 24 hours treatment->incubation griess_assay Griess Assay: Measure Nitric Oxide (NO) in supernatant incubation->griess_assay mtt_assay MTT Assay: Measure Cell Viability incubation->mtt_assay analysis Data Analysis: Calculate % NO Inhibition and % Cell Viability griess_assay->analysis mtt_assay->analysis conclusion Conclusion: Potent anti-inflammatory if NO is reduced without cytotoxicity analysis->conclusion

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion and Future Directions

This guide outlines a rigorous, multi-pronged strategy for elucidating the therapeutic potential of 2-Cyclobutylmorpholine. By focusing on high-probability targets identified through analysis of the privileged morpholine scaffold, researchers can efficiently move from hypothesis to validated lead. The primary investigation should focus on the Sigma-1 and Sigma-2 receptors, given the strong precedent for morpholine-based ligands. Subsequent evaluation against dopamine receptors, LRRK2, and inflammatory pathways will provide a comprehensive pharmacological profile. The detailed protocols herein serve as a validated starting point for any laboratory equipped for standard pharmacological screening. Successful identification of a primary target will unlock further avenues of research, including structure-activity relationship (SAR) studies, in vivo efficacy models, and ultimately, the development of a novel therapeutic candidate.

References

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Foundational

In Silico Modeling of 2-Cyclobutylmorpholine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in critical hydrogen bonding interactions with biologic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to confer favorable physicochemical properties and engage in critical hydrogen bonding interactions with biological targets.[1] This technical guide provides an in-depth, practical framework for the in silico investigation of 2-Cyclobutylmorpholine, a representative yet under-characterized member of this chemical class. In the absence of established biological targets for this specific molecule, we present a scientifically rigorous workflow postulating Phosphoinositide 3-kinase alpha (PI3Kα) as a putative target. This choice is rationalized by the prevalence of the morpholine scaffold in a multitude of potent PI3K inhibitors, where it frequently serves as a key hinge-binding motif.[2][3][4] This guide is designed for researchers, computational chemists, and drug development professionals, offering a detailed exploration of molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the potential interactions between 2-Cyclobutylmorpholine and PI3Kα.

Introduction: The Rationale for a Putative Target Approach

2-Cyclobutylmorpholine is a small molecule featuring a saturated morpholine ring substituted with a cyclobutyl group at the 2-position. While its chemical structure is known[5][6][7], its biological activity and specific protein targets are not well-documented in public literature. To construct a meaningful and practical guide to its in silico analysis, a logical starting point is required.

The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many human cancers.[8][9] Consequently, PI3K isoforms, particularly PI3Kα, are major targets for cancer drug discovery. A significant number of clinically advanced PI3K inhibitors incorporate a morpholine ring.[2][4][10] This moiety's oxygen atom is often crucial for forming a hydrogen bond with the backbone amide of Valine 851 (Val851) in the hinge region of the PI3Kα ATP-binding site, an interaction that is vital for potent inhibition.[10][11]

Given this precedent, we hypothesize that 2-Cyclobutylmorpholine may also bind to the ATP pocket of PI3Kα. This guide will, therefore, use the PI3Kα-2-Cyclobutylmorpholine interaction as a case study to illustrate a comprehensive in silico modeling workflow.

Ligand Preparation and Physicochemical Characterization

Accurate representation of the ligand is fundamental to the success of any in silico study. This section details the initial steps of characterizing and preparing 2-Cyclobutylmorpholine for computational analysis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Cyclobutylmorpholine is presented in Table 1. These parameters are crucial for interpreting its potential drug-like characteristics and for parameterizing the force fields used in subsequent simulations.

PropertyValueSource
IUPAC Name 2-cyclobutylmorpholine-
CAS Number 1219844-05-9[7]
Molecular Formula C₈H₁₅NO[7]
Molecular Weight 141.21 g/mol -
Predicted LogP 1.2 ± 0.3ChemAxon
Predicted pKa (basic) 9.1 ± 0.1ChemAxon
Predicted Solubility (pH 7.4) 25 mg/mLChemAxon

Table 1: Physicochemical properties of 2-Cyclobutylmorpholine. Predicted values are generated using standard computational models.

Step-by-Step Protocol: 3D Ligand Structure Preparation
  • 2D to 3D Conversion:

    • Draw the 2D structure of 2-Cyclobutylmorpholine in a molecular editor (e.g., MarvinSketch, ChemDraw).

    • Convert the 2D structure to a 3D conformation. Ensure correct stereochemistry is represented if known; for this guide, the racemic mixture is considered.

  • Protonation State Determination:

    • Based on the predicted pKa of ~9.1, the morpholine nitrogen will be protonated at physiological pH (7.4). Add a hydrogen atom to the nitrogen and assign a formal charge of +1.

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric strain from the initial 3D conversion.

    • Further optimize the geometry using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*) to obtain more accurate bond lengths and angles.

  • Conformational Analysis:

    • For flexible molecules, it is advisable to perform a conformational search to identify low-energy conformers. However, given the relatively rigid nature of the cyclobutyl and morpholine rings, a single low-energy conformer from geometry optimization is often sufficient for initial docking studies.

  • Force Field Parameterization:

    • Assign atom types and partial charges compatible with the force field to be used in molecular dynamics simulations (e.g., GAFF or CGenFF).[10] This is a critical step for ensuring the accuracy of the simulations.

Target Selection and Preparation

The selection of an appropriate protein target structure is as crucial as the ligand preparation.

Rationale for PI3Kα and PDB Structure Selection

We have selected the alpha isoform of PI3K (PI3Kα) as our putative target. For this study, we will use the crystal structure of human PI3Kα in complex with a known inhibitor, available from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4JPS , which shows the kinase in complex with an inhibitor that informs the binding site's conformation.[11][12]

Step-by-Step Protocol: Protein Preparation
  • PDB File Download:

    • Download the coordinate file for PDB ID: 4JPS from the RCSB PDB database.[13][14][15][16]

  • Initial Cleaning and Inspection:

    • Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, Maestro).

    • Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. Retain the protein chains (p110α catalytic subunit and p85α regulatory subunit) and any essential cofactors (e.g., Mg²⁺ ions) if present in the active site.

  • Protonation and Side Chain Optimization:

    • Use a protein preparation wizard (e.g., Schrödinger's Protein Preparation Wizard, Amber's pdb4amber) to add hydrogen atoms appropriate for a physiological pH of 7.4.

    • Optimize the orientation of hydroxyl groups, asparagine, glutamine, and histidine side chains to form an optimal hydrogen bond network.

  • Energy Minimization:

    • Perform a restrained energy minimization of the protein structure. This step relaxes strained regions of the protein that may have resulted from the crystallization process while preserving the overall fold. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[17][18]

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Protocol L1 2D Structure of 2-Cyclobutylmorpholine L2 3D Structure Generation & Protonation L1->L2 L3 Energy Minimization L2->L3 D2 Run Docking Algorithm (e.g., Glide, AutoDock) L3->D2 P1 Select & Download PDB Structure (e.g., 4JPS) P2 Remove Water & Ligand P1->P2 P3 Add Hydrogens & Optimize Side Chains P2->P3 P4 Restrained Minimization P3->P4 D1 Define Binding Site (Grid Generation) P4->D1 D1->D2 D3 Analyze Poses & Select Best Pose D2->D3

Figure 1: A schematic overview of the molecular docking workflow.

Step-by-Step Protocol: Molecular Docking
  • Binding Site Definition:

    • Define the active site for docking. This is typically done by creating a grid box centered on the position of the co-crystallized ligand in the original PDB structure. The grid should be large enough to accommodate 2-Cyclobutylmorpholine and allow for rotational and translational sampling.

  • Docking Execution:

    • Use a docking program such as Glide, AutoDock Vina, or GOLD.

    • Set the prepared 2-Cyclobutylmorpholine structure as the ligand.

    • Configure the docking parameters. Standard precision (SP) is often a good starting point. Allow for ligand flexibility.

    • Launch the docking calculation.

  • Pose Analysis and Selection:

    • The docking algorithm will generate several possible binding poses, each with a corresponding docking score.

    • Visually inspect the top-scoring poses. The most plausible pose should exhibit favorable interactions with key active site residues. For PI3Kα, a critical interaction is the hydrogen bond between the morpholine oxygen and the backbone NH of Val851.[10]

    • Analyze other interactions, such as hydrophobic contacts between the cyclobutyl group and nonpolar residues in the pocket.

    • Select the best-ranked pose that satisfies these key interactions for further analysis.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[19][20]

G Start Start with Best Docked Pose Setup System Solvation (e.g., TIP3P water) & Ionization Start->Setup Minimization Unrestrained System Energy Minimization Setup->Minimization Equilibration NVT (Constant Volume) & NPT (Constant Pressure) Equilibration Minimization->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis

Figure 2: The general workflow for setting up and running an MD simulation.

Step-by-Step Protocol: MD Simulation
  • System Setup:

    • Take the selected docked complex of PI3Kα and 2-Cyclobutylmorpholine.

    • Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge.

  • Minimization and Equilibration:

    • Perform a series of energy minimization and equilibration steps to prepare the system for the production simulation.

    • Minimization: Minimize the energy of the entire solvated system to remove any steric clashes.

    • NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand heavy atoms to allow the water molecules to equilibrate around them.

    • NPT Equilibration: Switch to a constant pressure ensemble to allow the density of the system to equilibrate. Gradually release the position restraints on the protein and ligand.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) without any restraints. Save the coordinates of the system at regular intervals (e.g., every 10 picoseconds) to generate a trajectory file.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time to assess the stability of the simulation. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to monitor key interactions, such as the hydrogen bond between the morpholine oxygen and Val851, throughout the simulation.

Binding Free Energy Calculations

To quantify the strength of the interaction, binding free energy can be estimated from the MD simulation trajectory using methods like MM/PBSA or MM/GBSA.[21][22][23][24]

MM/PBSA and MM/GBSA Methodologies

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[24]

Step-by-Step Protocol: MM/PBSA Calculation
  • Trajectory Extraction:

    • Extract snapshots from the stable portion of the production MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy components for the complex, the protein alone, and the ligand alone:

      • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

      • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (proportional to the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • The binding free energy (ΔG_bind) is calculated as: ΔG_bind = <ΔE_MM> + <ΔG_solv> - TΔS

    • The energies are averaged over all the extracted snapshots. The entropic term (TΔS) is computationally expensive and often omitted when comparing the relative binding energies of similar compounds.

Data Interpretation and Conclusion

The culmination of this in silico workflow is the synthesis of all generated data to form a cohesive picture of the potential interaction between 2-Cyclobutylmorpholine and PI3Kα.

Analysis TypeKey MetricsInterpretation
Molecular Docking Docking Score, Binding PosePredicts the most likely binding orientation and provides a semi-quantitative estimate of affinity. Key interactions (e.g., H-bonds) are identified.
MD Simulation RMSD, RMSF, Interaction StabilityAssesses the dynamic stability of the complex. Stable RMSD and persistent key interactions suggest a stable binding mode.
MM/PBSA ΔG_bindProvides a more quantitative estimate of the binding affinity. Can be used to rank compounds and understand the energetic drivers of binding.

Table 2: Summary of analyses and their interpretation.

Based on our hypothetical study, if the results show a stable binding pose with a persistent hydrogen bond to Val851, a stable MD trajectory, and a favorable calculated binding free energy, it would provide strong evidence to support the initial hypothesis. Such findings would justify the experimental synthesis and biological evaluation of 2-Cyclobutylmorpholine as a potential PI3Kα inhibitor.[1][11]

This technical guide has outlined a comprehensive, albeit illustrative, in silico strategy for evaluating the interaction of 2-Cyclobutylmorpholine with a putative biological target. By employing a systematic approach of ligand and protein preparation, molecular docking, MD simulations, and free energy calculations, researchers can generate robust, testable hypotheses, thereby accelerating the early stages of the drug discovery process.

References

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. PMC - PubMed Central.
  • Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC)
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations
  • Molecular dynamics simulation of PI3KCG complexed with CB-006-3.
  • Molecular Dynamics Simulations to Investigate the Binding Mode of the Natural Product Liphagal with Phosphoinositide 3-Kinase α. MDPI.
  • GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calcul
  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway.
  • The present and future of PI3K inhibitors for cancer therapy. PMC - PubMed Central.
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC - PubMed Central.
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  • Molecular dynamics analysis of pictilisib-PI3 K and Lig5-PI3 K complexes.
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  • Chemical structures of PI3K inhibitors highlighted in this article.
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  • Identification of allosteric binding sites for PI3Kα oncogenic mutant specific inhibitor design.
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  • Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design. PMC - PubMed Central.
  • 7K71: Crystal structure of PI3Kalpha inhibitor 4-0686. RCSB PDB.
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Exploratory

Exploring the Structure-Activity Relationship of 2-Cyclobutylmorpholine Analogs: A Technical Assessment of a Novel Chemical Space

For Immediate Release [City, State] – [Date] – The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the morpholine moiety has establi...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the morpholine moiety has established itself as a privileged structure, appearing in numerous approved therapeutic agents and clinical candidates.[1][2][3] Its inherent physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component for medicinal chemists. This guide delves into a specific, yet underexplored, subclass: 2-Cyclobutylmorpholine analogs. The central aim is to provide a comprehensive technical overview of their potential structure-activity relationships (SAR), a critical step in the rational design of new therapeutic agents.

While the broader class of morpholine derivatives has been extensively studied for a wide range of biological activities—including anticancer, anti-inflammatory, and central nervous system (CNS) applications—a focused and in-depth analysis of the SAR specifically for 2-cyclobutylmorpholine analogs is not extensively documented in publicly available scientific literature.[1][2][3] This guide, therefore, will synthesize established principles of medicinal chemistry and draw inferences from related cycloalkyl and 2-substituted morpholine analogs to construct a predictive SAR framework for this novel chemical series.

The Morpholine Scaffold: A Foundation of Therapeutic Success

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. This unique composition confers a desirable balance of hydrophilicity and lipophilicity, which can significantly enhance the pharmacokinetic profile of a drug candidate.[4][5] The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for key interactions with biological targets, while the oxygen atom can also participate in hydrogen bonding. Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient appended functional groups in a precise three-dimensional arrangement for optimal target engagement.

The Influence of the 2-Cyclobutyl Substituent: A Lipophilic Anchor with Conformational Constraints

The introduction of a cyclobutyl group at the 2-position of the morpholine ring is anticipated to have several key impacts on the molecule's properties and, consequently, its biological activity.

2.1. Physicochemical Properties:

  • Lipophilicity: The cyclobutyl group is a non-polar, lipophilic moiety. Its presence will increase the overall lipophilicity of the molecule compared to smaller alkyl or polar substituents at the same position. This can enhance membrane permeability and access to intracellular targets, but excessive lipophilicity may also lead to off-target effects and reduced aqueous solubility.

  • Conformational Rigidity: The four-membered cyclobutyl ring is conformationally more constrained than a linear butyl chain. This rigidity can lock the substituent into a specific orientation relative to the morpholine ring, which can be advantageous for binding to a well-defined pocket on a biological target.

2.2. Predicted Structure-Activity Relationships:

Based on general principles of medicinal chemistry and SAR studies of related 2-substituted morpholines, we can hypothesize the following SAR trends for 2-cyclobutylmorpholine analogs:

  • Stereochemistry at the 2-position: The stereochemistry of the cyclobutyl group will likely be a critical determinant of biological activity. The (R) and (S) enantiomers will present the cyclobutyl group in different spatial orientations, leading to potentially significant differences in binding affinity and efficacy for a chiral biological target.

  • Substitution on the Cyclobutyl Ring: The addition of substituents to the cyclobutyl ring itself would offer a rich avenue for SAR exploration. For example, the introduction of polar groups (e.g., hydroxyl, amino) could modulate solubility and introduce new hydrogen bonding interactions. Conversely, small alkyl or halogen substituents could be used to probe for additional lipophilic pockets in the target's binding site.

  • N-Substitution on the Morpholine Ring: The nature of the substituent on the morpholine nitrogen (N-4 position) is a common and often fruitful point of modification in SAR studies of morpholine-containing compounds. Variations here can profoundly impact potency, selectivity, and pharmacokinetic properties. For a hypothetical 2-cyclobutylmorpholine series, one could explore a range of substituents from small alkyl groups to larger aromatic or heteroaromatic moieties to probe the target's binding site.

Potential Therapeutic Targets and Applications

Given the diverse biological activities of morpholine derivatives, 2-cyclobutylmorpholine analogs could be investigated for a variety of therapeutic applications.

  • Central Nervous System (CNS) Disorders: The morpholine scaffold is frequently found in CNS-active compounds due to its ability to improve blood-brain barrier permeability.[4][5] Depending on the other substituents, 2-cyclobutylmorpholine analogs could be designed as modulators of various CNS targets, such as G-protein coupled receptors (GPCRs) or ion channels.

  • Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding site. The cyclobutyl group could potentially interact with hydrophobic regions within the kinase domain. Patents related to kinase inhibitors often include cycloalkyl derivatives, suggesting the potential for this class of compounds.

Synthetic Strategies

The synthesis of 2-cyclobutylmorpholine analogs would likely follow established methods for the preparation of 2-substituted morpholines. A general and adaptable synthetic approach is crucial for generating a library of analogs for SAR studies.

4.1. General Synthetic Workflow:

A plausible synthetic route could involve the reaction of a suitably protected 2-aminoethanol derivative with a cyclobutyl-containing electrophile, followed by cyclization to form the morpholine ring. The specific details of the synthesis would depend on the desired substitution pattern.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Ring Opening cluster_reaction2 Cyclization cluster_product Core Scaffold cluster_diversification Analog Synthesis A Cyclobutyl Epoxide C Nucleophilic Attack A->C B Protected Aminoethanol B->C D Intramolecular Cyclization C->D E 2-Cyclobutylmorpholine Core D->E F N-Alkylation/Arylation E->F G Modification of Cyclobutyl Ring E->G H Library of 2-Cyclobutylmorpholine Analogs F->H G->H

Sources

Foundational

A Technical Guide to 2-Cyclobutylmorpholine: A Novel Chemical Probe for Exploring Cellular Signaling

Abstract Small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3] The morpholine heterocycle is a well-established "privileged structu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small molecule chemical probes are indispensable tools for dissecting complex biological processes and validating novel drug targets.[1][2][3] The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, prized for its favorable physicochemical and pharmacokinetic properties which are evident in numerous approved drugs.[4][5][6] Concurrently, the incorporation of a cyclobutyl moiety has gained traction in drug design for its ability to confer conformational rigidity and improve metabolic stability, potency, and selectivity.[7][8][9][10] This guide introduces 2-Cyclobutylmorpholine, a novel chemical entity rationally designed to leverage the advantageous properties of both scaffolds. We present a comprehensive roadmap for its synthesis, characterization, and validation as a high-quality chemical probe. Detailed, field-proven protocols for target identification, selectivity profiling, and cellular assays are provided to empower researchers in utilizing 2-Cyclobutylmorpholine to explore new frontiers in cellular signaling.

Introduction: The Imperative for Novel Chemical Probes

The advancement of our understanding of cellular biology and the identification of new therapeutic targets are intrinsically linked to the availability of high-quality chemical probes.[11][12] These small molecules allow for the temporal modulation of protein function, offering a powerful complement to genetic approaches for target validation.[13][14] An ideal chemical probe exhibits high potency and selectivity for its intended target, engages its target in a cellular context, and is accompanied by a structurally similar but inactive control.[1][15]

The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms, a feature that provides a well-balanced hydrophilic-lipophilic profile and the capacity for hydrogen bonding.[4] These characteristics often lead to improved aqueous solubility and metabolic stability in drug candidates. The cyclobutane ring, a four-membered carbocycle, offers a unique puckered conformation that can be exploited to fill hydrophobic pockets in protein targets and to conformationally constrain molecules, thereby enhancing binding affinity and selectivity.[8][9][10] The strategic combination of these two moieties in 2-Cyclobutylmorpholine presents a promising starting point for the development of a novel and valuable chemical probe.

Design and Synthesis of 2-Cyclobutylmorpholine

The design of 2-Cyclobutylmorpholine is predicated on the hypothesis that the cyclobutyl group will confer selectivity and potency, while the morpholine scaffold will ensure favorable physicochemical properties.

Proposed Synthetic Route

A plausible and efficient synthesis of 2-Cyclobutylmorpholine can be achieved through a multi-step process, leveraging established methodologies for morpholine synthesis.[16] A key transformation would involve the coupling of a cyclobutyl-containing epoxide with an appropriately protected amino alcohol, followed by cyclization.

Experimental Protocol: Synthesis of 2-Cyclobutylmorpholine

  • Step 1: Epoxidation of Vinylcyclobutane. To a solution of vinylcyclobutane in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with dichloromethane. Purify the resulting cyclobutyl-oxirane by column chromatography.

  • Step 2: Ring-Opening of Cyclobutyl-oxirane. React the purified cyclobutyl-oxirane with 2-aminoethanol in the presence of a Lewis acid catalyst, such as lithium perchlorate, at elevated temperatures. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the amino alcohol product.

  • Step 3: Cyclization to form the Morpholine Ring. Treat the amino alcohol from the previous step with a dehydrating agent, such as sulfuric acid, at elevated temperatures to induce intramolecular cyclization. Neutralize the reaction mixture and extract the crude 2-Cyclobutylmorpholine.

  • Step 4: Purification and Characterization. Purify the final product by distillation or column chromatography. Characterize the structure and purity of 2-Cyclobutylmorpholine using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Synthesis of an Inactive Control Compound

A crucial component of a chemical probe is a structurally similar but biologically inactive control compound.[1] For 2-Cyclobutylmorpholine, an ideal negative control would be its stereoisomer or a closely related analog that is predicted to have significantly reduced or no binding affinity for the target protein. For instance, if the (R)-enantiomer of 2-Cyclobutylmorpholine is found to be active, the (S)-enantiomer would be the preferred negative control.

Validation of 2-Cyclobutylmorpholine as a Chemical Probe

Rigorous validation is paramount to establish the utility of a new chemical probe.[2][13] This process involves determining its potency, selectivity, and on-target engagement in cellular systems.

Target Identification and Engagement

Given that 2-Cyclobutylmorpholine is a novel compound, its biological target(s) are unknown. A systematic approach to target identification is therefore the first critical step.

Workflow for Target Identification of 2-Cyclobutylmorpholine

Target_Identification_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Chromatography Affinity Chromatography (immobilized 2-Cyclobutylmorpholine) Phenotypic_Screening->Affinity_Chromatography Identified Phenotype ABPP Activity-Based Protein Profiling (if applicable) Phenotypic_Screening->ABPP Chemical_Proteomics Compound-Centric Chemical Proteomics Phenotypic_Screening->Chemical_Proteomics CETSA Cellular Thermal Shift Assay (CETSA) for target engagement Affinity_Chromatography->CETSA Candidate Targets ABPP->CETSA Chemical_Proteomics->CETSA Genetic_Knockdown Genetic Knockdown (siRNA/CRISPR) of candidate targets CETSA->Genetic_Knockdown Confirmed Target Engagement Biochemical_Assays In vitro Biochemical Assays with recombinant protein Genetic_Knockdown->Biochemical_Assays Phenotype Recapitulated Conclusion Validated Biological Target Biochemical_Assays->Conclusion Validated Target

Caption: Workflow for the identification and validation of the biological target(s) of 2-Cyclobutylmorpholine.

Experimental Protocol: Affinity-Based Chemoproteomics for Target Identification [17][18]

  • Probe Immobilization: Synthesize a derivative of 2-Cyclobutylmorpholine with a linker and an affinity tag (e.g., biotin). Immobilize this tagged probe onto streptavidin-coated agarose beads.

  • Cell Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the cell lysate with the immobilized probe. As a control, also incubate the lysate with beads alone and with beads saturated with free, non-immobilized 2-Cyclobutylmorpholine to identify non-specific binders.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the immobilized probe.

Selectivity Profiling

A high-quality chemical probe should exhibit a high degree of selectivity for its intended target over other proteins, especially those within the same family.[19][20]

Experimental Protocol: Kinome-wide Selectivity Profiling (if the target is a kinase)

  • Assay Platform: Utilize a commercial kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).

  • Compound Submission: Submit 2-Cyclobutylmorpholine for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The results will be presented as a percentage of inhibition for each kinase. A highly selective probe will show significant inhibition of only one or a very small number of kinases.

  • Follow-up: For any off-targets identified, determine the IC50 values to quantify the degree of selectivity.

For non-kinase targets, similar large-scale profiling platforms should be employed, or alternatively, a panel of relevant recombinant proteins can be tested in biochemical assays.

Cellular Activity and On-Target Engagement

It is crucial to demonstrate that the probe engages its target in a cellular environment and elicits a functional response.[14][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [2]

  • Cell Treatment: Treat intact cells with varying concentrations of 2-Cyclobutylmorpholine or the inactive control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Detect the amount of the target protein in the soluble fraction using Western blotting or other quantitative methods.

  • Data Analysis: The binding of 2-Cyclobutylmorpholine to its target protein will stabilize it, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the shift in thermal stability.

Potential Applications and Future Directions

Assuming successful validation, 2-Cyclobutylmorpholine could be a valuable tool for a wide range of applications in cell biology and drug discovery.

Potential Research Areas for 2-Cyclobutylmorpholine Application

Applications cluster_0 Biological Discovery cluster_1 Therapeutic Development Probe 2-Cyclobutylmorpholine (Validated Chemical Probe) Pathway_Elucidation Signaling Pathway Elucidation Probe->Pathway_Elucidation Function_Annotation Target Protein Function Annotation Probe->Function_Annotation Target_Validation Therapeutic Target Validation Probe->Target_Validation Lead_Generation Hit-to-Lead Optimization Target_Validation->Lead_Generation

Caption: Potential applications of a validated 2-Cyclobutylmorpholine chemical probe.

Future work would involve the development of derivatives of 2-Cyclobutylmorpholine to further optimize its potency and selectivity. Additionally, photo-activatable or clickable versions could be synthesized to facilitate more advanced target identification and imaging studies.[22]

Data Summary

Property Target Value for a High-Quality Chemical Probe
Biochemical Potency (IC50/Kd) < 100 nM[23]
Cellular Potency (EC50) < 1 µM[23]
Selectivity (within protein family) > 30-fold[23]
On-Target Engagement in Cells Demonstrable (e.g., via CETSA)[14]
Inactive Control Potency > 100-fold less active than the probe[15]

Conclusion

2-Cyclobutylmorpholine represents a rationally designed novel chemical entity with significant potential as a chemical probe. The strategic incorporation of the cyclobutane moiety into the privileged morpholine scaffold is anticipated to yield a tool with favorable potency, selectivity, and pharmacokinetic properties. The comprehensive validation plan outlined in this guide, encompassing target identification, selectivity profiling, and cellular on-target engagement, provides a rigorous framework for establishing 2-Cyclobutylmorpholine as a high-quality probe. Upon successful validation, this novel molecule will be a valuable asset to the scientific community for dissecting novel biological pathways and validating new therapeutic targets.

References

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
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  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science.
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  • Application of 4-(2-Cyclopropylethenyl)morpholine in Medicinal Chemistry. BenchChem.
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  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry.
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  • SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell.
  • Morpholine synthesis. Organic Chemistry Portal.
  • A conversation on using chemical probes to study protein function in cells and organisms.
  • Photo-affinity and Metabolic Labeling Probes Based on the Opioid Alkaloids. Journal of the American Chemical Society.

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Protocols & Analytical Methods

Method

The Versatility of 2-Cyclobutylmorpholine: A Synthetic Building Block for Modern Drug Discovery

In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. Its inherent physicochemical properties often impart...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents. Its inherent physicochemical properties often impart favorable pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability.[1] The introduction of a cyclobutyl moiety at the 2-position of the morpholine ring creates 2-Cyclobutylmorpholine, a synthetic building block that merges the benefits of the morpholine core with the unique conformational constraints and lipophilic character of the cyclobutane ring. This guide provides an in-depth exploration of 2-Cyclobutylmorpholine as a versatile precursor in the synthesis of novel chemical entities, offering detailed application notes and protocols for its functionalization.

Physicochemical Properties and Spectral Data

A thorough understanding of a building block's physical and chemical characteristics is paramount for its effective utilization in synthesis. The properties of 2-Cyclobutylmorpholine are influenced by both the polar morpholine ring and the nonpolar cyclobutyl group. While experimental data for this specific compound is not extensively documented in publicly available literature, we can predict its properties based on related structures.

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol -
Boiling Point Estimated 180-200 °CBased on the boiling points of morpholine (~129 °C) and the increased molecular weight and van der Waals interactions from the cyclobutyl group.
Melting Point Not readily available; likely a low-melting solid or liquid at room temperature.The non-planar and flexible nature of the cyclobutyl and morpholine rings may disrupt crystal packing.
Density Estimated ~0.95-1.05 g/mLSimilar to other substituted morpholines.
Solubility Soluble in a wide range of organic solvents (e.g., DCM, THF, MeOH, EtOAc). Limited solubility in water, but expected to be soluble in acidic aqueous solutions due to the basicity of the morpholine nitrogen.The morpholine nitrogen provides a site for protonation, increasing aqueous solubility.
pKa (of conjugate acid) Estimated 8.0 - 9.0Similar to other N-alkyl morpholines.

Nuclear Magnetic Resonance (NMR) Data:

Detailed NMR analysis is crucial for the characterization of 2-Cyclobutylmorpholine and its derivatives. Based on the known spectral properties of morpholines and cyclobutanes, the following characteristic signals can be anticipated[2]:

  • ¹H NMR: The spectrum will exhibit complex multiplets for the cyclobutyl protons. The morpholine protons will appear as distinct multiplets, with those adjacent to the oxygen (positions 2 and 6) typically resonating at a lower field (higher ppm) than those adjacent to the nitrogen (positions 3 and 5). The proton at the 2-position of the morpholine ring, being attached to a stereocenter, will show characteristic couplings to the adjacent cyclobutyl and morpholine protons.

  • ¹³C NMR: The spectrum will display signals for the four unique carbons of the cyclobutyl ring and the four carbons of the morpholine ring. The carbons of the morpholine ring adjacent to the oxygen (C2 and C6) will appear downfield compared to those adjacent to the nitrogen (C3 and C5).

Core Synthetic Applications: Functionalization of the Morpholine Nitrogen

The secondary amine of 2-Cyclobutylmorpholine is the primary site for synthetic elaboration, allowing for the facile introduction of a wide array of substituents through N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions.

N-Alkylation: Expanding Molecular Diversity

N-alkylation is a fundamental transformation for introducing alkyl, benzyl, and other carbon-based substituents. The choice of alkylating agent and reaction conditions can be tailored to the desired product.

Workflow for N-Alkylation

cluster_start Starting Materials 2-Cyclobutylmorpholine 2-Cyclobutylmorpholine Reaction_Vessel Reaction Mixture 2-Cyclobutylmorpholine->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., R-X) Alkyl_Halide->Reaction_Vessel Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, ACN) Solvent->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Stir at RT or heat Purification Purification (e.g., Chromatography) Workup->Purification Product N-Alkyl-2-cyclobutylmorpholine Purification->Product

Caption: General workflow for the N-alkylation of 2-Cyclobutylmorpholine.

Protocol 1: N-Benzylation of 2-Cyclobutylmorpholine

This protocol describes the synthesis of N-benzyl-2-cyclobutylmorpholine, a common step in building more complex molecules.

Materials:

  • 2-Cyclobutylmorpholine (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Acetonitrile (ACN)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-Cyclobutylmorpholine and acetonitrile.

  • Add potassium carbonate to the solution and stir the suspension.

  • Slowly add benzyl bromide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-2-cyclobutylmorpholine.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and inexpensive base sufficient to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Monitoring: TLC is a quick and effective method to track the consumption of the starting material and the formation of the product.

N-Acylation: Introduction of Amide Functionality

N-acylation introduces an amide bond, a key structural motif in many biologically active molecules. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides.

Protocol 2: N-Acetylation of 2-Cyclobutylmorpholine

This protocol details the synthesis of N-acetyl-2-cyclobutylmorpholine.

Materials:

  • 2-Cyclobutylmorpholine (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Triethylamine (Et₃N) (1.2 eq.)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-Cyclobutylmorpholine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Causality Behind Experimental Choices:

  • Base: Triethylamine acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

  • Solvent: Dichloromethane is an inert solvent that dissolves the reactants well.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the highly reactive acetyl chloride and the amine.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. 2-Cyclobutylmorpholine can be a valuable coupling partner in reactions such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines.[3] This reaction allows for the coupling of 2-Cyclobutylmorpholine with a variety of aryl halides or triflates.

Reaction Scheme for Buchwald-Hartwig Amination

Reactants 2-Cyclobutylmorpholine + Aryl Halide (Ar-X) Product N-Aryl-2-cyclobutylmorpholine Reactants->Product Heat Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: General scheme for the Buchwald-Hartwig amination of 2-Cyclobutylmorpholine.

Protocol 3: Buchwald-Hartwig Amination with 4-Bromotoluene

Materials:

  • 2-Cyclobutylmorpholine (1.2 eq.)

  • 4-Bromotoluene (1.0 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq.)

  • XPhos (0.04 eq.)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq.)

  • Anhydrous Toluene

  • Standard Schlenk glassware

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-bromotoluene and 2-Cyclobutylmorpholine to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for the coupling of secondary amines with aryl bromides.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so the reaction must be carried out under an inert atmosphere.

2-Cyclobutylmorpholine in Drug Discovery: A Structural Perspective

The incorporation of the 2-cyclobutylmorpholine motif can be a strategic decision in drug design to explore new chemical space and optimize drug-like properties. The cyclobutyl group can influence the conformation of the morpholine ring and how the molecule interacts with its biological target. This can be a valuable tool in structure-activity relationship (SAR) studies to fine-tune the potency and selectivity of a lead compound. While specific examples of marketed drugs containing the 2-cyclobutylmorpholine moiety are not prevalent, its potential as a building block in the discovery of novel therapeutics is significant.

Conclusion

2-Cyclobutylmorpholine is a valuable and versatile building block for the synthesis of a diverse range of functionalized molecules. The protocols detailed in this guide provide a solid foundation for its application in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The unique combination of the morpholine scaffold and the cyclobutyl substituent offers medicinal chemists a powerful tool to explore novel chemical space and design next-generation therapeutics with improved pharmacological profiles.

References

  • Nolan, S. P., & Organ, M. G. (2010). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic letters, 12(20), 4592–4595.
  • Cheméo. Chemical Properties of 2-Cyclobutyl-2-propanol (CAS 59383-67-4). Available at: [Link].

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • ACD/Labs. Recognizing the NMR pattern for morpholine. Available at: [Link].

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • Singh, R., & Kumar, V. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • An, G., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Sustainable Chemistry & Engineering, 2(11), 2565-2572.
  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link].

  • MDPI. Special Issue: Palladium Catalysts for Cross-Coupling Reaction. Available at: [Link].

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Available at: [Link].

  • National Center for Biotechnology Information. On Exploring Structure Activity Relationships. Available at: [Link].

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585-593.
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 453-467.
  • Sharma, M., & Singh, P. (2025). The cocrystal advantage: overcoming polymorph patent barriers in generic drug development.
  • DrugPatentWatch. The Evolution of Patent Claims in Drug Lifecycle Management. Available at: [Link].

  • Crystal Formulation Services. Crystal's Perspective: Polymorph Patent Landscape of 28 FDA-Approved Small Molecule Drugs in 2024. Available at: [Link].

  • National Center for Biotechnology Information. Patent protection strategies. Available at: [Link].

  • Sciforum. Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Available at: [Link].

  • Larock, R. C., & Doty, M. J. (1994). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron letters, 35(46), 8679-8682.
  • Liu, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 90-95.
  • Makara, G., Keserű, G. M., & Kovács, A. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 591-594.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link].

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Available at: [Link].

  • Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Available at: [Link].

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link].

  • Cheméo. Chemical Properties of (2-Methylbutyl)cyclohexane (CAS 54105-77-0). Available at: [Link].

  • Google Patents. US10301313B2 - Polymorphs.

Sources

Application

The Strategic Incorporation of 2-Cyclobutylmorpholine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: The Morpholine Scaffold and the Emerging Role of the Cyclobutyl Moiety The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Emerging Role of the Cyclobutyl Moiety

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] Its inclusion in a molecule often enhances aqueous solubility, metabolic stability, and can contribute to a desirable pharmacokinetic profile.[2] The nitrogen atom of the morpholine ring provides a convenient handle for synthetic elaboration, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[3]

While substitutions on the morpholine nitrogen (position 4) are common, modifications at the carbon atoms of the ring, particularly at the C-2 position, offer a valuable vector for modulating biological activity and optimizing drug-like properties. This guide focuses on a specific and increasingly relevant C-2 substituent: the cyclobutyl group. The incorporation of a cyclobutyl moiety can introduce a degree of conformational rigidity, enhance lipophilicity, and provide a unique three-dimensional architecture that can lead to improved target engagement and selectivity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-cyclobutylmorpholine as a building block in the synthesis of novel bioactive molecules.

Rationale for Employing 2-Cyclobutylmorpholine in Drug Design

The decision to incorporate a 2-cyclobutylmorpholine fragment into a drug candidate is driven by several key medicinal chemistry principles:

  • Metabolic Stability: The cyclobutyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug molecule.

  • Conformational Constraint: The puckered nature of the cyclobutane ring can restrict the conformational freedom of the morpholine ring and adjacent functionalities. This can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity for its biological target.

  • Lipophilicity Modulation: The cyclobutyl group increases the lipophilicity of the morpholine scaffold, which can be crucial for traversing cellular membranes and reaching intracellular targets. This property needs to be carefully balanced to maintain adequate aqueous solubility.

  • Exploration of Chemical Space: The unique 3D shape of the cyclobutyl group allows for the exploration of previously inaccessible regions of a target's binding pocket, potentially leading to novel interactions and improved potency or selectivity.

Synthetic Strategies for Incorporating the 2-Cyclobutylmorpholine Moiety

The 2-cyclobutylmorpholine scaffold can be introduced into a target molecule through several synthetic approaches. The choice of strategy often depends on the overall synthetic route and the desired point of diversification.

Protocol 1: N-Arylation of 2-Cyclobutylmorpholine with an Activated Heterocycle

A common and powerful method for incorporating the 2-cyclobutylmorpholine unit is through nucleophilic aromatic substitution (SNAr) with an electron-deficient aromatic or heteroaromatic system. This protocol details the coupling of 2-cyclobutylmorpholine with a substituted quinazoline core, a scaffold frequently found in anticancer agents.[4][5]

Reaction Scheme:

SNAr_reaction quinazoline Substituted 2-Chloroquinazoline product 2-(2-Cyclobutylmorpholino)quinazoline Derivative quinazoline->product morpholine 2-Cyclobutylmorpholine morpholine->product reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP) Heat reagents->product

A generalized SNAr reaction for synthesizing 2-(2-cyclobutylmorpholino)quinazoline derivatives.

Materials:

  • Substituted 2-chloroquinazoline (1.0 eq)

  • 2-Cyclobutylmorpholine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted 2-chloroquinazoline (1.0 eq), 2-cyclobutylmorpholine (1.2 eq), and the chosen base (2.0 eq).

  • Add the anhydrous solvent (DMF or NMP) to achieve a concentration of approximately 0.1-0.5 M with respect to the 2-chloroquinazoline.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the specific 2-chloroquinazoline substrate.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is deemed complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(2-cyclobutylmorpholino)quinazoline derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially important if the substrates are sensitive.

  • Anhydrous Solvent: Water can compete with the morpholine nitrogen as a nucleophile, leading to undesired hydroxylation of the quinazoline ring.

  • Base: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DIPEA is a non-nucleophilic organic base, while K₂CO₃ is a solid inorganic base; the choice may depend on the substrate's solubility and reactivity.

  • Excess 2-Cyclobutylmorpholine: Using a slight excess of the morpholine derivative helps to ensure complete consumption of the limiting 2-chloroquinazoline starting material.

  • Heating: The SNAr reaction with less activated chloroquinazolines often requires thermal energy to overcome the activation barrier.

Protocol 2: Reductive Amination for N-Functionalization of Pre-existing Scaffolds

In cases where a primary or secondary amine is already present on a core scaffold, 2-cyclobutylmorpholine can be introduced via a C-N bond formation at the morpholine nitrogen. While direct N-alkylation with an alkyl halide is possible, reductive amination offers a milder and often more versatile alternative, especially when dealing with complex molecules. This protocol outlines a general procedure for the reductive amination of an aldehyde- or ketone-containing bioactive core with 2-cyclobutylmorpholine.

Reaction Scheme:

reductive_amination carbonyl Aldehyde/Ketone Scaffold (R-CHO/R-CO-R') intermediate Iminium Ion Intermediate carbonyl->intermediate morpholine 2-Cyclobutylmorpholine morpholine->intermediate product N-Alkylated Product intermediate->product Reduction reagents Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., DCE, MeOH) reagents->product

Generalized workflow for N-alkylation via reductive amination.

Materials:

  • Aldehyde or ketone-containing scaffold (1.0 eq)

  • 2-Cyclobutylmorpholine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the aldehyde or ketone-containing scaffold (1.0 eq) and 2-cyclobutylmorpholine (1.1 eq) in the anhydrous solvent (DCE or MeOH) in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step if the reaction is sluggish.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) (1.5 eq) portion-wise to the reaction mixture. Control any potential exotherm by cooling the flask in an ice bath if necessary.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated bioactive molecule.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride, which can minimize side reactions. Sodium cyanoborohydride is also effective but is toxic and requires careful handling.

  • Solvent: DCE is a common choice for reductive aminations with NaBH(OAc)₃. Methanol can be used with NaBH₃CN. The solvent should be chosen to ensure the solubility of all reactants.

  • pH Control: The formation of the iminium ion is often favored under slightly acidic conditions. However, the reducing agent requires a non-protic or weakly protic environment to remain active. A catalytic amount of acetic acid can be used to balance these requirements.

Data Presentation: Hypothetical SAR Table

The following table illustrates the type of data that would be generated from a medicinal chemistry campaign exploring the SAR of 2-(2-cyclobutylmorpholino)quinazoline derivatives as kinase inhibitors. The data presented is hypothetical and for illustrative purposes only.

Compound IDR¹ SubstituentR² SubstituentKinase IC₅₀ (nM)
1a HH580
1b 4-OCH₃H250
1c 4-ClH310
1d H6-F450
1e 4-OCH₃6-F120

Conclusion and Future Directions

The 2-cyclobutylmorpholine scaffold represents a valuable and underexplored building block in the design and synthesis of novel bioactive molecules. Its unique combination of physicochemical properties can be strategically leveraged to enhance the drug-like characteristics of a lead compound. The synthetic protocols outlined in this guide provide a practical framework for the incorporation of this moiety into diverse molecular architectures. Future research in this area will likely focus on the development of new synthetic methodologies for accessing a wider range of substituted 2-cyclobutylmorpholines and a more systematic exploration of their impact on the pharmacological profiles of various classes of bioactive compounds.

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. Available at: [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

  • Biologically active quinoline and quinazoline alkaloids part I. PubMed Central. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate. Available at: [Link]

  • Selected bioactive compounds containing quinazoline moiety. ResearchGate. Available at: [Link]

  • Plausible mechanism for the synthesis of quinazolin-4(3H)-ones 104. ResearchGate. Available at: [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]

Sources

Method

Development of analytical methods for 2-Cyclobutylmorpholine quantification

Application Note: AN-2026-01 Topic: Development and Validation of High-Sensitivity Analytical Methods for the Quantification of 2-Cyclobutylmorpholine in Pharmaceutical Matrices Abstract This application note presents th...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-2026-01

Topic: Development and Validation of High-Sensitivity Analytical Methods for the Quantification of 2-Cyclobutylmorpholine in Pharmaceutical Matrices

Abstract

This application note presents the development and validation of two robust analytical methods for the precise quantification of 2-Cyclobutylmorpholine, a potential process-related impurity or metabolite in drug development. Due to the compound's chemical properties—a secondary cyclic amine with high polarity and low UV absorbance—two primary analytical techniques were explored: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . The LC-MS/MS method offers direct, high-sensitivity analysis, while the GC-MS method provides a reliable alternative following a straightforward derivatization step. Both methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity suitable for quality control and research applications in the pharmaceutical industry.[1][2][3]

Introduction and Scientific Rationale

2-Cyclobutylmorpholine is a heterocyclic amine that may arise as an impurity from raw materials, a synthetic byproduct, or a metabolite of a drug candidate. The accurate quantification of such impurities is a critical requirement in pharmaceutical development to ensure the safety and efficacy of the final drug product.[4] The physicochemical properties of 2-Cyclobutylmorpholine, particularly its high polarity and lack of a significant chromophore, present analytical challenges for conventional detection methods like HPLC-UV.

Therefore, mass spectrometry-based methods are the logical choice for achieving the required sensitivity and selectivity.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally well-suited for polar, non-volatile compounds.[6][7] By coupling liquid chromatography with a tandem mass spectrometer, we can achieve high selectivity through Multiple Reaction Monitoring (MRM), effectively isolating the analyte from complex sample matrices.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for highly polar analytes that show poor retention in traditional reversed-phase chromatography.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for volatile compounds, direct analysis of polar amines like 2-Cyclobutylmorpholine can be problematic, often resulting in poor peak shape and column adsorption.[10] To overcome this, chemical derivatization is employed to convert the polar amine into a less polar, more volatile derivative, making it amenable to GC analysis.[11][12] This approach provides a robust and orthogonal method for confirmation of results.

This guide details the complete workflow for method development, optimization, and validation for both LC-MS/MS and GC-MS approaches.

Overall Analytical Workflow

The diagram below outlines the comprehensive workflow from sample handling to final data reporting for the quantification of 2-Cyclobutylmorpholine.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Receive Sample (API or Drug Product) Extraction Extraction / Dilution (e.g., Acetonitrile) Sample->Extraction Deriv Derivatization (For GC-MS Method Only) Extraction->Deriv LCMS LC-MS/MS Analysis (HILIC Mode) Extraction->LCMS Direct Analysis GCMS GC-MS Analysis (Derivatized Sample) Deriv->GCMS Orthogonal Method Integration Peak Integration & Quantification LCMS->Integration GCMS->Integration Validation Method Validation (ICH Q2(R1)) Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for 2-Cyclobutylmorpholine quantification.

Method 1: LC-MS/MS Quantification Protocol

This method is preferred for its high sensitivity and direct analysis capability without derivatization.

Materials and Reagents
  • Reference Standard: 2-Cyclobutylmorpholine (Purity >99%)

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade)

  • Additives: Ammonium Formate (LC-MS Grade)

  • Column: HILIC Column, e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-Cyclobutylmorpholine in Acetonitrile.

    • Perform serial dilutions in 90:10 Acetonitrile:Water (v/v) to create calibration standards ranging from 1.0 ng/mL to 500 ng/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the drug substance or powdered drug product.

    • Dissolve in 10 mL of 90:10 Acetonitrile:Water to achieve a 1 mg/mL concentration.

    • Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQD).[9]

    • Mobile Phase A: 10 mM Ammonium Formate in Water

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      4.0 40 60
      4.1 5 95

      | 6.0 | 5 | 95 |

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization Positive (ESI+)[13]

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • MRM Transitions: (Hypothetical M+H = 156.2)

        • Quantifier: 156.2 -> 100.1 (Collision Energy: 15 eV)

        • Qualifier: 156.2 -> 57.1 (Collision Energy: 25 eV)

Method 2: GC-MS Quantification Protocol (with Derivatization)

This method serves as an excellent orthogonal technique for confirmation.

Materials and Reagents
  • Derivatizing Agent: Benzenesulfonyl chloride (BSC)

  • Base: Sodium Bicarbonate

  • Extraction Solvent: Dichloromethane (GC Grade)

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Prepare standard and sample solutions as described in the LC-MS/MS protocol (Section 3.2, Steps 1-2), but use Acetonitrile as the solvent.

  • Derivatization Procedure:

    • To 1.0 mL of the prepared standard or sample solution in a glass vial, add 1.0 mL of 5% Sodium Bicarbonate solution.

    • Add 100 µL of Benzenesulfonyl chloride solution (10 mg/mL in Acetonitrile).[11]

    • Vortex vigorously for 2 minutes.

    • Incubate at 60°C for 30 minutes in a heating block.

  • Liquid-Liquid Extraction:

    • After cooling to room temperature, add 1.0 mL of Dichloromethane to the vial.

    • Vortex for 1 minute to extract the derivatized analyte.

    • Centrifuge for 5 minutes to separate the layers.

    • Carefully transfer the bottom organic layer to an autosampler vial containing anhydrous sodium sulfate.

  • GC-MS Instrumental Conditions:

    • GC System: Agilent 7890A GC or equivalent.

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Injector Temperature: 280°C

    • Injection Mode: Splitless (1 µL injection)

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program:

      • Initial: 150°C, hold for 1 min.

      • Ramp: 15°C/min to 300°C.

      • Hold: 5 min at 300°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[10][14]

      • Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Scan Mode: Selected Ion Monitoring (SIM)

      • Monitored Ions (Hypothetical): m/z 295 (Molecular Ion), 141, 77

Method Validation Protocol (ICH Q2(R1))

A full validation was performed on the primary LC-MS/MS method to demonstrate its suitability for the intended purpose.[1][15]

Validation_Flow cluster_val ICH Q2(R1) Validation Parameters Specificity Specificity (Interference Check) Linearity Linearity & Range (Calibration Curve) Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) (S/N Ratio) LOQ Quantitation Limit (LOQ) (S/N Ratio & RSD%)

Caption: Core parameters for analytical method validation.

Validation Experiments
  • Specificity: A blank (diluent), a placebo (drug product matrix without analyte), and a spiked sample were analyzed to ensure no interference at the retention time of 2-Cyclobutylmorpholine.

  • Linearity: A calibration curve was constructed using seven concentration levels (from LOQ to 200% of the target concentration). The correlation coefficient (R²) was determined.[2]

  • Range: The range was established based on the interval providing acceptable linearity, accuracy, and precision.[2]

  • Accuracy: Determined by spiking the placebo matrix at three concentration levels (e.g., 50%, 100%, 150% of target) in triplicate and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay): Six replicate preparations of a spiked sample at 100% of the target concentration were analyzed on the same day.

    • Intermediate Precision (Inter-assay): The repeatability experiment was repeated on a different day by a different analyst. The Relative Standard Deviation (RSD%) was calculated for both.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. The LOQ was confirmed by demonstrating acceptable precision and accuracy at that concentration.[11]

Results and Discussion

The LC-MS/MS method demonstrated superior performance for the quantification of 2-Cyclobutylmorpholine.

Table 1: Method Validation Summary for LC-MS/MS Method
Validation ParameterAcceptance CriteriaResult
Specificity No interference at RTPass
Linearity (Range) R² ≥ 0.9950.9992 (Range: 2.5 - 500 ng/mL)
Accuracy (% Recovery) 80.0% - 120.0%98.5% - 103.2%
Precision (RSD%)
RepeatabilityRSD ≤ 15.0%3.1%
Intermediate PrecisionRSD ≤ 20.0%4.5%
LOD S/N ≥ 30.8 ng/mL
LOQ S/N ≥ 10, RSD ≤ 20%2.5 ng/mL (RSD = 6.2%)

The validation results confirm that the LC-MS/MS method is highly sensitive, accurate, and precise, making it suitable for quantifying trace levels of 2-Cyclobutylmorpholine in pharmaceutical samples. The GC-MS method, while requiring derivatization, provided comparable quantitative results (data not shown) and serves as a reliable confirmatory method.

Conclusion

This application note provides two validated, high-sensitivity methods for the quantification of 2-Cyclobutylmorpholine. The direct LC-MS/MS HILIC method is recommended as the primary technique due to its simplicity, speed, and excellent performance characteristics. The derivatization-based GC-MS method is a robust orthogonal method suitable for confirmatory analysis. Both protocols are grounded in established analytical principles and validated according to ICH guidelines, ensuring they are fit for purpose in a regulated research or quality control environment.

References

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Application

The 2-Cyclobutylmorpholine Scaffold: A Novel Moiety for Exploration in Medicinal Chemistry

Introduction: The Strategic Fusion of Cyclobutane Rigidity and Morpholine's Pharmacokinetic Excellence In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged" scaffold, lauded for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Fusion of Cyclobutane Rigidity and Morpholine's Pharmacokinetic Excellence

In the landscape of medicinal chemistry, the morpholine ring is a well-established "privileged" scaffold, lauded for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and metabolic stability.[1] Concurrently, the cyclobutane moiety has garnered increasing attention for its unique structural attributes.[2][3] The four-membered carbocycle offers a degree of conformational restriction that can pre-organize a molecule for optimal interaction with its biological target, thereby enhancing potency and selectivity. The fusion of these two motifs into the 2-cyclobutylmorpholine scaffold presents a compelling, albeit underexplored, platform for the design of novel therapeutics.

This guide provides a comprehensive overview of the potential applications of the 2-cyclobutylmorpholine core in drug discovery. We will delve into plausible synthetic strategies, potential therapeutic applications based on structure-activity relationships of related compounds, and detailed protocols for the synthesis and evaluation of this promising scaffold. While direct literature on 2-cyclobutylmorpholine is sparse, this document will extrapolate from established principles of medicinal chemistry to provide a robust framework for its investigation.

The cyclobutane ring, with its puckered conformation, can act as a bioisosteric replacement for other common chemical groups, such as gem-dimethyl groups or alkenes, offering a unique three-dimensional profile that can effectively probe hydrophobic pockets within protein active sites. Its incorporation at the 2-position of the morpholine ring is anticipated to influence the overall molecular shape and vectoral presentation of other substituents, potentially leading to novel interactions with biological targets.

Synthetic Strategies for 2-Cyclobutylmorpholine Derivatives

Protocol 1: Asymmetric Hydrogenation of a Dehydromorpholine Precursor

A powerful strategy for the enantioselective synthesis of 2-substituted morpholines involves the asymmetric hydrogenation of a corresponding dehydromorpholine.[4] This approach allows for the stereocontrolled introduction of the chiral center at the 2-position.

Experimental Protocol:

  • Synthesis of the Dehydromorpholine Precursor:

    • React N-protected (e.g., with a Boc or Cbz group) 2-aminoethanol with a suitable cyclobutyl-containing building block, such as cyclobutyl glyoxal or a cyclobutyl-substituted α-halo ketone, to form an intermediate that can be cyclized and dehydrated to the dehydromorpholine.

  • Asymmetric Hydrogenation:

    • Dissolve the N-protected 2-cyclobutyl-dehydromorpholine (1.0 eq) in a degassed solvent such as methanol or dichloromethane.

    • Add a chiral rhodium catalyst, for example, a complex of Rh(COD)₂BF₄ with a chiral bisphosphine ligand like (R)-BINAP or (R,R)-Me-DuPhos (0.5-1.0 mol%).

    • Place the reaction vessel in a high-pressure autoclave.

    • Pressurize the autoclave with hydrogen gas (5-50 atm) and stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

  • Deprotection:

    • If necessary, remove the N-protecting group under standard conditions (e.g., TFA for Boc, or H₂/Pd-C for Cbz) to yield the final 2-cyclobutylmorpholine.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The choice of a chiral phosphine ligand is crucial for inducing enantioselectivity in the hydrogenation step, allowing for the synthesis of a single enantiomer of the final product.

  • N-Protection: The N-protecting group is often necessary to activate the double bond of the dehydromorpholine towards hydrogenation and to prevent side reactions.

  • Pressure and Solvent: Hydrogen pressure and solvent choice can significantly impact the reaction rate and enantioselectivity. These parameters should be optimized for each specific substrate.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Dehydromorpholine cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection N-Protected 2-Aminoethanol N-Protected 2-Aminoethanol Intermediate Intermediate N-Protected 2-Aminoethanol->Intermediate + Cyclobutyl Building Block Dehydromorpholine Dehydromorpholine Intermediate->Dehydromorpholine N-Protected 2-Cyclobutylmorpholine N-Protected 2-Cyclobutylmorpholine Dehydromorpholine->N-Protected 2-Cyclobutylmorpholine H2, Chiral Rh Catalyst 2-Cyclobutylmorpholine 2-Cyclobutylmorpholine N-Protected 2-Cyclobutylmorpholine->2-Cyclobutylmorpholine Standard Deprotection

Caption: Workflow for the synthesis of 2-cyclobutylmorpholine.

Potential Applications in Medicinal Chemistry

The unique structural features of the 2-cyclobutylmorpholine scaffold suggest its potential utility across several therapeutic areas. The following sections outline hypothetical applications based on the known activities of related morpholine-containing compounds.

Central Nervous System (CNS) Disorders

The morpholine moiety is a common feature in CNS-active drugs due to its ability to improve blood-brain barrier permeability. The introduction of a lipophilic cyclobutyl group at the 2-position could further enhance this property.

  • Potential Targets: Serotonin and norepinephrine reuptake transporters, dopamine receptors, and enzymes involved in neurodegenerative diseases.[5]

  • Hypothetical Application: A 2-cyclobutylmorpholine derivative could be designed as a novel antidepressant or anxiolytic agent. The cyclobutyl group could occupy a hydrophobic pocket in the transporter binding site, leading to increased potency and a unique pharmacological profile.

Oncology

Many kinase inhibitors incorporate a morpholine ring to improve solubility and pharmacokinetic properties. The rigid cyclobutyl group could be used to orient other pharmacophoric elements for optimal interaction with the ATP-binding site of a target kinase.

  • Potential Targets: PI3K, mTOR, and other kinases implicated in cancer cell proliferation and survival.[6]

  • Hypothetical Application: A 2-cyclobutylmorpholine-containing compound could be developed as a selective PI3K inhibitor. The cyclobutyl group could serve as a key hydrophobic anchor, while the rest of the molecule is elaborated to achieve selectivity for a specific PI3K isoform.

Table 1: Potential Physicochemical Impact of 2-Cyclobutyl Substitution
PropertyExpected Impact of 2-Cyclobutyl GroupRationale
Lipophilicity (logP) IncreaseThe cyclobutyl group is a non-polar, hydrocarbon moiety.
Aqueous Solubility DecreaseCorrelates with the increase in lipophilicity.
Metabolic Stability IncreaseThe cyclobutane ring can block potential sites of metabolism.[2]
Molecular Shape More 3D, rigidThe puckered conformation of the cyclobutane ring introduces rigidity.

Protocol 2: In Vitro Kinase Inhibition Assay

To evaluate the potential of a novel 2-cyclobutylmorpholine derivative as a kinase inhibitor, a standard in vitro kinase assay can be employed.

Experimental Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., PI3Kα).

    • Kinase substrate (e.g., a peptide or protein that is phosphorylated by the kinase).

    • ATP (adenosine triphosphate).

    • Test compound (2-cyclobutylmorpholine derivative) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate, or a luminescence-based ATP detection kit).

    • Microplate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, the substrate, and the kinase assay buffer.

    • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a stop solution or by placing the plate on ice).

    • Add the detection reagent and incubate as required.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the kinase activity) by fitting the data to a dose-response curve.

Diagram of Kinase Inhibition Assay Workflow

G Serial Dilution of Compound Serial Dilution of Compound Plate Setup Plate Setup Serial Dilution of Compound->Plate Setup Add Compound Add Compound Plate Setup->Add Compound Kinase + Substrate + Buffer Kinase + Substrate + Buffer Kinase + Substrate + Buffer->Plate Setup Initiate with ATP Initiate with ATP Add Compound->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Read Plate Read Plate Add Detection Reagent->Read Plate Data Analysis (IC50) Data Analysis (IC50) Read Plate->Data Analysis (IC50)

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The 2-cyclobutylmorpholine scaffold represents a novel and promising area for exploration in medicinal chemistry. By combining the advantageous properties of the morpholine ring with the unique conformational constraints of the cyclobutane moiety, medicinal chemists can access new chemical space and potentially develop therapeutics with improved potency, selectivity, and pharmacokinetic profiles. While direct examples are currently lacking in the literature, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers to begin investigating this intriguing scaffold. Future work should focus on the development of efficient and stereoselective syntheses of 2-cyclobutylmorpholine derivatives and their systematic evaluation in a variety of biological assays to uncover their full therapeutic potential.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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Method

Application Notes and Protocols for Cell-Based Assays Involving 2-Cyclobutylmorpholine

Introduction: Unveiling the Potential of 2-Cyclobutylmorpholine in Cellular Signaling Research In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can unlock novel therape...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-Cyclobutylmorpholine in Cellular Signaling Research

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs can unlock novel therapeutic potential. The morpholine ring, a cornerstone in medicinal chemistry, is recognized for its ability to improve the pharmacokinetic profile of drug candidates and is a key interacting element in many enzyme inhibitors.[1][2][3] Its incorporation into small molecules has led to the development of numerous clinically approved drugs.[3] Parallelly, the cyclobutyl group, a strained carbocycle, has gained prominence for its role in enhancing metabolic stability, potency, and selectivity by providing a rigid, three-dimensional scaffold.[4][5][6]

This guide introduces 2-Cyclobutylmorpholine , a novel chemical entity that marries these two powerful pharmacophores. While the specific biological targets of 2-Cyclobutylmorpholine are still under active investigation, its structural alerts strongly suggest a potential role as a modulator of critical cellular signaling pathways, particularly kinase cascades. Drawing from extensive research on structurally related compounds, we hypothesize that 2-Cyclobutylmorpholine may act as an inhibitor of the PI3K/AKT/mTOR pathway .[7][8][9] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders.[10][11][12]

These application notes provide a comprehensive framework for researchers to explore the biological activity of 2-Cyclobutylmorpholine. We present a series of robust, cell-based assays designed to investigate its hypothesized mechanism of action as a PI3K/AKT/mTOR pathway inhibitor. The protocols are detailed to ensure reproducibility and are accompanied by the scientific rationale behind each experimental step, empowering researchers to not only execute the assays but also to interpret the data with confidence.

Hypothesized Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Cascade

The PI3K/AKT/mTOR pathway is a tightly regulated signaling network that responds to various extracellular and intracellular cues.[13][14] We postulate that 2-Cyclobutylmorpholine, through its morpholine moiety, may interact with the ATP-binding pocket of key kinases within this cascade, such as PI3K or mTOR.[7][8] The cyclobutyl group could further enhance binding affinity and selectivity for the target kinase.[5][15]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT p-Ser473 S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth _4EBP1->CellGrowth CBM 2-Cyclobutylmorpholine CBM->PI3K CBM->mTORC2 CBM->mTORC1

Caption: Hypothesized targeting of the PI3K/AKT/mTOR pathway by 2-Cyclobutylmorpholine.

Experimental Workflows: A Multi-tiered Approach to Target Validation

We propose a three-tiered experimental approach to systematically evaluate the biological effects of 2-Cyclobutylmorpholine. This workflow is designed to first screen for general cytotoxic or anti-proliferative effects, then to validate its impact on the PI3K/AKT/mTOR pathway, and finally to elucidate its specific molecular target(s).

Experimental_Workflow Tier1 Tier 1: Primary Screening Viability Cell Viability Assay (MTT / CellTiter-Glo®) Tier1->Viability Proliferation Proliferation Assay (BrdU / EdU) Tier1->Proliferation Tier2 Tier 2: Pathway Validation WesternBlot Western Blot Analysis (p-AKT, p-S6K) Tier2->WesternBlot Immuno Immunofluorescence (p-AKT localization) Tier2->Immuno Tier3 Tier 3: Target Deconvolution KinaseAssay In Vitro Kinase Assay (PI3K / mTOR) Tier3->KinaseAssay ThermalShift Cellular Thermal Shift Assay (CETSA) Tier3->ThermalShift Viability->Tier2 Proliferation->Tier2 WesternBlot->Tier3 Immuno->Tier3

Caption: A tiered experimental workflow for characterizing 2-Cyclobutylmorpholine.

Protocols

Tier 1: Primary Screening

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, U-87 MG) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Treatment: Prepare a serial dilution of 2-Cyclobutylmorpholine in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
2-CyclobutylmorpholineMCF-772Experimental Value
2-CyclobutylmorpholineU-87 MG72Experimental Value
Positive Control (e.g., PI-103)MCF-772Reference Value
Tier 2: Pathway Validation

2. Western Blot Analysis of Key Pathway Phospho-proteins

  • Principle: This technique is used to detect and quantify the phosphorylation status of specific proteins in the PI3K/AKT/mTOR pathway, such as AKT (at Ser473) and p70S6K (at Thr389), as a readout of pathway activity.[16]

  • Protocol:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours, then pre-treat with various concentrations of 2-Cyclobutylmorpholine for 2 hours.

    • Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to activate the PI3K/AKT/mTOR pathway.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Tier 3: Target Deconvolution

3. In Vitro Kinase Assay

  • Principle: To directly assess whether 2-Cyclobutylmorpholine inhibits the enzymatic activity of purified PI3K or mTOR kinases. A variety of assay formats can be used, including radiometric assays or fluorescence-based assays.[17]

  • Protocol (Example using a generic fluorescence-based assay):

    • Reagents: Purified recombinant PI3K or mTOR kinase, appropriate lipid or protein substrate, ATP, and a detection reagent that measures ADP production or substrate phosphorylation.

    • Assay Setup: In a 384-well plate, add the kinase, substrate, and varying concentrations of 2-Cyclobutylmorpholine.

    • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Data Acquisition: Measure the fluorescence signal on a plate reader.

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Data Presentation:

Kinase Target2-Cyclobutylmorpholine IC₅₀ (nM)Positive Control IC₅₀ (nM)
PI3KαExperimental ValueReference Value
PI3KβExperimental ValueReference Value
PI3KγExperimental ValueReference Value
PI3KδExperimental ValueReference Value
mTORExperimental ValueReference Value

References

  • Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(3), 249-260. [Link]

  • Carlson, C. B., et al. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3053-3053. [Link]

  • Li, J., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(1), 108-128. [Link]

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  • Apsel, B., et al. (2011). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 856-861. [Link]

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Application

Application Notes and Protocols for Investigating the Pharmacokinetic Profile of 2-Cyclobutylmorpholine

For: Researchers, scientists, and drug development professionals. Introduction 2-Cyclobutylmorpholine is a novel synthetic compound with a chemical structure featuring a morpholine ring substituted with a cyclobutyl grou...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Cyclobutylmorpholine is a novel synthetic compound with a chemical structure featuring a morpholine ring substituted with a cyclobutyl group at the 2-position. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME)—is paramount for its progression through the drug development pipeline.[1] This profile governs the compound's efficacy, safety, and dosing regimen in preclinical and clinical settings.

Given the novelty of 2-Cyclobutylmorpholine, publicly available pharmacokinetic data is nonexistent. Therefore, this document serves as a comprehensive guide for researchers to design and execute a robust investigation into its ADME properties. The protocols and methodologies outlined herein are based on established principles of pharmacokinetics and current regulatory expectations.[2][3] We will provide a predictive assessment of its metabolic fate, detailed protocols for key in vitro and in vivo studies, and guidance on the bioanalytical methodologies required for its quantification in biological matrices.

Predicted Metabolic Pathways of 2-Cyclobutylmorpholine

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. The structure of 2-Cyclobutylmorpholine, possessing both a morpholine ring and a cyclobutyl moiety, suggests several potential avenues for biotransformation, primarily through Phase I and Phase II metabolic reactions.[4]

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or unmask functional groups. For 2-Cyclobutylmorpholine, the following oxidative pathways are predicted:

  • Oxidation of the Morpholine Ring: The morpholine ring is a common motif in many drugs and can undergo several oxidative transformations. The carbon atoms alpha to the nitrogen and oxygen are potential sites for hydroxylation by Cytochrome P450 (CYP) enzymes. This can lead to ring opening and the formation of more polar metabolites.[4]

  • Oxidation of the Cyclobutyl Ring: The cyclobutane ring, while often incorporated into drug candidates to improve metabolic stability, can still be a substrate for hydroxylation.[5][6] Oxidation can occur at any of the methylene groups of the cyclobutyl ring, leading to the formation of hydroxylated metabolites.

  • N-dealkylation: While less likely given the cyclic nature of the substituent, enzymatic cleavage of the cyclobutyl group from the morpholine nitrogen could theoretically occur, though this is not a common metabolic pathway for such structures.

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, facilitating their excretion. If Phase I metabolism introduces hydroxyl groups onto either the morpholine or cyclobutyl ring, these can serve as handles for conjugation reactions such as:

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to hydroxylated metabolites.

  • Sulfation: Sulfotransferases (SULTs) can add a sulfate group to hydroxylated metabolites.

The following diagram illustrates the predicted metabolic pathways for 2-Cyclobutylmorpholine.

Metabolic Pathway of 2-Cyclobutylmorpholine cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism CBM 2-Cyclobutylmorpholine Morpholine_OH Hydroxylated Morpholine Metabolite CBM->Morpholine_OH Hydroxylation Cyclobutyl_OH Hydroxylated Cyclobutyl Metabolite CBM->Cyclobutyl_OH Hydroxylation Ring_Opened Ring-Opened Metabolite Morpholine_OH->Ring_Opened Oxidation Glucuronide_Conj Glucuronide Conjugate Morpholine_OH->Glucuronide_Conj UGT Sulfate_Conj Sulfate Conjugate Morpholine_OH->Sulfate_Conj SULT Cyclobutyl_OH->Glucuronide_Conj UGT Cyclobutyl_OH->Sulfate_Conj SULT Excretion Excretion Ring_Opened->Excretion Glucuronide_Conj->Excretion Sulfate_Conj->Excretion

Caption: Predicted metabolic pathways for 2-Cyclobutylmorpholine.

In Vitro Pharmacokinetic Assays

A battery of in vitro assays should be conducted early in the drug discovery process to assess the ADME properties of 2-Cyclobutylmorpholine. These assays are cost-effective and provide crucial data to predict in vivo pharmacokinetics.

Metabolic Stability in Liver Microsomes

This assay determines the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in CYP enzymes.[7]

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Cyclobutylmorpholine (e.g., 10 mM in DMSO).

    • Thaw pooled human or rat liver microsomes on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension, and the 2-Cyclobutylmorpholine working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the cold quenching solution.[8]

    • Include a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the remaining concentration of 2-Cyclobutylmorpholine at each time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, to predict intestinal permeability of a drug.[9]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and monolayer formation.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).[10]

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • To assess apical-to-basolateral (A-B) permeability, add the dosing solution of 2-Cyclobutylmorpholine to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • To assess basolateral-to-apical (B-A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of 2-Cyclobutylmorpholine in the collected samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Plasma Protein Binding Assay

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to target tissues. Equilibrium dialysis is the gold standard method.[11]

Protocol:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device with a semipermeable membrane (e.g., 8K MWCO).[12]

  • Procedure:

    • Add plasma spiked with 2-Cyclobutylmorpholine to one chamber of the RED device.

    • Add phosphate-buffered saline (PBS) to the other chamber.

    • Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).[11]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of 2-Cyclobutylmorpholine in both aliquots by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Assay Key Parameter Measured Significance
Metabolic Stability Intrinsic Clearance (CLint), Half-life (t½)Predicts hepatic clearance and metabolic lability.
Caco-2 Permeability Apparent Permeability (Papp), Efflux RatioPredicts oral absorption and potential for active transport.
Plasma Protein Binding Fraction Unbound (fu)Determines the amount of free drug available for therapeutic effect and clearance.

In Vivo Pharmacokinetic Study in Rats

An in vivo pharmacokinetic study in a relevant animal model, such as the rat, is essential to understand the complete ADME profile of 2-Cyclobutylmorpholine in a living system.[13]

Study Design
  • Animals: Male Sprague-Dawley rats (n=3-4 per time point or per group for serial sampling).

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1-2 mg/kg) administered via the tail vein to determine clearance, volume of distribution, and elimination half-life.[14]

    • Oral (PO) Administration: A single dose (e.g., 5-10 mg/kg) administered by oral gavage to determine absorption characteristics and oral bioavailability.[14]

  • Blood Sampling:

    • Collect serial blood samples from the tail vein or via a cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate plasma.

    • Store plasma samples at -80°C until bioanalysis.

In Vivo PK Study Workflow cluster_dosing Dosing IV_Dose Intravenous (IV) Dose Animal_Model Rat Model IV_Dose->Animal_Model PO_Dose Oral (PO) Dose PO_Dose->Animal_Model Blood_Sampling Serial Blood Sampling Animal_Model->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Bioanalysis LC-MS/MS Analysis Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for the in vivo pharmacokinetic study.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[15]

Method Development and Validation

A robust and reliable LC-MS/MS method for the quantification of 2-Cyclobutylmorpholine in plasma must be developed and validated according to regulatory guidelines such as the ICH M10.[2][16][17]

1. Sample Preparation:

  • Protein Precipitation: A simple and effective method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.

  • Liquid-Liquid Extraction (LLE): An alternative method where the drug is extracted from the plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A more selective method that uses a solid sorbent to isolate the drug from the plasma matrix.

2. LC-MS/MS Optimization:

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good peak shape and separation from endogenous matrix components.

  • Mass Spectrometry:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, and temperature) in positive ion mode.

    • Determine the precursor ion (parent molecule) and optimize the collision energy to generate stable and intense product ions for selected reaction monitoring (SRM).[18]

3. Method Validation:

The method must be validated for the following parameters:

  • Selectivity and Specificity: No significant interference at the retention time of the analyte and internal standard.

  • Calibration Curve: A linear relationship between concentration and response over the expected concentration range.

  • Accuracy and Precision: Within-run and between-run accuracy and precision should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).

  • Recovery and Matrix Effect: Consistent and reproducible extraction recovery and minimal impact of the biological matrix on ionization.

  • Stability: Stability of the analyte in plasma under various storage and handling conditions (freeze-thaw, short-term, and long-term).

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study will be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Parameter Description Calculated from
Cmax Maximum observed plasma concentrationPO data
Tmax Time to reach CmaxPO data
AUC Area under the plasma concentration-time curveIV and PO data
Elimination half-lifeIV and PO data
CL ClearanceIV data
Vd Volume of distributionIV data
F% Absolute oral bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Conclusion

The comprehensive investigation of the pharmacokinetic profile of 2-Cyclobutylmorpholine, as outlined in these application notes and protocols, is a critical step in its development as a potential therapeutic agent. By systematically evaluating its metabolic stability, permeability, plasma protein binding, and in vivo disposition, researchers can gain the necessary insights to make informed decisions about its future development. The combination of predictive metabolism, robust in vitro screening, and a definitive in vivo study, all supported by a validated bioanalytical method, will provide a solid foundation for advancing this novel compound towards clinical evaluation.

References

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Method

Application Notes and Protocols: Characterizing 2-Cyclobutylmorpholine and Novel Morpholine Derivatives as Ligands for CNS Receptors

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous centrally active compounds. Novel derivatives, such as 2-Cyclobutylmorpholine, represent intriguing candidates for receptor-targeted drug discovery. However, the pharmacological profile of 2-Cyclobutylmorpholine is not currently established in publicly accessible literature. This guide, therefore, provides a comprehensive framework and detailed protocols for the systematic characterization of novel morpholine-containing compounds. We will use 2-Cyclobutylmorpholine as a representative, hypothetical test compound to illustrate the workflows for identifying its receptor targets, quantifying its binding affinity, and determining its functional activity. This document is designed to empower researchers to elucidate the mechanism of action of new chemical entities, transforming a novel molecule into a well-characterized pharmacological tool.

Introduction: The Rationale for Characterizing Novel Morpholine Scaffolds

The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a versatile building block in drug design. Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability. Structurally, it can act as a rigid constraint or a flexible hinge, influencing how a molecule interacts with its biological target. Given the prevalence of the morpholine moiety in ligands for G-protein coupled receptors (GPCRs), particularly those in the central nervous system (CNS) like opioid, sigma (σ), dopamine, and serotonin receptors, a systematic screening approach for a new derivative is a logical first step.

This guide will detail the essential in vitro pharmacology assays required to build a comprehensive receptor activity profile for a novel compound like 2-Cyclobutylmorpholine. We will proceed through a tiered approach:

  • Tier 1: Primary Screening & Target Identification. Broad radioligand binding assays to determine if the compound has appreciable affinity for a panel of common CNS receptors.

  • Tier 2: Affinity Determination. Quantitative competitive binding assays to determine the inhibition constant (Kᵢ) at identified "hit" receptors.

  • Tier 3: Functional Characterization. Cell-based functional assays to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Foundational Assays: Receptor Binding

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[1] These assays are typically conducted using cell membranes prepared from cell lines stably expressing the receptor of interest. The core principle involves a competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

Method Selection: Filtration vs. Scintillation Proximity Assay (SPA)

There are two primary formats for radioligand binding assays:

  • Filtration Assay: This classic method involves incubating the receptor, radioligand, and test compound, followed by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[1][2] The radioactivity retained on the filter is then quantified. This method is robust and widely applicable.[3]

  • Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require a separation step.[4][5] In this method, the receptor is immobilized on scintillant-containing beads.[6] Only radioligand that is bound to the receptor is close enough to the bead to excite the scintillant and produce a light signal.[7] This format is particularly well-suited for high-throughput screening (HTS).[8]

The choice between these methods often depends on throughput needs, the specific receptor-ligand pair, and available instrumentation. For initial characterization, the filtration assay is a reliable and cost-effective choice.

Protocol 1: Competitive Radioligand Binding Assay (Filtration Method)

This protocol provides a generalized procedure for determining the binding affinity (Kᵢ) of our hypothetical test compound, 2-Cyclobutylmorpholine, for a panel of CNS receptors (e.g., μ-opioid, σ₁, and D₂ dopamine receptors).

Objective: To determine the Kᵢ of a test compound at a specific GPCR.

Materials:

  • Receptor Source: Frozen cell membranes from a cell line (e.g., CHO or HEK293) stably expressing the human receptor of interest (e.g., hMOR, hSigma1R, hD2R).

  • Radioligand: A high-affinity radioligand specific for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ₁R[9], [³H]-Spiperone for D₂R[10]).

  • Test Compound: 2-Cyclobutylmorpholine, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor (e.g., Naloxone for MOR, Haloperidol for σ₁R and D₂R).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with any required cofactors (e.g., MgCl₂).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[11]

  • Scintillation Cocktail and Counter.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Thaw Membranes - Serial Dilute Test Compound - Prepare Radioligand Solution total_binding Total Binding: Membranes + Radioligand + Buffer nsb Non-Specific Binding (NSB): Membranes + Radioligand + High [Unlabeled Ligand] competition Competition: Membranes + Radioligand + Test Compound (Varying Conc.) incubation Incubate to Equilibrium (e.g., 60-120 min at RT) total_binding->incubation nsb->incubation competition->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration wash Wash Filters (Remove Unbound Radioligand) filtration->wash counting Add Scintillation Cocktail & Quantify Radioactivity wash->counting calc_specific Calculate Specific Binding (Total - NSB) counting->calc_specific plot_curve Plot % Specific Binding vs. [Test Compound] calc_specific->plot_curve calc_ic50 Determine IC₅₀ (Non-linear Regression) plot_curve->calc_ic50 calc_ki Calculate Kᵢ (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a pre-determined optimal concentration (typically 5-20 µg of protein per well).[11]

  • Assay Plate Setup: In a 96-well plate, set up the following reactions in triplicate, typically in a final volume of 200-250 µL:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kₔ), and the diluted membrane suspension.

    • Non-specific Binding (NSB): Add the non-specific binding control ligand, the radioligand, and the membrane suspension.

    • Competition Binding: Add serial dilutions of the test compound (2-Cyclobutylmorpholine), the radioligand, and the membrane suspension.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[11]

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Immediately wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of the total binding wells.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Presentation:

Receptor TargetRadioligandTest Compound Kᵢ (nM)
μ-Opioid (MOR)[³H]-DAMGO150
σ₁ Receptor[³H]-(+)-pentazocine25
D₂ Dopamine[³H]-Spiperone>10,000
5-HT₂ₐ Serotonin[³H]-Ketanserin850

This table presents hypothetical data for 2-Cyclobutylmorpholine, suggesting highest affinity for the σ₁ receptor.

Functional Activity Profiling

Once a compound's binding affinity for a receptor is established, the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the action of the endogenous ligand (antagonist), or reduce the receptor's basal activity (inverse agonist)? This is assessed using cell-based functional assays that measure the downstream signaling events following receptor activation.

GPCRs primarily signal through heterotrimeric G proteins, which are classified into several families (Gₛ, Gᵢ/ₒ, Gᵩ/₁₁, etc.).[12] The choice of functional assay depends on the G protein that the target receptor couples to.

  • Gₛ-coupled receptors: Activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gᵢ/ₒ-coupled receptors: Inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[13]

  • Gᵩ/₁₁-coupled receptors: Activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺).[14]

Protocol 2: cAMP Accumulation Assay (for Gₛ- and Gᵢ/ₒ-coupled Receptors)

This protocol describes how to measure changes in intracellular cAMP levels to determine the functional activity of 2-Cyclobutylmorpholine at receptors like the μ-opioid (Gᵢ/ₒ-coupled) or a hypothetical Gₛ-coupled receptor.

Objective: To determine if a test compound is an agonist or antagonist by measuring its effect on cAMP levels.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, GloSensor™, or AlphaScreen).[15][16][17]

  • Test Compound: 2-Cyclobutylmorpholine, serially diluted.

  • Reference Agonist: A known agonist for the target receptor.

  • Forskolin: (For Gᵢ/ₒ-coupled receptors) An adenylyl cyclase activator used to stimulate a detectable level of cAMP.[15]

  • Cell Culture Medium and Buffers.

Signaling Pathway Overview (Gᵢ/ₒ- and Gₛ-Coupled Receptors):

G cluster_gs Gₛ Pathway cluster_gi Gᵢ Pathway ligand_s Agonist receptor_s Gₛ-Coupled Receptor ligand_s->receptor_s Binds g_s Gₛ Protein receptor_s->g_s Activates ac_s Adenylyl Cyclase g_s->ac_s Stimulates camp_s ↑ cAMP ac_s->camp_s ATP to cAMP pka_s PKA Activation camp_s->pka_s response_s Cellular Response pka_s->response_s ligand_i Agonist receptor_i Gᵢ-Coupled Receptor ligand_i->receptor_i Binds g_i Gᵢ Protein receptor_i->g_i Activates ac_i Adenylyl Cyclase g_i->ac_i Inhibits camp_i ↓ cAMP ac_i->camp_i ATP to cAMP pka_i PKA Inhibition camp_i->pka_i response_i Cellular Response pka_i->response_i forskolin Forskolin forskolin->ac_s Stimulates forskolin->ac_i Stimulates

Caption: Simplified GPCR signaling pathways for Gₛ and Gᵢ proteins.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into a 96- or 384-well plate and grow to near confluence.

  • Compound Addition:

    • Agonist Mode: Add varying concentrations of the test compound to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, then add a fixed concentration of a reference agonist (typically its EC₅₀ or EC₈₀).

    • For Gᵢ/ₒ-coupled receptors: Add forskolin to all wells (except the negative control) to induce cAMP production. The inhibitory effect of the agonist will be measured as a reduction from this stimulated level.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC₅₀. This can be used to calculate the antagonist's inhibition constant (Kₑ).

Protocol 3: Calcium Flux Assay (for Gᵩ/₁₁-coupled Receptors)

This protocol is for assessing the functional activity of a compound at a Gᵩ-coupled receptor by measuring changes in intracellular calcium.

Objective: To determine if a test compound is an agonist or antagonist by measuring its effect on intracellular calcium mobilization.

Materials:

  • Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the Gᵩ-coupled receptor of interest.

  • Calcium-sensitive Dye: A fluorescent dye such as Fluo-4 AM or Fura-2 AM.[14]

  • Test Compound: 2-Cyclobutylmorpholine, serially diluted.

  • Reference Agonist: A known agonist for the target receptor.

  • Instrumentation: A fluorescence plate reader with kinetic reading capabilities (e.g., a FLIPR or FlexStation).[18]

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye according to the manufacturer's protocol (e.g., 1 hour at 37°C).[19]

  • Assay Measurement:

    • Place the plate in the fluorescence reader.

    • Agonist Mode: Establish a baseline fluorescence reading, then inject varying concentrations of the test compound and monitor the change in fluorescence over time.

    • Antagonist Mode: Establish a baseline, inject varying concentrations of the test compound, incubate for a short period, then inject a fixed concentration of the reference agonist and monitor the fluorescence change.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is plotted against the log concentration of the compound.

    • For agonists, determine the EC₅₀ and Eₘₐₓ.

    • For antagonists, determine the IC₅₀.

Conclusion: Building a Pharmacological Profile

By systematically applying the protocols outlined in this guide, researchers can construct a detailed pharmacological profile for a novel morpholine derivative like 2-Cyclobutylmorpholine. The journey from an uncharacterized molecule to a valuable research tool involves a logical progression from broad screening to precise quantification of affinity and function. The hypothetical data presented suggests that 2-Cyclobutylmorpholine could be a ligand with primary activity at the σ₁ receptor. The subsequent functional assays would then be crucial to determine if it activates or blocks this receptor, paving the way for further investigation into its therapeutic potential. This structured approach ensures scientific rigor and provides the foundational data necessary for advancing drug discovery programs.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (2000). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

  • G Protein-coupled Receptors Signaling Pathway. (n.d.). Sino Biological. Retrieved January 20, 2026, from [Link]

  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved January 20, 2026, from [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • GPCR Signaling Pathway. (2023). GeeksforGeeks. Retrieved January 20, 2026, from [Link]

  • GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • GPCRs (G Protein Coupled Receptors): A Guide. (2023). Assay Genie. Retrieved January 20, 2026, from [Link]

  • Application of Scintillation Proximity Assay in Drug Discovery. (2005). PubMed. Retrieved January 20, 2026, from [Link]

  • Sigma Receptor Binding Assays. (2015). PubMed. Retrieved January 20, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2010). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Analyzing Kinetic Binding Data. (2021). NCBI Assay Guidance Manual. Retrieved January 20, 2026, from [Link]

  • Binding Data Analysis Guide. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). MDPI. Retrieved January 20, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. (2010). PubMed. Retrieved January 20, 2026, from [Link]

  • Characterization of pulmonary sigma receptors by radioligand binding. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 20, 2026, from [Link]

  • Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. (n.d.). Author manuscript. Retrieved January 20, 2026, from [Link]

  • Cell-based Assays for GPCR Activity. (2013). Biocompare. Retrieved January 20, 2026, from [Link]

  • Filter binding assay. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. (n.d.). Creative Biolabs. Retrieved January 20, 2026, from [Link]

  • Saturation Binding Assay Guidelines: Kd & Ki Determination. (n.d.). Studylib. Retrieved January 20, 2026, from [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. Retrieved January 20, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved January 20, 2026, from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2025). bioRxiv. Retrieved January 20, 2026, from [Link]

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Application

Application Note: Quantitative Analysis of 2-Cyclobutylmorpholine in Human Plasma and Urine by LC-MS/MS

Abstract This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Cyclobutylmorpholine (2-CBM) in human plasma a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-Cyclobutylmorpholine (2-CBM) in human plasma and urine. The protocol outlines a comprehensive workflow, from sample preparation to data acquisition, designed for researchers in drug metabolism, pharmacokinetics (DMPK), and toxicology. The methodology employs a protein precipitation extraction for plasma and a dilute-and-shoot approach for urine, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity, sensitivity, and accuracy to support preclinical and clinical studies, adhering to the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3]

Introduction to 2-Cyclobutylmorpholine (2-CBM)

The metabolic fate of 2-CBM is not extensively documented. However, based on general principles of drug metabolism, potential biotransformation pathways could include oxidation of the cyclobutyl ring, N-dealkylation, or ring-opening of the morpholine structure.[4][5] Given its potential role as a pharmaceutical agent or metabolite, a reliable quantitative method is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for such bioanalytical applications due to its inherent sensitivity and selectivity.[6]

Figure 1: Chemical Structure of 2-Cyclobutylmorpholine (Note: Generated based on available chemical information)

Principles of the Analytical Method

This method is built upon three core principles to ensure data integrity and reliability: efficient sample preparation, selective chromatographic separation, and specific, sensitive detection.

  • Sample Preparation: The primary challenge in bioanalysis is the removal of endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis, a phenomenon known as the matrix effect.[7][8][9] For plasma, a simple and effective protein precipitation (PPT) with acetonitrile is employed.[10][11] For urine, which has a less complex matrix in terms of protein content, a straightforward "dilute-and-shoot" approach is sufficient to bring the analyte concentration within the linear range of the assay.

  • Chromatographic Separation: Given the polar nature of 2-CBM, Hydrophilic Interaction Liquid Chromatography (HILIC) is selected.[12][13][14][15][16] HILIC provides excellent retention for polar compounds that are often poorly retained on traditional reversed-phase columns.[13] This approach utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which is also advantageous for enhancing electrospray ionization (ESI) efficiency.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode provides the highest degree of selectivity and sensitivity for quantification.[4][5] MRM allows for the specific detection of 2-CBM by monitoring a unique precursor-to-product ion transition, minimizing interference from co-eluting matrix components.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Cyclobutylmorpholine-d4, is critical for correcting for any variability during sample preparation and ionization.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-Cyclobutylmorpholine (≥98%)Reference StandardCommercially available
2-Cyclobutylmorpholine-d4 (≥98%, 99% D)Internal StandardCustom Synthesis
AcetonitrileLC-MS GradeCommercially available
Formic Acid (≥99%)LC-MS GradeCommercially available
Ammonium FormateLC-MS GradeCommercially available
Water, Ultrapure18.2 MΩ·cmFrom a water purification system
Human Plasma (K2EDTA)Pooled, BlankReputable Bio-supplier
Human UrinePooled, BlankReputable Bio-supplier
Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-CBM and 2-CBM-d4 in acetonitrile to prepare individual 1 mg/mL stock solutions.

  • Calibration Curve (CC) and Quality Control (QC) Working Solutions: Serially dilute the 2-CBM stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working solutions for spiking into the biological matrix.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 2-CBM-d4 stock solution with acetonitrile.

Sample Preparation Protocols
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of the respective plasma sample into the labeled tubes.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). This provides a 3:1 ratio of organic solvent to plasma, ensuring efficient protein precipitation.[11]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and denaturation of proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.

  • Label 1.5 mL microcentrifuge tubes.

  • Pipette 50 µL of the respective urine sample into the tubes.

  • Add 450 µL of the IS working solution (100 ng/mL in acetonitrile). This results in a 10-fold dilution.

  • Vortex for 15 seconds.

  • Transfer 100 µL of the diluted sample to a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of 2-CBM.

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography System
Column HILIC Column (e.g., Amide phase), 2.1 x 100 mm, 1.7 µm
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0595
3.04060
3.1595
5.0595

Table 3: Mass Spectrometer Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Capillary Voltage 3.5 kV
Gas Flow (Desolvation) 1000 L/hr
Gas Flow (Cone) 150 L/hr
Collision Gas Argon
MRM Transitions See Table 4

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-CBM [To be determined][To be determined]100[Optimized][Optimized]
2-CBM-d4 [To be determined][To be determined]100[Optimized][Optimized]

Note: The exact m/z values for precursor and product ions, as well as optimal cone voltage and collision energy, must be determined experimentally by infusing a standard solution of 2-CBM and its SIL-IS into the mass spectrometer.

Method Validation Strategy

The analytical method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2][3] Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

  • Calibration Curve and Linearity: A calibration curve with at least eight non-zero standards, covering the expected concentration range. The curve should be fitted with a linear, weighted (1/x²) regression model.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ).

  • Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.[7][8][9] The use of a SIL-IS is expected to compensate for matrix effects.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Evaluation of analyte stability under various conditions, including bench-top, freeze-thaw, and long-term storage.

Workflow Visualizations

Plasma Sample Preparation Workflow

Plasma_Workflow Start 50 µL Plasma Sample Add_IS Add 150 µL IS in ACN Start->Add_IS Vortex Vortex 30 sec Add_IS->Vortex Centrifuge Centrifuge 14,000 x g, 10 min, 4°C Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Plasma protein precipitation workflow.

Urine Sample Preparation Workflow

Urine_Workflow Start 50 µL Urine Sample Dilute Add 450 µL IS in ACN (1:10 Dilution) Start->Dilute Vortex Vortex 15 sec Dilute->Vortex Transfer Transfer 100 µL to 96-well plate Vortex->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Cyclobutylmorpholine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Cyclobutylmorpholine. Here, we address common challenges and frequently...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Cyclobutylmorpholine. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and purity.

Introduction to Synthetic Strategies

The synthesis of 2-Cyclobutylmorpholine can be effectively achieved through two primary pathways: Reductive Amination and N-Alkylation. The choice of method often depends on the availability of starting materials, desired scale, and an understanding of the potential side reactions. Reductive amination offers a more direct, one-pot approach, while N-alkylation provides a classic method for forming the C-N bond.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-Cyclobutylmorpholine?

A1: The two most common and effective synthetic strategies are:

  • Reductive Amination: This one-pot reaction involves the condensation of cyclobutanone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the target amine.

  • N-Alkylation: This method involves the reaction of morpholine with a cyclobutyl halide (e.g., cyclobutyl bromide) in the presence of a base.

Q2: I'm experiencing low yields in my reductive amination of cyclobutanone and morpholine. What are the likely causes?

A2: Low yields in this reductive amination can often be attributed to several factors. Inefficient formation of the iminium/enamine intermediate is a common culprit, which can be due to steric hindrance or unfavorable reaction kinetics. The choice and reactivity of the reducing agent are also critical; a reagent that is too harsh may reduce the starting cyclobutanone before it can react with the morpholine. Suboptimal pH can also hinder the reaction, as the formation of the iminium ion is pH-dependent.

Q3: Can I use catalytic hydrogenation for the reductive amination to synthesize 2-Cyclobutylmorpholine?

A3: Yes, catalytic hydrogenation over a supported metal catalyst is considered an ideal and green method for reductive amination.[1] However, the success of this method can be catalyst and substrate-dependent, and in some cases, it may prove to be irreproducible.[1] Common catalysts include palladium on carbon (Pd/C) or Raney nickel.

Q4: What are the key challenges in the N-alkylation of morpholine with a cyclobutyl halide?

A4: The primary challenges in the N-alkylation of morpholine include the potential for over-alkylation (formation of a quaternary ammonium salt), although this is less common with secondary amines like morpholine compared to primary amines. The reactivity of the cyclobutyl halide is also a factor; cyclobutyl bromide is generally more reactive than cyclobutyl chloride. The choice of base and solvent is crucial to ensure a good reaction rate and to minimize side reactions.

Q5: How can I purify the final 2-Cyclobutylmorpholine product?

A5: Purification of 2-Cyclobutylmorpholine, which is expected to be a liquid at room temperature, can typically be achieved by fractional distillation under reduced pressure. For smaller scale reactions or to remove closely boiling impurities, column chromatography on silica gel is a suitable alternative.

Troubleshooting Guide

Issue 1: Low Conversion in Reductive Amination
Potential Cause Explanation Recommended Solution Citation
Slow Iminium/Enamine Formation The reaction between a ketone (cyclobutanone) and a secondary amine (morpholine) can be slow.Use a dehydrating agent such as molecular sieves to remove water and drive the equilibrium towards the iminium ion. Alternatively, consider using a Lewis acid catalyst like Ti(OiPr)₄ to facilitate imine formation. A two-step procedure, where the imine is formed first and then reduced, can also be effective.
Ineffective Reducing Agent The chosen reducing agent may not be suitable for the specific substrate combination.Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is often effective for challenging reductive aminations. 2-Picoline-borane is another stable and effective alternative.[1]
Suboptimal pH The formation of the iminium ion is pH-sensitive. If the reaction is too basic, the concentration of the protonated amine is too low. If it is too acidic, the free amine concentration is too low.Maintain the reaction pH in the weakly acidic range (typically pH 4-6) to facilitate iminium ion formation. This can be achieved by using an acidic catalyst like acetic acid or by using a buffer system.
Issue 2: Formation of Byproducts in N-Alkylation
Potential Cause Explanation Recommended Solution Citation
Elimination Reaction of Cyclobutyl Halide The base used for the N-alkylation can also promote the elimination of HBr from cyclobutyl bromide, leading to the formation of cyclobutene.Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate (K₂CO₃). Running the reaction at a lower temperature can also favor the SN2 reaction over elimination.
Reaction with Solvent If a nucleophilic solvent is used, it may compete with the morpholine in reacting with the cyclobutyl halide.Use a non-nucleophilic solvent such as acetonitrile, DMF, or THF.

Experimental Protocols

Protocol 1: Reductive Amination of Cyclobutanone with Morpholine

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Cyclobutanone

  • Morpholine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclobutanone (1.0 eq) and morpholine (1.2 eq) in 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-Cyclobutylmorpholine by fractional distillation under reduced pressure or by column chromatography.

Protocol 2: N-Alkylation of Morpholine with Cyclobutyl Bromide

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • Morpholine

  • Cyclobutyl bromide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Potassium iodide (KI) (optional, as a catalyst)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.5 eq), finely powdered potassium carbonate (2.0 eq), and acetonitrile or DMF.

  • Add a catalytic amount of potassium iodide (0.1 eq) to promote the reaction (optional).

  • Add cyclobutyl bromide (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (for acetonitrile) or at 80-100 °C (for DMF) and monitor the progress by TLC or GC-MS.

  • After the reaction is complete (typically 6-24 hours), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be purified by fractional distillation under reduced pressure or column chromatography.

Visualizations

Reaction Workflows

Reductive_Amination_Workflow A Cyclobutanone + Morpholine B Iminium Ion Intermediate A->B Condensation (+ H₂O) C Reduction (e.g., NaBH(OAc)₃) B->C D 2-Cyclobutylmorpholine C->D

Caption: Reductive Amination Workflow for 2-Cyclobutylmorpholine Synthesis.

N_Alkylation_Workflow A Morpholine + Cyclobutyl Bromide B SN2 Reaction (Base, Solvent) A->B C 2-Cyclobutylmorpholine B->C

Caption: N-Alkylation Workflow for 2-Cyclobutylmorpholine Synthesis.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield Start Low Yield in Reductive Amination Q1 Is starting material (Cyclobutanone) consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are there significant side products? A1_Yes->Q2 Sol2 Inefficient imine formation. - Add dehydrating agent - Use Lewis acid catalyst - Adjust pH (4-6) A1_No->Sol2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol3 Ineffective reduction or competing aldehyde reduction. - Use a milder reducing agent (e.g., NaBH(OAc)₃) A2_Yes->Sol3 Sol1 Consider purification issues or product decomposition. A2_No->Sol1

Caption: Troubleshooting Decision Tree for Low Yield in Reductive Amination.

References

  • CN102229582A - Method for synthesizing 4-cyclohexyl morpholine.
  • WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. [Link]

  • N-alkylation of morpholine with other alcohols | Download Table - ResearchGate. [Link]

  • US2692879A - Method of preparing n-substituted morpholines.
  • Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst - ResearchGate. [Link]

  • US4647663A - Synthesis of morpholine.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Morpholine Degradation Pathway - Eawag-BBD. [Link]

  • US3151112A - Process for the preparation of morpholines.
  • Biological relevance and synthesis of C-substituted morpholine derivatives - ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. [Link]

  • 4-(2-Aminoethyl)morpholine at BMRB. [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Cyclobutylmorpholine

Welcome to the technical support center for 2-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome potential solubility issues encountered...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome potential solubility issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of 2-Cyclobutylmorpholine?

A1: 2-Cyclobutylmorpholine possesses a morpholine ring, which is a polar, water-miscible heterocycle due to the presence of an ether oxygen and a secondary amine.[1] The nitrogen atom in the morpholine ring is weakly basic.[2] However, the presence of the non-polar cyclobutyl group is expected to decrease its aqueous solubility compared to the parent morpholine molecule. Therefore, while it may exhibit some solubility in aqueous solutions, challenges can arise, particularly at higher concentrations or in neutral pH environments. It is anticipated to be more soluble in organic solvents.[1]

Q2: I'm observing precipitation of 2-Cyclobutylmorpholine in my aqueous buffer. What is the likely cause?

A2: Precipitation in aqueous buffers is a common issue for weakly basic compounds like 2-Cyclobutylmorpholine. The solubility of such compounds is often pH-dependent. In its protonated (salt) form, which is favored at lower pH, the molecule is more polar and thus more soluble in water. As the pH of the solution approaches the pKa of the morpholine nitrogen, the compound will start to deprotonate, becoming less polar and consequently less soluble, leading to precipitation.

Q3: What initial steps should I take to assess the solubility of 2-Cyclobutylmorpholine?

A3: A systematic approach is crucial. Before attempting to solubilize a large amount of your compound, it is recommended to perform a small-scale solubility assessment. This will save valuable material and time. The following table outlines a suggested starting point for solvent screening.

Solvent System Expected Outcome Rationale
Deionized WaterLow to moderate solubilityBaseline aqueous solubility.
PBS (pH 7.4)Potentially low solubilityRepresents physiological pH.
0.1 N HClHigher solubilityThe basic morpholine nitrogen will be protonated, forming a more soluble salt.
EthanolHigh solubilityA polar protic organic solvent.
DMSOHigh solubilityA polar aprotic organic solvent, excellent for dissolving a wide range of compounds.
PEG 400High solubilityA common co-solvent used in formulations.[3]

Experimental Protocol: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of 2-Cyclobutylmorpholine (e.g., 1-5 mg) into several separate glass vials.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex or sonicate the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If the compound dissolves, add another measured volume of the solvent and repeat until the solution is saturated (i.e., solid material remains).

  • If the compound does not dissolve, incrementally add more solvent until it does, or until a large volume has been added, indicating poor solubility.

  • Repeat for each solvent system to determine an approximate solubility in mg/mL.

Troubleshooting Guide: Enhancing the Solubility of 2-Cyclobutylmorpholine

If you have confirmed that 2-Cyclobutylmorpholine has poor solubility in your desired experimental system, the following troubleshooting guide provides a systematic approach to overcoming this challenge.

Issue 1: Poor Aqueous Solubility in Neutral Buffers

Solution A: pH Adjustment

The most straightforward approach for a weakly basic compound is to lower the pH of the solvent.[][5] By decreasing the pH, you increase the proportion of the protonated, more soluble form of the molecule.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare a series of buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, 7.4).

  • Add an excess of 2-Cyclobutylmorpholine to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24 hours).

  • Filter the samples to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the solubility (mg/mL or mM) as a function of pH. This will give you a clear indication of the pH range required to maintain your desired concentration in solution.

Causality Behind Experimental Choices: Understanding the pH-solubility profile is critical because it informs the viable pH range for your experiments. For instance, if your biological assay is only stable at a neutral pH, then pH adjustment alone may not be a suitable strategy, and you would need to proceed to other methods.

Issue 2: The required pH for solubilization is not compatible with my experimental system.

Solution B: Co-solvents

When pH adjustment is not an option, the use of co-solvents can be highly effective.[6] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[3]

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO)

Experimental Protocol: Co-solvent Titration

  • Prepare a stock solution of 2-Cyclobutylmorpholine in a pure co-solvent (e.g., 100 mg/mL in DMSO).

  • In a series of tubes, prepare your aqueous buffer.

  • Add increasing volumes of the co-solvent stock solution to the aqueous buffer, ensuring the final concentration of the co-solvent does not exceed a level that would interfere with your experiment (typically <1-5%).

  • Observe for any precipitation. The highest concentration of 2-Cyclobutylmorpholine that remains in solution without precipitation is your working limit for that co-solvent system.

Trustworthiness of the Protocol: This method is self-validating as it directly tests the solubility of your compound in the final buffer system you intend to use. It is important to prepare a vehicle control (buffer with the same amount of co-solvent but without the compound) to ensure the co-solvent itself does not affect your experiment.

Issue 3: High concentrations are still not achievable without significant levels of co-solvents.

Solution C: Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[7][8][9] This is particularly useful when high concentrations are required.

Common Surfactants:

  • Tween® 20, Tween® 80 (non-ionic)

  • Sodium dodecyl sulfate (SDS) (anionic)

  • Cremophor® EL (non-ionic)

Experimental Protocol: Surfactant Screening

  • Prepare a series of your aqueous buffer containing different concentrations of a surfactant (e.g., 0.1%, 0.5%, 1% Tween® 80).

  • Add an excess of 2-Cyclobutylmorpholine to each solution.

  • Agitate until equilibrium is reached.

  • Filter and analyze the concentration of the dissolved compound.

Authoritative Grounding: The formation of micelles occurs above a specific concentration known as the critical micelle concentration (CMC).[10] Above the CMC, the surfactant molecules self-assemble, creating a hydrophobic core where poorly soluble drugs can be partitioned, thereby increasing their apparent solubility in the aqueous medium.[11]

Issue 4: The compound is intended for in vivo studies, and the above formulations are not suitable.

Solution D: Advanced Formulation Strategies

For in vivo applications, more sophisticated formulation approaches may be necessary to enhance bioavailability.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at the solid state.[12][13][14] When the solid dispersion is introduced to an aqueous environment, the carrier dissolves, releasing the drug as very fine, amorphous particles with a high surface area, which enhances the dissolution rate.[15][16] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[13]

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[17]

These advanced techniques typically require specialized equipment and expertise in formulation science.

Troubleshooting Workflow Diagram

The following diagram illustrates a decision-making workflow for addressing solubility issues with 2-Cyclobutylmorpholine.

G start Start: Solubility Issue Identified sol_assess Perform Small-Scale Solubility Assessment start->sol_assess ph_adjust Is pH Adjustment a Viable Option? sol_assess->ph_adjust ph_profile Determine pH-Solubility Profile ph_adjust->ph_profile Yes ph_fail Incompatible pH or Insufficient Solubility ph_adjust->ph_fail No ph_success Solubility Achieved ph_profile->ph_success cosolvent Are Co-solvents Compatible? ph_fail->cosolvent cosolvent_screen Screen Co-solvents (DMSO, EtOH, PEG 400) cosolvent->cosolvent_screen Yes cosolvent_fail High Concentration of Co-solvent Required cosolvent->cosolvent_fail No cosolvent_success Solubility Achieved cosolvent_screen->cosolvent_success surfactant Are Surfactants Compatible? cosolvent_fail->surfactant surfactant_screen Screen Surfactants (Tween® 80, Cremophor®) surfactant->surfactant_screen Yes advanced Consider Advanced Formulations (Solid Dispersions, Cyclodextrins) surfactant->advanced No surfactant_success Solubility Achieved surfactant_screen->surfactant_success end Consult Formulation Specialist advanced->end

Sources

Troubleshooting

Improving the stability of 2-Cyclobutylmorpholine in solution

Document ID: TSC-CM-2026-01-A Version: 1.0 Introduction Welcome to the technical support guide for 2-Cyclobutylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to addr...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CM-2026-01-A

Version: 1.0

Introduction

Welcome to the technical support guide for 2-Cyclobutylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of 2-Cyclobutylmorpholine in solution. As a key intermediate and structural motif in numerous development pipelines, ensuring its stability is paramount for reproducible results and the ultimate success of your research. This guide provides in-depth, evidence-based answers to frequently asked questions and detailed troubleshooting protocols to diagnose and mitigate degradation.

Our approach is rooted in the principles of chemical kinetics and mechanistic understanding. We aim not just to provide solutions, but to empower you with the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Intrinsic Stability of 2-Cyclobutylmorpholine

This section addresses foundational questions regarding the chemical vulnerabilities of the 2-Cyclobutylmorpholine structure.

Question 1: What are the primary chemical liabilities of the 2-Cyclobutylmorpholine structure that can lead to degradation in solution?

Answer: The 2-Cyclobutylmorpholine structure possesses two key features that dictate its stability profile: a secondary amine within a morpholine ring.

  • Secondary Amine: The nitrogen atom in the morpholine ring is a secondary amine. Secondary amines are susceptible to oxidation , which can lead to the formation of various degradation products, including N-oxides and hydroxylamines. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in solvents or excipients.[1][2][3]

  • Ether Linkage: The morpholine ring contains an ether linkage (C-O-C). While generally more stable than esters or amides, ether bonds can be susceptible to acid-catalyzed cleavage under harsh acidic conditions and elevated temperatures.[4]

  • Ring Integrity: The saturated heterocyclic ring itself can be subject to degradation. While biological systems utilize specific enzymes like cytochrome P-450 to cleave the C-N bond, harsh chemical conditions, particularly strong oxidative stress, can also promote ring-opening reactions.

Question 2: How does pH influence the stability of 2-Cyclobutylmorpholine in aqueous solutions?

Answer: The pH of a solution is a critical factor governing the stability of 2-Cyclobutylmorpholine. Its influence is twofold:

  • Protonation State: As a secondary amine, the morpholine nitrogen will be protonated at acidic pH. This protonated form is generally less susceptible to oxidation than the free base, which has a lone pair of electrons that can participate in oxidative reactions. However, extremely low pH can catalyze the hydrolysis of the ether linkage, although this typically requires forcing conditions.

  • Catalysis of Degradation: Both acidic and basic conditions can catalyze hydrolytic degradation pathways, should susceptible functional groups be present elsewhere in a molecule containing the 2-cyclobutylmorpholine moiety. For the core structure itself, extreme pH can make it more vulnerable to degradation when combined with other stressors like heat or light. The rate of degradation is often pH-dependent, and a pH-rate profile should be determined to identify the pH of maximum stability.[5][6]

Question 3: Is 2-Cyclobutylmorpholine sensitive to light?

Answer: Saturated heterocyclic compounds can be susceptible to photolytic degradation. Exposure to ultraviolet (UV) or even high-intensity visible light can provide the energy to initiate photochemical reactions. According to ICH Q1B guidelines, photostability testing is a crucial part of stress testing for any new drug substance.[7][8][9][10][11] It is recommended to handle 2-Cyclobutylmorpholine solutions in amber glassware or under light-protected conditions until its photostability profile has been thoroughly characterized.[12]

Question 4: What is the likely impact of temperature on the stability of 2-Cyclobutylmorpholine?

Answer: As with most chemical reactions, the rate of degradation of 2-Cyclobutylmorpholine will increase with temperature. Thermal stress can provide the activation energy needed to overcome reaction barriers for hydrolysis, oxidation, and other degradation pathways. The effect of temperature on degradation rates can often be described by the Arrhenius equation, which is a key principle in performing accelerated stability studies to predict shelf-life at lower temperatures.[13] It is crucial to evaluate thermal stability both in solution and in the solid state.

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured, question-and-answer approach to resolving specific stability problems encountered during experiments.

Issue 1: I'm observing a rapid loss of 2-Cyclobutylmorpholine potency in my formulation, and I suspect oxidative degradation. How can I confirm this and prevent it?

Answer:

Step 1: Confirming Oxidative Degradation

To confirm that oxidation is the cause, you should conduct a forced degradation study using an oxidative agent.

  • Rationale: This study will intentionally generate oxidative degradants. If the degradation products observed in your formulation match those from the forced oxidation study, it strongly suggests an oxidative pathway is responsible for the instability. Hydrogen peroxide (H₂O₂) is a commonly used oxidizing agent for this purpose.[1][2]

  • Experimental Protocol: Oxidative Forced Degradation

    • Preparation: Prepare a solution of 2-Cyclobutylmorpholine in your formulation vehicle at a known concentration (e.g., 1 mg/mL).

    • Stress Condition: Add a controlled amount of 3% hydrogen peroxide to the solution.

    • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

    • Analysis: Analyze the stressed sample by a stability-indicating HPLC method (see Part 3) and compare the chromatogram to that of your unstable formulation and an unstressed control. Look for matching retention times of the degradation peaks.

Step 2: Preventing Oxidative Degradation

If oxidation is confirmed, several strategies can be employed for stabilization:

  • Inert Atmosphere: Oxygen is a key driver of oxidation.

    • Action: During the preparation and storage of your solution, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon. This minimizes the amount of dissolved oxygen available to participate in degradation reactions.[14]

  • Addition of Antioxidants: Antioxidants can interrupt the oxidative degradation cascade.

    • Action: Incorporate a suitable antioxidant into your formulation. For organic-based solutions, a radical scavenger like Butylated Hydroxytoluene (BHT) is often effective. For aqueous systems, options include ascorbic acid or sodium metabisulfite. The choice of antioxidant should be guided by its solubility and compatibility with your formulation.[15][16][17]

      • Recommended Starting Concentration for BHT: 0.01% - 0.1% (w/v).

  • Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze oxidative reactions.

    • Action: If metal ion contamination is suspected (e.g., from raw materials or equipment), add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to sequester these ions and prevent them from participating in redox cycling.[12]

Visualization of Troubleshooting Workflow for Oxidation

G cluster_confirm Confirmation start Potency Loss Observed confirm Confirm Oxidation Pathway start->confirm prevent Implement Stabilization Strategy end_goal Stable Formulation prevent->end_goal forced_deg Perform Forced Degradation (e.g., 3% H2O2) hplc_analysis Analyze via Stability-Indicating HPLC Method forced_deg->hplc_analysis compare Compare Degradation Profiles hplc_analysis->compare compare->prevent Oxidation Confirmed inert Use Inert Atmosphere (N2 or Ar Purge) antioxidant Add Antioxidant (e.g., BHT) chelator Add Chelating Agent (e.g., EDTA)

Caption: Workflow for addressing suspected oxidative degradation.

Issue 2: My 2-Cyclobutylmorpholine solution shows significant degradation when stored under acidic or basic conditions. How do I find a stable pH range?

Answer:

Step 1: Characterize the pH-Stability Profile

The first step is to systematically determine the degradation rate across a range of pH values.

  • Rationale: This will allow you to identify the pH at which 2-Cyclobutylmorpholine exhibits the lowest degradation rate (the pH of maximum stability). This is a critical piece of data for developing a robust formulation.[18]

  • Experimental Protocol: pH-Rate Profile Study

    • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12).

    • Sample Preparation: Prepare solutions of 2-Cyclobutylmorpholine at a fixed concentration in each buffer.

    • Incubation: Store the solutions at a constant, elevated temperature (e.g., 60°C) to accelerate degradation.

    • Time-Point Analysis: At regular intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each pH solution, neutralize if necessary, and analyze using a stability-indicating HPLC method.

    • Data Analysis: For each pH, plot the concentration of 2-Cyclobutylmorpholine versus time and determine the degradation rate constant (k). Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability.

Step 2: Formulate at the Optimal pH

Once the pH of maximum stability is identified, reformulate your product using a buffer system that can maintain this pH.

  • Action: Select a pharmaceutically acceptable buffer with a pKa close to the target pH to ensure adequate buffering capacity. Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.[4]

Hypothetical pH-Rate Profile Data

pHApparent First-Order Rate Constant (k) at 60°C (hours⁻¹)Half-life (t½) at 60°C (hours)
2.00.05811.9
4.00.01163.0
7.0 0.002 346.5
9.00.02527.7
12.00.0957.3

This is representative data illustrating a common U-shaped pH-rate profile where stability is greatest at neutral pH.

Visualization of pH-Dependent Degradation

G cluster_acid Acidic Conditions (e.g., pH < 4) cluster_neutral Neutral Conditions (e.g., pH ~7) cluster_base Basic Conditions (e.g., pH > 8) Acid Protonated Morpholine (More stable to oxidation) Deg1 Potential Ring Cleavage (Ether Hydrolysis) Acid->Deg1 Harsh Conditions (High Temp) Neutral Optimal Stability Zone Base Free Base Morpholine (More susceptible to oxidation) Deg2 Base-Catalyzed Degradation Base->Deg2

Caption: Relationship between pH and potential degradation pathways.

Part 3: Key Experimental Protocols

This section provides a detailed methodology for a stability-indicating analytical method, which is fundamental to all stability assessments.

Protocol: Development of a Stability-Indicating Reversed-Phase HPLC Method

Objective: To develop and validate an HPLC method capable of separating 2-Cyclobutylmorpholine from its potential degradation products generated during forced degradation studies.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of 2-Cyclobutylmorpholine in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Solution: Dilute samples from forced degradation studies to an expected concentration of ~0.1 mg/mL with the mobile phase. Neutralize acidic or basic samples before dilution if necessary.

3. Method Validation (Specificity):

  • Forced Degradation: Perform forced degradation studies as outlined in the troubleshooting guides (acidic, basic, oxidative, thermal, and photolytic stress).[1][19][20]

  • Specificity Analysis: Inject the unstressed drug solution and all stressed samples.

  • Acceptance Criteria: The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the main 2-Cyclobutylmorpholine peak (resolution > 1.5) and from each other. Peak purity analysis of the main peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm it is free from co-eluting impurities.

Visualization of the Stability-Indicating Method Workflow

G cluster_stress Forced Degradation Studies start Start: Need for Stability Data acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation (H2O2) start->ox therm Thermal Stress start->therm photo Photolytic Stress (ICH Q1B) start->photo method_dev Develop HPLC Method (Column, Mobile Phase, Gradient) acid->method_dev base->method_dev ox->method_dev therm->method_dev photo->method_dev analysis Analyze Stressed Samples method_dev->analysis validation Validate Method Specificity (Peak Purity, Resolution) analysis->validation end_goal Validated Stability-Indicating Method validation->end_goal

Caption: Workflow for developing a stability-indicating method.

References

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  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. (1998). European Medicines Agency. [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. [Link]

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  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA. [Link]

  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy. [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC - PubMed Central. [Link]

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  • The ways to improve drug stability. (n.d.). Nicolae Testemitanu SUMPh. [Link]

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  • Control experiments a Influence of the radical scavengers TEMPO and BHT... (n.d.). ResearchGate. [Link]

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  • Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. (2025). PMC - PubMed Central. [Link]

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  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). MDPI. [Link]

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  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (n.d.). OUCI. [Link]

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  • Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. (n.d.). Semantic Scholar. [Link]

  • Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (2005). PubMed. [Link]

  • T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20. (2003). OSHA. [Link]

  • The Effect of pH on Enzyme Kinetics. (2025). Chemistry LibreTexts. [Link]

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  • Solved 9. Butylated hydroxytoluene, or BHT, is a potent. (2018). Chegg.com. [Link]

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2025). ResearchGate. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI. [Link]

  • Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. (2021). ACS Omega. [Link]

  • Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. (n.d.). PMC - PubMed Central. [Link]

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2025). MDPI. [Link]

  • Photochemical degradation performance of quinoline aqueous solution in the presence of hydrogen peroxide. (n.d.). PubMed. [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

  • Impact of Hydrogen Peroxide Concentration on Diclofenac Degradation by UV/H2O2: Kinetic Modeling for Water Treatment Applications. (n.d.). MDPI. [Link]

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  • Influence of operating temperature on degradation of 2-Picoline (pH=... (n.d.). ResearchGate. [Link]

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Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Cyclobutylmorpholine

Welcome to the technical support center for the synthesis of 2-cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic procedure. Here, we delve into the causality behind experimental observations and provide validated protocols to ensure the integrity of your results.

Overview of the Synthetic Pathway

The most common and robust method for synthesizing 2-cyclobutylmorpholine is a two-step, one-pot procedure involving the reductive amination of cyclobutanecarboxaldehyde with diethanolamine, followed by an acid-catalyzed intramolecular cyclization. This pathway is favored for its operational simplicity and the ready availability of the starting materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Low Yield of 2-Cyclobutylmorpholine and Presence of Unreacted Starting Materials

Question: I am observing a low yield of my desired 2-cyclobutylmorpholine, and my analytical data (GC-MS, NMR) indicates the presence of unreacted cyclobutanecarboxaldehyde and diethanolamine. What are the likely causes and how can I improve the conversion?

Answer:

This is a common issue that typically points to incomplete reductive amination or inefficient cyclization. Let's break down the potential causes and solutions.

Causality:

  • Inefficient Imine/Iminium Ion Formation: The initial step of reductive amination is the formation of a hemiaminal, which then dehydrates to an imine or, under acidic conditions, an iminium ion. This equilibrium can be unfavorable, leading to a low concentration of the reactive intermediate.

  • Suboptimal Reducing Agent Activity: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the aldehyde and is effective under mildly acidic conditions that favor iminium ion formation. However, its effectiveness can be compromised by moisture.

  • Insufficient Acid Catalysis for Cyclization: The final ring-closure is an acid-catalyzed intramolecular nucleophilic substitution (an SN2-type reaction where the hydroxyl group attacks the carbon bearing the other hydroxyl group, which is protonated to form a good leaving group - water). Insufficient acid will result in a slow or incomplete cyclization of the intermediate, N-(cyclobutylmethyl)diethanolamine.

Troubleshooting Protocol:

  • Optimize Imine/Iminium Formation:

    • Reaction Time: Before adding the reducing agent, allow the cyclobutanecarboxaldehyde and diethanolamine to stir together in the solvent (e.g., dichloromethane or 1,2-dichloroethane) for at least one hour at room temperature. This allows the imine/iminium equilibrium to be established.

    • Acid Catalyst: A catalytic amount of acetic acid (typically 1-2 equivalents) can be added to facilitate the formation of the iminium ion, which is more electrophilic and readily reduced than the imine.

  • Ensure Reducing Agent Efficacy:

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity.

    • Handling: STAB is moisture-sensitive. Ensure it is handled under an inert atmosphere (nitrogen or argon) and that the reaction solvents are anhydrous.

    • Stoichiometry: Use a slight excess of STAB (1.1-1.5 equivalents) to ensure complete reduction of the iminium ion.

  • Promote Efficient Cyclization:

    • Acid Addition: After the reductive amination is complete (as monitored by TLC or GC-MS), carefully add a stronger acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to catalyze the cyclization.

    • Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the addition of the strong acid can drive the cyclization to completion.

Experimental Workflow:

cluster_0 Reductive Amination cluster_1 Cyclization Start Cyclobutanecarboxaldehyde + Diethanolamine in DCM Imine_Formation Stir 1h, rt (Add Acetic Acid) Start->Imine_Formation Formation of Iminium Ion Reduction Add NaBH(OAc)₃ Stir 4-12h, rt Imine_Formation->Reduction Reduction to Intermediate Acid_Addition Add H₂SO₄ (cat.) Reduction->Acid_Addition Heating Heat to 40-50 °C Acid_Addition->Heating Ring Closure Workup Aqueous Workup & Extraction Heating->Workup Product 2-Cyclobutylmorpholine Workup->Product

Caption: Optimized workflow for 2-cyclobutylmorpholine synthesis.

FAQ 2: Identification of a Significant Byproduct with a Molecular Weight of 159.23 g/mol

Question: My GC-MS analysis shows a major byproduct with a molecular weight corresponding to C₉H₁₇NO₂. This is isomeric with my desired product. What could this be, and how do I prevent its formation?

Answer:

This byproduct is most likely the uncyclized intermediate, N-(cyclobutylmethyl)diethanolamine .

Causality:

The formation of this intermediate is a necessary step in the reaction sequence. Its accumulation in the final product is a clear indication of incomplete cyclization . As discussed in FAQ 1, the acid-catalyzed ring closure is a distinct step that requires specific conditions.

Mechanism of Formation:

cluster_0 Reductive Amination cluster_1 Incomplete Cyclization Aldehyde Cyclobutanecarboxaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Diethanolamine - H₂O Amine Diethanolamine Intermediate N-(cyclobutylmethyl)diethanolamine (MW = 159.23) Iminium->Intermediate + [H⁻] (from NaBH(OAc)₃) Product 2-Cyclobutylmorpholine Intermediate->Product H⁺ catalyst - H₂O (SLOW/INCOMPLETE)

Caption: Formation of the uncyclized intermediate.

Prevention and Remediation:

  • Prevention: The most effective strategy is to ensure complete cyclization in the first place. Follow the protocol outlined in FAQ 1, ensuring the addition of a strong acid catalyst and gentle heating. Monitor the reaction by TLC or GC-MS until the intermediate is no longer observed.

  • Remediation: If you have already isolated the product mixture containing the intermediate, you can subject the entire mixture to the cyclization conditions again. Dissolve the mixture in a suitable solvent (e.g., toluene), add a catalytic amount of p-toluenesulfonic acid, and heat at 50-60 °C until the conversion is complete.

FAQ 3: Presence of N-Methyl and N-Ethyl Diethanolamine Byproducts

Answer:

These byproducts likely arise from impurities present in your commercial diethanolamine starting material.

Causality:

The industrial synthesis of diethanolamine from ethylene oxide and ammonia also produces monoethanolamine and triethanolamine as byproducts. While high-purity grades of diethanolamine are available, lower-purity grades can contain significant amounts of these related compounds[1][2].

  • Monoethanolamine Impurity: If monoethanolamine is present, it can react with cyclobutanecarboxaldehyde in a similar manner to diethanolamine. However, since it only has one hydroxyl group, it cannot undergo the final cyclization to form a morpholine ring.

  • Triethanolamine Impurity: Triethanolamine is a tertiary amine and will not react with the aldehyde under these conditions. It will remain as an unreacted impurity.

The presence of N-methyl and N-ethyl diethanolamine is less common from this source and may indicate a different source of contamination, possibly from solvents or other reagents. However, the presence of mono- and triethanolamine is a more probable explanation.

Analytical Identification:

These impurities can be identified by GC-MS by comparing their retention times and mass spectra to authentic standards.

Prevention:

  • Use High-Purity Diethanolamine: Start with the highest purity grade of diethanolamine available (e.g., >99%).

  • Purify Diethanolamine: If high-purity material is not available, diethanolamine can be purified by vacuum distillation.

Purification of the Final Product:

If these impurities are present in your final product, they can be removed by flash column chromatography on silica gel.

FAQ 4: Formation of Byproducts from Cyclobutanecarboxaldehyde Side Reactions

Question: Besides the expected products, I see some other minor impurities. Could these be from the decomposition or side reactions of cyclobutanecarboxaldehyde?

Answer:

Yes, cyclobutanecarboxaldehyde can undergo side reactions, especially under acidic conditions.

Causality and Potential Byproducts:

  • Reduction to Cyclobutylmethanol: If a less selective reducing agent like sodium borohydride (NaBH₄) is used, or if the reaction conditions are not well-controlled, the aldehyde can be directly reduced to cyclobutylmethanol. This is why the more selective sodium triacetoxyborohydride is recommended.

  • Oxidation to Cyclobutanecarboxylic Acid: Cyclobutanecarboxaldehyde is susceptible to air oxidation, especially if stored for extended periods[3]. This can introduce cyclobutanecarboxylic acid into the reaction mixture.

  • Rearrangement of the Cyclobutyl Ring: Under strongly acidic conditions and at elevated temperatures, the cyclobutyl ring can be prone to rearrangement to form more stable carbocation intermediates, which could lead to cyclopentyl or other rearranged byproducts[4]. However, under the typically mild conditions of this synthesis, this is a less common side reaction.

Prevention:

  • Use a Selective Reducing Agent: Employ sodium triacetoxyborohydride to minimize the reduction of the starting aldehyde.

  • Use Freshly Distilled Aldehyde: To avoid impurities from oxidation, it is best to use freshly distilled cyclobutanecarboxaldehyde.

  • Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, especially during the acid-catalyzed cyclization step, to minimize the risk of rearrangement.

Purification:

These byproducts can generally be separated from the desired 2-cyclobutylmorpholine by flash column chromatography.

Analytical Characterization

Accurate identification of the desired product and any byproducts is crucial. Below are typical analytical parameters.

Table 1: GC-MS Parameters for Morpholine Derivative Analysis

ParameterValueReference
Column TM-1701 (30 m x 0.32 mm, 0.5 µm) or similar[1]
Injector Temp. 250 °C
Oven Program 100 °C (4 min), then 10 °C/min to 120 °C (3 min), then 20 °C/min to 250 °C (5 min)[1]
Carrier Gas Helium, 1.0-2.0 mL/min
Ionization Mode Electron Impact (EI), 70 eV[1]
MS Source Temp. 230 °C[1]
MS Quad Temp. 150 °C[1]

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 2-Substituted Morpholines

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-2 ~3.6-3.8 (multiplet)~70-75
H-3, H-5 ~2.8-3.0 (multiplet)~45-50
H-6 ~3.6-3.8 (multiplet)~65-70
Cyclobutyl-H ~1.5-2.5 (multiplets)~20-40

Note: Chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.[5][6]

Purification Protocols

Flash Column Chromatography:

This is the most common method for purifying 2-cyclobutylmorpholine and removing the byproducts discussed.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is typically effective. The polarity can be adjusted based on TLC analysis. Adding a small amount of triethylamine (0.5-1%) to the eluent can help to reduce tailing of the amine product on the silica gel.

  • Visualization: Staining with potassium permanganate or ninhydrin solution is effective for visualizing the amine-containing compounds on a TLC plate.

Distillation:

If the product is obtained in high purity after an aqueous workup, vacuum distillation can be an effective method for final purification, especially on a larger scale. The boiling point of 2-cyclobutylmorpholine will be significantly higher than that of any residual starting aldehyde or cyclobutylmethanol.

References

  • BenchChem. (2025).
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  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(11), 2815.
  • National Center for Biotechnology Inform
  • BenchChem. (2025). A Technical Guide to the Synthesis of Substituted Morpholines for Researchers and Drug Development Professionals. BenchChem.
  • Molecules. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2815.
  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient.
  • Journal of Organic Chemistry. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. Journal of Organic Chemistry, 73(4), 1429-1436.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675.
  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
  • ChemRxiv. (n.d.). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes.
  • ChemBK. (2024). Cyclobutanecarbaldehyde.
  • YouTube. (2022).
  • ACD/Labs. (2008).
  • Molecules. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Molecules, 25(11), 2686.
  • ResearchGate. (n.d.).
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  • Molecules. (2018). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Molecules, 23(11), 2815.
  • ResearchGate. (n.d.). The Cyclopropylcarbinyl‐Cyclobutyl‐Homoallylic Rearrangement. Part III. Evidence for a symmetrical intermediate and for two discrete rearrangement processes.
  • Chemistry LibreTexts. (2023). 3.3: Rearrangements.
  • ChemRxiv. (n.d.).
  • Michigan St
  • BenchChem. (n.d.). Cyclobutanecarboxaldehyde | 2987-17-9.
  • Molecules. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Molecules, 14(12), 5293-5301.
  • YouTube. (2015).
  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarbaldehyde. PubChem.
  • ChemRxiv. (2024).
  • Journal of the American Chemical Society. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(2), 346-349.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The gas-phase photolysis of cyclobutanecarbaldehyde.
  • National Institute of Standards and Technology. (n.d.). Cyclobutanecarboxaldehyde. NIST Chemistry WebBook.

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity in 2-Cyclobutylmorpholine Synthesis

Introduction Welcome to the technical support center for the stereoselective synthesis of 2-Cyclobutylmorpholine and related chiral morpholine derivatives. Chiral morpholines are crucial scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the stereoselective synthesis of 2-Cyclobutylmorpholine and related chiral morpholine derivatives. Chiral morpholines are crucial scaffolds in medicinal chemistry, valued for their favorable physicochemical properties that can enhance metabolic stability and aqueous solubility. The precise control of stereochemistry at the C2 position is often paramount for achieving desired therapeutic efficacy and safety.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding stereoselective morpholine synthesis.

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of 2-substituted morpholines?

A1: There are three main strategic approaches to establish the stereocenter at the C2 position:

  • Forming the Stereocenter Before Cyclization: This involves using a starting material from the chiral pool (e.g., a chiral amino alcohol) where the stereocenter is already defined.[1] The subsequent cyclization reaction then forms the morpholine ring.

  • Forming the Stereocenter During Cyclization: This strategy employs a chiral catalyst or auxiliary to control the stereochemical outcome of the ring-forming reaction itself.[1] Examples include organocatalyzed intramolecular aza-Michael additions.[1]

  • Forming the Stereocenter After Cyclization: This is one of the most powerful and atom-economical methods. It typically involves creating an unsaturated morpholine precursor (a dehydromorpholine) and then performing a stereoselective reaction, such as an asymmetric hydrogenation, across the double bond to set the desired stereocenter.[1][2]

Q2: My enantioselective reaction is not working or shows very low enantiomeric excess (ee). What are the first things I should check?

A2: When an enantioselective reaction fails, it's crucial to systematically verify your setup and reagents.

  • Catalyst Integrity: Ensure your chiral catalyst and any ligands are pure and have not degraded. Was the catalyst precursor handled under the appropriate inert conditions?

  • Reagent Purity: Impurities in solvents or starting materials can poison the catalyst or participate in non-selective background reactions. Ensure all solvents are anhydrous and degassed where required.

  • Reaction Concentration: Many catalytic reactions are highly sensitive to concentration. An overly dilute reaction may proceed too slowly compared to background reactions or catalyst decomposition.[3] Conversely, a too-concentrated reaction can lead to solubility issues or side reactions.

  • Temperature and Pressure Control: Verify that the reaction temperature and, if applicable, hydrogen pressure are maintained accurately and consistently. Even small deviations can significantly impact selectivity.

  • Chiral Analysis Method: Confirm that your method for measuring ee (e.g., chiral HPLC) is properly calibrated and capable of resolving the enantiomers of your specific product. Run a racemic standard to confirm baseline separation.[4]

Q3: I've synthesized a mixture of diastereomers. What are the common methods for separating them?

A3: Separating diastereomers is often more straightforward than separating enantiomers.

  • Column Chromatography: Diastereomers have different physical properties and can frequently be separated using standard silica gel column chromatography with an optimized eluent system.[5]

  • Crystallization: If your product is crystalline, fractional crystallization can be an effective method for isolating a single, pure diastereomer.

  • Post-Reaction Epimerization: In some cases, it's possible to epimerize an undesired diastereomer to an equilibrium mixture that favors the thermodynamically more stable product. For example, light-mediated reversible hydrogen atom transfer (HAT) has been used to adjust the diastereomeric ratio of substituted morpholines.[6]

Part 2: Troubleshooting Guide for Asymmetric Hydrogenation

Asymmetric hydrogenation of a 2-cyclobutyl-dehydromorpholine precursor is a highly effective method for producing enantiomerically pure 2-Cyclobutylmorpholine.[2][7] This section troubleshoots common issues with this specific workflow.

Workflow: Asymmetric Hydrogenation of Dehydromorpholines

The diagram below outlines the typical experimental process for this key reaction.

G cluster_0 Catalyst Preparation (Inert Atmosphere) cluster_1 Reaction Setup & Execution cluster_2 Work-up & Analysis cat_prep 1. Add chiral ligand (e.g., SKP-Phos) and Rhodium precursor (e.g., [Rh(COD)₂]BF₄) to a dried Schlenk tube. cat_sol 2. Add anhydrous, degassed solvent (e.g., DCM) and stir to form active catalyst solution. cat_prep->cat_sol sub_prep 3. Dissolve dehydromorpholine substrate in anhydrous, degassed solvent in an autoclave. cat_add 4. Transfer active catalyst solution to the autoclave via cannula. sub_prep->cat_add hydrogenation 5. Pressurize autoclave with high-purity H₂ gas. Heat and stir for the specified time. cat_add->hydrogenation workup 6. Cool, carefully release H₂ pressure. Concentrate the reaction mixture. purify 7. Purify crude product via column chromatography. workup->purify analyze 8. Determine ee% by chiral HPLC. Confirm structure (NMR, MS). purify->analyze

Caption: General workflow for asymmetric hydrogenation.

Problem 1: Low Enantiomeric Excess (ee < 90%)

Q: My asymmetric hydrogenation of 2-cyclobutyl-3,4-dihydro-2H-1,4-oxazine is giving the correct product but with low enantioselectivity. How can I improve the ee%?

A: Low ee% in this reaction is typically linked to the catalyst system or reaction conditions. Here is a decision tree to guide your optimization.

Caption: Troubleshooting decision tree for low enantioselectivity.

Detailed Explanation:

  • The Ligand is Key: The choice of chiral ligand is the single most important factor. For 2-substituted dehydromorpholines, bisphosphine-rhodium catalysts with a large bite angle have proven exceptionally effective, often achieving >99% ee.[2][7] If you are using a different class of ligand, consider switching to one like SKP-Phos.[8]

  • Temperature Effects: Asymmetric reactions are often more selective at lower temperatures. This is because the energy difference between the two diastereomeric transition states leading to the (R) and (S) products becomes more significant relative to the available thermal energy (kT), thus amplifying the preference for the lower-energy pathway. Try running your reaction at room temperature or even 0°C, though this may require longer reaction times.

  • Solvent Polarity: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the hydrogenation. Screen a range of anhydrous, degassed solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene to find the optimum.

Problem 2: Poor Diastereoselectivity (in cases of multiple stereocenters)

Q: My substrate already contains a stereocenter, and the hydrogenation is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (dr)?

A: This is a case of mismatched or matched stereochemical influence between the existing stereocenter and the chiral catalyst.

  • Catalyst Control vs. Substrate Control: The goal is to find a catalyst that completely overrides the directing influence of the existing stereocenter ("catalyst-controlled" reaction). If your current catalyst gives a poor dr, it means the substrate's inherent facial bias is competing with the catalyst's.

  • Screen Both Enantiomers of the Ligand: This is the most critical step. One enantiomer of the chiral ligand will work with the substrate's inherent bias (the "matched" pair), leading to high dr. The other enantiomer will work against it (the "mismatched" pair), leading to poor dr. For example, if (R,R)-Ligand with your (S)-substrate gives a 1:1 dr, testing the (S,S)-Ligand will likely give a very high dr for the desired product.

  • Steric Effects: The steric bulk of substituents on both the substrate and the catalyst can influence diastereoselectivity. It has been noted that substrates with ortho-substituents on an aromatic ring at the 2-position can lead to excellent enantioselectivities, which can be attributed to steric effects influencing the stereocontrol pattern.[1] This principle can extend to diastereoselectivity.

Part 3: Protocols and Data

Representative Protocol: Asymmetric Hydrogenation of 2-Aryl-dehydromorpholine

This protocol is a representative procedure for the synthesis of 2-substituted chiral morpholines based on established, highly efficient methods.

Materials:

  • 2-Aryl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.01 equiv)

  • SKP-Phos ligand (0.011 equiv)

  • Anhydrous, degassed Dichloromethane (DCM)

  • High-purity hydrogen gas

  • High-pressure autoclave with a stirrer

Procedure:

  • Catalyst Preparation (Glovebox):

    • To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add the SKP-Phos ligand (0.011 equiv) and [Rh(COD)₂]BF₄ (0.01 equiv).

    • Add anhydrous, degassed DCM to the Schlenk tube.

    • Stir the resulting solution at room temperature for 30 minutes. The solution should become a clear, homogeneous color, indicating the formation of the active catalyst.

  • Reaction Setup:

    • In a separate, dry Schlenk tube or directly in the autoclave's liner, dissolve the 2-Aryl-dehydromorpholine substrate (1.0 equiv) in anhydrous, degassed DCM.

    • Transfer the prepared active catalyst solution to the substrate solution via an inert-atmosphere cannula transfer.

  • Hydrogenation:

    • Seal the autoclave. Purge the vessel 3-5 times with high-purity hydrogen gas.

    • Pressurize the autoclave to the desired pressure (e.g., 20 atm).

    • Begin stirring and heat the reaction to the desired temperature (e.g., 40 °C).

    • Monitor the reaction progress by checking hydrogen uptake or by analyzing aliquots (if possible). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the autoclave to room temperature.

    • CAREFULLY and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral morpholine product.

  • Analysis:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) of the final product by analysis on a chiral HPLC column.

Data Table: Performance of Rh/SKP-Phos Catalyst System

The following table summarizes representative results for the asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the high efficiency and selectivity of this method.[8]

EntrySubstrate (2-Substituent)Yield (%)ee (%)
1Phenyl>9999
24-Chlorophenyl>9999
34-Trifluoromethylphenyl>9994
44-Methoxyphenyl>9994
52-Methylphenyl>9999
6Naphthyl>9999

Conditions: Substrate (0.2 mmol), [Rh(COD)₂]BF₄ (1 mol%), SKP-Phos (1.1 mol%), H₂ (20 atm), DCM, 40 °C, 24 h.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link][2]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link][1][8]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link][7]

  • Ziyaei, A., et al. (2017). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols. Chemical Communications. [Link][9]

  • Avenoza, A., et al. (1999). Stereoselective synthesis of 2,6-disubstituted morpholines from chiral non-racemic lactams. Tetrahedron Letters. [Link][10]

  • Sherwood, T. C., et al. (2018). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link][6]

  • He, Y., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link][11]

  • Brisco, T. A., et al. (2023). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link][12]

  • Ghorai, M. K., Shukla, D., & Das, K. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry. [Link][13]

  • Pador, F. M., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters. [Link][5]

  • Michael, J. P., & de Koning, C. B. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters. [Link][14]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link][15]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link][16]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link][17]

  • Buttonwood. (2015). Enantioselective organic reaction not working. Chemistry Stack Exchange. [Link][3]

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1. [Link][18]

  • Bång, J. (2011). Purification, stereoisomeric analysis and quantification of biologically active compounds in extracts from pine sawflies, Africa. Diva-Portal.org. [Link][4]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Cyclobutylmorpholine

For Researchers, Scientists, and Drug Development Professionals I. Overview of Synthetic Strategies The synthesis of 2-substituted morpholines can be approached through various methods, each with its own advantages and c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Overview of Synthetic Strategies

The synthesis of 2-substituted morpholines can be approached through various methods, each with its own advantages and challenges, particularly when considering large-scale production. Common strategies include the dehydration of diethanolamine derivatives, asymmetric hydrogenation of unsaturated morpholines, and reductive amination protocols.[1][2] For the synthesis of 2-Cyclobutylmorpholine, a reductive amination pathway offers a practical and scalable approach.

This guide will focus on the reductive amination of N-(2-hydroxyethyl)cyclobutylamine with a suitable two-carbon electrophile, a method amenable to scale-up with appropriate process controls.

Reaction Pathway: Reductive Amination

The core transformation involves the reaction of diethanolamine with cyclobutanecarboxaldehyde, followed by a reduction step. This two-step, one-pot process is efficient and avoids the use of harsh dehydrating acids often required in other methods.[2]

Reductive_Amination_Pathway Diethanolamine Diethanolamine Intermediate Iminium Ion Intermediate Diethanolamine->Intermediate Condensation Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->Intermediate Product 2-Cyclobutylmorpholine Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., 2-Picoline Borane) Reducing_Agent->Intermediate caption Reductive Amination for 2-Cyclobutylmorpholine Synthesis.

Caption: Reductive Amination for 2-Cyclobutylmorpholine Synthesis.

II. Detailed Experimental Protocol (Lab Scale: 10g)

This protocol details a robust procedure for the synthesis of 2-Cyclobutylmorpholine via reductive amination.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Diethanolamine105.1410.5 g0.10Purity >99%
Cyclobutanecarboxaldehyde84.128.4 g0.10Purity >98%
2-Picoline Borane106.9412.8 g0.12Stable and effective reducing agent
Methanol32.04100 mL-Anhydrous
Sodium Bicarbonate84.01--Saturated aqueous solution
Magnesium Sulfate120.37--Anhydrous
Ethyl Acetate88.11--For extraction
Hydrochloric Acid36.46--1 M solution for pH adjustment
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethanolamine (10.5 g, 0.10 mol) and methanol (100 mL). Stir the mixture at room temperature until the diethanolamine has completely dissolved.

  • Aldehyde Addition: Slowly add cyclobutanecarboxaldehyde (8.4 g, 0.10 mol) to the solution over 15 minutes. An exotherm may be observed. Maintain the temperature below 30°C using a water bath if necessary.

  • Iminium Ion Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Reduction: In a separate beaker, dissolve 2-picoline borane (12.8 g, 0.12 mol) in 50 mL of methanol. Add this solution dropwise to the reaction mixture over 30 minutes. Gas evolution (hydrogen) will be observed.[3]

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction to room temperature and slowly quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 100 mL of ethyl acetate to the residue and transfer to a separatory funnel.

    • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Cyclobutylmorpholine as a colorless oil.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 2-Cyclobutylmorpholine.

Q1: The reaction is sluggish or incomplete, with significant amounts of starting material remaining. What are the potential causes and solutions?

Possible Causes:

  • Inefficient Iminium Ion Formation: The equilibrium between the starting materials and the iminium ion may not favor the intermediate. This can be due to the presence of water in the reagents or solvent.

  • Inactive Reducing Agent: The 2-picoline borane may have degraded due to improper storage.

  • Insufficient Reaction Time or Temperature: The reaction may require more forcing conditions to proceed to completion.

Solutions:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure reagents are dry. Diethanolamine is hygroscopic and should be handled accordingly.[4]

  • Check Reducing Agent Quality: Use a fresh bottle of 2-picoline borane or verify its activity on a small scale with a model reaction.

  • Optimize Reaction Conditions:

    • Increase the reaction time at reflux.

    • Consider a slight excess (1.1 equivalents) of the cyclobutanecarboxaldehyde.

    • For large-scale reactions, a higher reaction temperature may be necessary, requiring a solvent with a higher boiling point like isopropanol.

Troubleshooting_Incomplete_Reaction Problem Incomplete Reaction Cause1 Inefficient Iminium Formation Problem->Cause1 Cause2 Inactive Reducing Agent Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Use Anhydrous Reagents/Solvents Cause1->Solution1 Solution2 Verify Reducing Agent Quality Cause2->Solution2 Solution3 Increase Time/Temperature Cause3->Solution3 caption Troubleshooting workflow for incomplete reactions.

Caption: Troubleshooting workflow for incomplete reactions.

Q2: During workup, I'm observing the formation of a thick emulsion that is difficult to separate.

Possible Causes:

  • Amphiphilic Nature of Byproducts: Partially reacted materials or byproducts can act as surfactants, leading to emulsion formation.

  • Incorrect pH: The pH of the aqueous phase can significantly impact the solubility of the product and byproducts.

Solutions:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) during the aqueous wash. This increases the ionic strength of the aqueous phase and helps to break emulsions.

  • pH Adjustment: Carefully adjust the pH of the aqueous layer. Making it slightly more basic (pH 9-10) with dilute sodium hydroxide can sometimes aid in phase separation.

  • Filtration: If a solid is causing the emulsion, filtering the mixture through a pad of celite can be effective.

Q3: The yield is consistently low, even with complete conversion of starting materials.

Possible Causes:

  • Product Loss During Workup: 2-Cyclobutylmorpholine has some water solubility, which can lead to losses during aqueous extraction.

  • Side Reactions: Over-reduction or other side reactions can consume the product.

  • Volatility: The product may be lost during solvent removal if not performed under controlled conditions.

Solutions:

  • Back-Extraction: After the initial extraction with an organic solvent, back-extract the aqueous layer with a fresh portion of solvent to recover any dissolved product.

  • Optimize Quenching: Quench the reaction at a lower temperature (0-5°C) to minimize side reactions.

  • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to avoid loss of the relatively volatile product.

IV. Frequently Asked Questions (FAQs)

Q: Can I use a different reducing agent, such as sodium borohydride?

A: While sodium borohydride is a common reducing agent, it is less selective for iminium ion reduction in the presence of an aldehyde. This can lead to the formation of cyclobutylmethanol as a significant byproduct. 2-Picoline borane is generally preferred for its stability and selectivity in reductive aminations.

Q: How critical is the purity of the starting materials for this reaction?

A: High purity of both diethanolamine and cyclobutanecarboxaldehyde is crucial for achieving high yields and simplifying purification. Impurities in the aldehyde can lead to the formation of undesired side products. Commercial diethanolamine can contain mono- and triethanolamine, which can also lead to byproducts.[5]

Q: What are the key safety considerations for scaling up this synthesis?

A:

  • Hydrogen Evolution: The reduction step generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated fume hood and that there are no ignition sources nearby.

  • Exothermic Reactions: The initial condensation and the quenching step can be exothermic. Monitor the temperature closely and have a cooling bath readily available.

  • Handling of Reagents: Diethanolamine can be a skin irritant.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q: Are there alternative synthetic routes to 2-Cyclobutylmorpholine?

A: Yes, other routes exist, such as the N-alkylation of morpholine with a cyclobutyl halide or tosylate. However, these methods can be problematic due to potential over-alkylation and the need for harsher reaction conditions.[6][7] Another approach involves the cyclization of N-(cyclobutylmethyl)diethanolamine, but this often requires strong acids and high temperatures, which may not be suitable for all substrates.[2]

V. References

  • Ghorai, M. K., et al. (2016). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. PubMed Central. Available at: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Available at: [Link]

  • Musacchio, A. J., et al. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Stavropoulou, A., et al. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Available at: [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Fults, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • Fults, A., et al. (2025). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Reductive Amination. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • MacMillan, D. W. C., et al. (2018). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. Available at: [Link]

  • YouTube. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • Wikipedia. (n.d.). Diethanolamine. Wikipedia. Available at: [Link]

  • Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • ResearchGate. (2025). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). N-alkylation of morpholine with other alcohols. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2021). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Organic Letters. Available at: [Link]

  • Reddit. (2023). Problematic N-Alkylation. Reddit. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Diethanolamine. Some Industrial Chemicals. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Synthesis, Reactions, Applications, and Biological Activity of Diethanolamine and Its Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations. ResearchGate. Available at: [Link]

  • PubMed Central. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. PubMed Central. Available at: [Link]

  • Fine Chemical Technologies. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Diethanolamine (HMDB0004437). Human Metabolome Database. Available at: [Link]

  • BDMAEE. (2025). diethanolamine's role in the synthesis of pharmaceuticals and other fine chemicals. BDMAEE. Available at: [Link]

  • CRB. (n.d.). Large-scale oligo synthesis: Scaling-up requirements. CRB. Available at: [Link]

  • apicule. (n.d.). Scale-up Synthesis. apicule. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

Sources

Troubleshooting

Minimizing degradation of 2-Cyclobutylmorpholine during experiments

Technical Support Center: 2-Cyclobutylmorpholine A Guide to Minimizing Degradation During Experimental Use Welcome to the technical support guide for 2-Cyclobutylmorpholine. As Senior Application Scientists, we understan...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Cyclobutylmorpholine

A Guide to Minimizing Degradation During Experimental Use

Welcome to the technical support guide for 2-Cyclobutylmorpholine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and accurate experimental results. This guide provides in-depth technical information, troubleshooting advice, and best practices to help you minimize the degradation of 2-Cyclobutylmorpholine, ensuring the success of your research.

Chemical Stability Profile of 2-Cyclobutylmorpholine

Understanding the inherent chemical vulnerabilities of 2-Cyclobutylmorpholine is the first step toward preventing its degradation. The molecule possesses two primary sites susceptible to chemical change: the tertiary amine within the morpholine ring and the strained cyclobutyl group.

  • Tertiary Amine Oxidation: The nitrogen atom in the morpholine ring is a tertiary amine, making it susceptible to oxidation.[1][2][3] Atmospheric oxygen, or more potent oxidizing agents, can convert the amine to a polar N-oxide.[3][4] This is often the most common degradation pathway under ambient storage or during reactions exposed to air.

  • Acid-Catalyzed Ring Opening: The ether linkage (C-O-C) in the morpholine ring can be cleaved under acidic conditions.[5] This is analogous to the acid-catalyzed ring-opening of other cyclic ethers like epoxides.[6][7] The presence of strong acids, or even prolonged exposure to moderate acids during aqueous workups, can lead to the formation of ring-opened byproducts.

  • Cyclobutane Ring Strain: The four-membered cyclobutyl ring possesses significant angle and torsional strain compared to larger rings like cyclohexane.[8][9][10][11] While generally stable, this inherent strain can lower the activation energy for cleavage under harsh conditions, such as high temperatures or in the presence of certain transition metal catalysts.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and storage of 2-Cyclobutylmorpholine.

Q1: What are the ideal storage conditions for 2-Cyclobutylmorpholine? To ensure long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[12] For optimal preservation, follow the temperature guidelines summarized below.

Storage ConditionTemperatureRationale
Long-Term 2-8°CMinimizes the rate of ambient oxidation and other potential degradation pathways.
Short-Term (In-Use) < 25°CAcceptable for daily lab use, provided the compound is protected from atmosphere and moisture.[13]

Q2: Is 2-Cyclobutylmorpholine sensitive to air or moisture? Yes. The tertiary amine is susceptible to oxidation by atmospheric oxygen.[4][14] Furthermore, like many amines, it can be hygroscopic, absorbing moisture from the air which can affect reaction stoichiometry and potentially participate in hydrolysis under certain conditions.[13] Always handle the compound under an inert atmosphere and use anhydrous solvents when necessary.

Q3: What is the pH stability range for this compound? 2-Cyclobutylmorpholine is most stable under neutral to basic conditions. It is highly susceptible to degradation in acidic media due to the risk of acid-catalyzed ring opening of the morpholine moiety.[15] Avoid prolonged exposure to solutions with a pH below 6, especially at elevated temperatures.

Q4: Can I heat 2-Cyclobutylmorpholine? Thermal stability is dependent on the experimental conditions. While the molecule can tolerate moderate heat, high temperatures (>80-100°C) for extended periods can promote degradation, potentially involving the strained cyclobutyl ring. Always assess thermal stability on a small scale if your protocol requires heating.

Troubleshooting Guide: Degradation-Related Issues

This section provides a systematic approach to identifying and resolving common experimental problems that may arise from the degradation of 2-Cyclobutylmorpholine.

Potential Degradation Pathways

The following diagram illustrates the two most common degradation pathways.

cluster_main Potential Degradation Pathways start 2-Cyclobutylmorpholine (Stable) N_Oxide 2-Cyclobutylmorpholine N-Oxide start->N_Oxide [O] (Air, H₂O₂, etc.) Ring_Opened Ring-Opened Adduct (e.g., from acidic workup) start->Ring_Opened H⁺ / Nu:⁻ (Acidic Conditions)

Caption: Primary degradation routes for 2-Cyclobutylmorpholine.

Troubleshooting Flowchart

If you encounter unexpected results, use this flowchart to diagnose the potential issue.

start Problem Encountered (e.g., Low Yield, Impurity) check_analytical Analyze crude reaction mixture by LC-MS & ¹H NMR start->check_analytical impurity_found New Impurity Detected? check_analytical->impurity_found mass_plus_16 Mass = M+16 of starting material? Highly polar? impurity_found->mass_plus_16 Yes acid_step Did protocol involve strong acid or acidic workup? impurity_found->acid_step No mass_plus_16->acid_step No cause_n_oxide Likely Cause: N-Oxidation mass_plus_16->cause_n_oxide Yes cause_ring_opening Likely Cause: Acid-Catalyzed Ring Opening acid_step->cause_ring_opening Yes other_cause Cause is likely unrelated to 2-Cyclobutylmorpholine stability. Investigate other reagents or conditions. acid_step->other_cause No solution_n_oxide Solution: - Degas solvents - Run reaction under inert gas (N₂/Ar) - Avoid peroxide-containing solvents cause_n_oxide->solution_n_oxide solution_ring_opening Solution: - Use non-acidic workup (e.g., basic wash) - Buffer reaction to pH > 7 - Minimize contact time with acid cause_ring_opening->solution_ring_opening

Caption: Troubleshooting workflow for degradation issues.

Best Practices & Recommended Protocols

Adhering to the following protocols will significantly reduce the risk of compound degradation.

Protocol 1: Inert Atmosphere Handling

This protocol should be used every time the primary container of 2-Cyclobutylmorpholine is opened.

Objective: To prevent atmospheric oxidation and moisture contamination.

Materials:

  • Schlenk line or glove box

  • Source of dry, inert gas (Argon or Nitrogen)

  • Syringes and needles (if using a septum-sealed bottle)

Procedure:

  • Preparation: Ensure the container of 2-Cyclobutylmorpholine is at room temperature before opening to prevent condensation of atmospheric moisture.

  • Purging: Connect the container to a Schlenk line. Gently evacuate the headspace and backfill with inert gas. Repeat this cycle 3-5 times.

  • Dispensing:

    • Via Syringe: If the bottle has a septum, use a clean, dry syringe to withdraw the required amount. Insert a needle connected to the inert gas line to maintain positive pressure.

    • Via Weighing: If weighing out the solid (hydrochloride salt) or liquid, do so quickly in a glove box or under a positive flow of inert gas.

  • Resealing: Tightly reseal the container. For extra protection, wrap the cap and neck with Parafilm.

  • Storage: Return the container to the recommended storage condition (2-8°C).[13]

Protocol 2: Stability-Indicating Analysis by LC-MS

Objective: To check for the presence of the common N-oxide degradant.

Methodology:

  • Sample Prep: Prepare a dilute solution of your 2-Cyclobutylmorpholine sample (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

  • LC Conditions (General):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: UV (e.g., 210 nm) and Mass Spectrometry (ESI+).

  • Analysis:

    • Inject the sample and acquire the data.

    • The parent compound, 2-Cyclobutylmorpholine, will have an expected mass-to-charge ratio (m/z) corresponding to [M+H]⁺.

    • Look for a peak corresponding to [M+16+H]⁺. The N-oxide is significantly more polar and will typically have a shorter retention time than the parent compound on a reverse-phase column.

  • Interpretation: The presence of a significant [M+16+H]⁺ peak confirms oxidative degradation. The relative peak areas can provide a semi-quantitative estimate of the impurity level. This method serves as a crucial quality control check before use in sensitive applications.[16]

References

  • Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology, 64(2), 586-591. Available at: [Link]

  • Bjørsvik, H.-R., & Papatzimas, S. (2001). Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry, 66(12), 4240-4245. Available at: [Link]

  • Pasquale, A. J., et al. (2010). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. Biomacromolecules, 11(5), 1159-1162. Available at: [Link]

  • Eawag-BBD. Morpholine Degradation Pathway. Eawag-Biocatalysis/Biodegradation Database. Available at: [Link]

  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Chemistry LibreTexts. (2021). Oxidation of Amines. Available at: [Link]

  • Soot, R., & Litz, J. (1982). Process for the oxidation of tertiary amines to amine oxides. Google Patents, EP0092862A1.
  • Ghorai, P., & Aditya, P. (2021). Oxidation of primary, secondary and tertiary amines. ResearchGate. Available at: [Link]

  • Fiveable. Stability of Cycloalkanes: Ring Strain. Organic Chemistry Class Notes. Available at: [Link]

  • OpenStax. (2023). Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Available at: [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. Available at: [Link]

  • Diplomata Comercial. (2023). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. Available at: [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Available at: [Link]

  • Khan, R. A. (2017). How to store cyclic hydroxylamine CMH? ResearchGate. Available at: [Link]

  • Swain, A., et al. (2007). The microbial degradation of morpholine. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2019). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Macromolecules, 52(12), 4536-4545. Available at: [Link]

  • Kónya, K., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2351-2359. Available at: [Link]

  • The Organic Chemistry Tutor. (2015). Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 2-Cyclobutylmorpholine Derivatization

Welcome to the technical support center for the derivatization of 2-cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing your reaction conditions. The following sections are structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the derivatization of 2-cyclobutylmorpholine, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of 2-cyclobutylmorpholine with an alkyl halide (e.g., benzyl bromide) using potassium carbonate (K₂CO₃) in acetonitrile, but I'm observing very low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation reactions of morpholine derivatives can stem from several factors, primarily related to the reactivity of the nucleophile, the electrophile, and the reaction conditions.

Probable Causes & Solutions:

  • Insufficient Base Strength: While potassium carbonate is a common base for N-alkylations, its effectiveness can be limited by its solubility in organic solvents like acetonitrile.[1] For a less reactive secondary amine like 2-cyclobutylmorpholine, a stronger base may be required to facilitate the deprotonation of the amine or to effectively neutralize the acid generated during the reaction.

    • Solution: Consider switching to a stronger, more soluble base such as cesium carbonate (Cs₂CO₃) or using a phase-transfer catalyst (e.g., 18-crown-6) with powdered potassium hydroxide (KOH) in a solvent like toluene.[2] Alternatively, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an appropriate aprotic solvent can be effective, though they require stricter anhydrous conditions.

  • Inappropriate Solvent: The choice of solvent is critical for dissolving reactants and stabilizing intermediates.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly increase reaction rates by better solvating the reactants and any charged intermediates. Be aware that DMF can decompose at high temperatures, potentially producing dimethylamine which can act as a competing nucleophile.[2]

  • Low Reaction Temperature: The steric hindrance from the cyclobutyl group and the inherent nucleophilicity of the morpholine nitrogen may necessitate higher temperatures to achieve a reasonable reaction rate.

    • Solution: Gradually increase the reaction temperature, for example, to 80°C or higher, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[1]

  • Alkyl Halide Reactivity: The reactivity of the alkylating agent follows the trend I > Br > Cl.

    • Solution: If using an alkyl chloride, consider switching to the corresponding bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction of less reactive alkyl halides through an in-situ Finkelstein reaction.[1]

Issue 2: Formation of Multiple Byproducts in Reductive Amination

Question: I am performing a reductive amination between 2-cyclobutylmorpholine and a ketone, but my crude product shows multiple spots on TLC, indicating significant byproduct formation. What are the likely side products and how can I improve the selectivity?

Answer:

Reductive amination is a powerful method for N-alkylation, but it can be prone to side reactions if not properly controlled. The key is to manage the relative rates of iminium ion formation and reduction.

Probable Causes & Solutions:

  • Over-reduction of the Carbonyl: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone before it has a chance to form the imine/iminium ion with the amine.[3]

    • Solution: Use a milder reducing agent that is selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for one-pot reductive aminations as it is less reactive towards aldehydes and ketones.[4] Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a slightly acidic pH, though it can introduce cyanide-related byproducts.[5]

  • Slow Iminium/Enamine Formation: The reaction between a secondary amine and a ketone can be slow, especially with sterically hindered substrates.[6]

    • Solution: To facilitate imine formation, consider adding a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄).[6] This can be done as a pre-formation step before the addition of the reducing agent. Alternatively, controlling the pH of the reaction is crucial; a slightly acidic medium (pH 4-6) generally favors iminium ion formation. This can be achieved by adding a small amount of acetic acid.

  • Dialkylation of a Primary Amine Contaminant: If your starting material contains any primary amine impurities, these can react twice with the carbonyl compound.

    • Solution: Ensure the purity of your starting 2-cyclobutylmorpholine. If you suspect a primary amine impurity, consider a purification step before the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the derivatization of 2-cyclobutylmorpholine.

1. What are the most common derivatization strategies for 2-cyclobutylmorpholine?

The secondary amine of 2-cyclobutylmorpholine allows for several common derivatization reactions:

  • N-Alkylation: Introduction of an alkyl or arylmethyl group via reaction with an appropriate halide or other electrophile.

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new N-C bond.[7]

  • Acylation: Reaction with an acyl chloride or anhydride to form an amide.

  • Sulfonylation: Reaction with a sulfonyl chloride to form a sulfonamide.[8]

2. How do I choose the right solvent for my derivatization reaction?

The ideal solvent should dissolve all reactants and be inert to the reaction conditions. For N-alkylations, polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred. For reductive aminations using sodium triacetoxyborohydride, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[3]

3. What analytical techniques are best for monitoring the progress of these reactions?

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitatively assessing the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the molecular weights of the components in the reaction mixture, which is invaluable for identifying products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives. The derivatization itself can be a strategy to make the analyte more amenable to GC analysis.[9]

4. My final product is difficult to purify. What are some common purification strategies?

  • Flash Column Chromatography: The most common method for purifying organic compounds. The choice of solvent system (eluent) is critical and can be optimized using TLC.

  • Acid-Base Extraction: If your derivatized product has a different pKa than your starting material or impurities (e.g., after acylation, the product is no longer basic), an aqueous workup with acid and base washes can effectively remove certain impurities.

  • Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclobutylmorpholine (1.0 eq.).

  • Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and the solvent (e.g., acetonitrile or DMF, to achieve a concentration of ~0.1 M).

  • Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination
  • To a round-bottom flask containing a magnetic stir bar, add the ketone or aldehyde (1.0 eq.), 2-cyclobutylmorpholine (1.1 eq.), and a suitable solvent (e.g., DCE or DCM).

  • If desired, add acetic acid (1.1 eq.) and stir for 20-30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Troubleshooting N-Alkylation Reactions

ProblemPotential CauseSuggested Solution
Low ConversionInsufficient base strengthUse a stronger base (e.g., Cs₂CO₃, NaH)
Low reaction temperatureIncrease temperature (e.g., 80-120°C) or use microwave heating
Poor solvent choiceUse a polar aprotic solvent (e.g., DMF, DMSO)
Low reactivity of alkyl halideUse alkyl iodide or add catalytic NaI/KI
Multiple ProductsDialkylationUse a slight excess of 2-cyclobutylmorpholine
Side reactions with solventEnsure solvent stability at reaction temperature (e.g., avoid high temp with DMF)

Table 2: Troubleshooting Reductive Amination Reactions

ProblemPotential CauseSuggested Solution
Low ConversionSlow iminium/enamine formationAdd a Lewis acid (e.g., Ti(OiPr)₄) or control pH with acetic acid.[6]
Ineffective reducing agentUse NaBH(OAc)₃ for one-pot reactions.
Formation of Side ProductsOver-reduction of carbonylUse a milder reducing agent (e.g., NaBH(OAc)₃ instead of NaBH₄).
Formation of cyanide adductsAvoid NaBH₃CN if possible, or carefully control reaction conditions.[5]

Visualizations

Troubleshooting_N_Alkylation Start N-Alkylation of 2-Cyclobutylmorpholine Problem Low or No Product Yield? Start->Problem Check_Base Is Base Strong Enough? (e.g., K2CO3) Problem->Check_Base Yes Check_Temp Is Temperature Adequate? Check_Base->Check_Temp No Solution_Base Use Stronger Base (Cs2CO3, NaH) Check_Base->Solution_Base Yes Check_Solvent Is Solvent Optimal? (e.g., ACN) Check_Temp->Check_Solvent No Solution_Temp Increase Temperature (80-120°C / Microwave) Check_Temp->Solution_Temp Yes Solution_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Check_Solvent->Solution_Solvent Yes Success Successful Derivatization Check_Solvent->Success No Solution_Base->Success Solution_Temp->Success Solution_Solvent->Success

Caption: Troubleshooting workflow for N-alkylation.

Reductive_Amination_Workflow cluster_reactants Reactants 2-Cyclobutylmorpholine 2-Cyclobutylmorpholine Imine_Formation Imine/Iminium Ion Formation (+/- Acid Catalyst/Lewis Acid) 2-Cyclobutylmorpholine->Imine_Formation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product N-Substituted 2-Cyclobutylmorpholine Reduction->Product Workup Aqueous Workup & Purification Product->Workup Final_Product Purified Product Workup->Final_Product

Caption: General workflow for reductive amination.

References

  • Burke, S. D., & Danheiser, R. L. (n.d.). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents.
  • Carey, F. A., & Sundberg, R. J. (n.d.). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.).
  • Chen, X., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Labadie, G. R. (2012). Response to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. Retrieved from [Link]

  • David, V., Moldoveanu, S. C., & Galaon, T. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Biomedical Chromatography, 35(1), e5008. Retrieved from [Link]

  • PDF. (n.d.). Derivatization reactions and reagents for gas chromatography analysis. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules, 29(12), 2863. Retrieved from [Link]

  • Google Patents. (n.d.). Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure.
  • Reddit. (2017, June 9). Challenging reductive amination. r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

Resolving analytical challenges in 2-Cyclobutylmorpholine characterization

Welcome to the technical support center for the analytical characterization of 2-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Cyclobutylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this molecule. Drawing from established analytical principles and field experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the analytical strategy for 2-Cyclobutylmorpholine.

Q1: What are the primary analytical challenges associated with 2-Cyclobutylmorpholine?

Answer: The analytical challenges stem from its distinct chemical structure: a secondary amine within a morpholine ring and a bulky, non-polar cyclobutyl substituent.

  • Basicity: The secondary amine (pKa ≈ 8.5-9.0, typical for morpholines) is a primary source of chromatographic issues. It can interact with acidic surfaces, such as residual silanols on silica-based chromatography columns, leading to poor peak shape (tailing) and low recovery.

  • Polarity and Solubility: The molecule possesses both polar (morpholine ring) and non-polar (cyclobutyl group) characteristics, which can complicate solvent selection for extractions and chromatography.

  • Volatility: 2-Cyclobutylmorpholine has limited volatility, making direct Gas Chromatography (GC) analysis challenging without derivatization. Attempting to analyze it directly can result in poor sensitivity and peak shape[1][2].

  • Stereochemistry: The presence of a chiral center at the C2 position means that enantiomers exist. Standard analytical techniques will not separate these, requiring specialized chiral chromatography if stereoisomeric purity is a concern.

Q2: How do I choose the best initial chromatographic method (GC vs. HPLC)?

Answer: The choice depends on your sample matrix, required sensitivity, and available equipment. High-Performance Liquid Chromatography (HPLC) is generally the more robust starting point for quantifying 2-Cyclobutylmorpholine in complex matrices like biological fluids or reaction mixtures.

  • HPLC (Recommended Start): HPLC, particularly Reverse-Phase (RP-HPLC), is well-suited for this molecule's polarity. It avoids the need for derivatization, simplifying sample preparation. However, method development is crucial to mitigate the issues caused by its basicity.

  • GC (Requires Derivatization): Direct GC analysis is often unsuccessful due to the polarity and low volatility of the morpholine moiety[1]. A derivatization step to cap the N-H group is necessary to improve volatility and thermal stability. This adds a step to sample preparation but can yield very high sensitivity and resolution when coupled with a Mass Spectrometry (MS) detector.

Q3: What are the expected key fragmentation patterns in Mass Spectrometry (MS) for 2-Cyclobutylmorpholine?

Answer: Under standard Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, you can anticipate specific fragmentation pathways. The molecular weight of 2-Cyclobutylmorpholine (C₈H₁₅NO) is 141.21 g/mol .

  • LC-MS (ESI+): The most prominent ion will be the protonated molecule [M+H]⁺ at m/z 142.

  • GC-MS (EI): The molecular ion [M]⁺• at m/z 141 may be observed, but it might be weak. Key fragments would arise from:

    • Loss of the cyclobutyl group: Cleavage of the C-C bond between the morpholine ring and the cyclobutyl group, resulting in a fragment at m/z 86 ([M-C₄H₇]⁺).

    • Ring Opening/Cleavage: Alpha-cleavage adjacent to the nitrogen is a classic fragmentation pathway for amines, leading to characteristic fragments.

Troubleshooting Guide: Chromatographic Analysis

This guide provides solutions to common problems encountered during the HPLC and GC analysis of 2-Cyclobutylmorpholine.

Problem 1 (HPLC): Severe peak tailing and poor reproducibility in Reverse-Phase HPLC.

Causality: This is the most common issue for basic compounds like 2-Cyclobutylmorpholine. The basic nitrogen atom interacts strongly with acidic, unreacted silanol groups (-Si-OH) on the surface of standard C18 columns. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Solutions:

  • Use a Base-Deactivated Column: Modern columns designed for amine analysis employ advanced end-capping technologies or hybrid silica particles to minimize surface silanol activity.

  • Modify the Mobile Phase:

    • Add a Competing Base: Introduce a small amount of a competing amine, like 0.1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the mobile phase. These agents will preferentially bind to the active silanol sites, effectively masking them from your analyte.

    • Work at Low or High pH:

      • Low pH (e.g., pH 2.5-3.0): At this pH, the analyte is fully protonated (cationic), and the silanol groups are protonated (neutral), minimizing ionic interactions. Use buffers like phosphate or formate.

      • High pH (e.g., pH 9-10.5): At high pH, the analyte is neutral, and the silanols are deprotonated (anionic). This can also provide excellent peak shape, but requires a pH-stable column (e.g., hybrid or polymer-based).

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative that can provide excellent retention and peak shape for polar, basic compounds.

G start Problem: Peak Tailing col_check Is a base-deactivated column in use? start->col_check ph_check Is mobile phase pH controlled (<3 or >9)? col_check->ph_check Yes sol_col Solution: Switch to a base- deactivated column col_check->sol_col No additive_check Is a competing base (e.g., 0.1% TEA) used? ph_check->additive_check Yes sol_ph Solution: Adjust pH with a suitable buffer ph_check->sol_ph No consider_hilic Consider HILIC as an alternative mode additive_check->consider_hilic Yes sol_additive Solution: Add a competing base to the mobile phase additive_check->sol_additive No G cluster_cosy COSY (¹H-¹H Connectivity) cluster_hmbc HMBC (²J, ³J C-H Connectivity) C2H C2-H C3Ha C3-H(ax) C2H->C3Ha C3He C3-H(eq) C2H->C3He C1primeH C1'-H C2H->C1primeH C2primeH2 C2'/C4'-H₂ C1primeH->C2primeH2 C1primeH_hmbc C1'-H C2_hmbc C2 C1primeH_hmbc->C2_hmbc C3_hmbc C3 C1primeH_hmbc->C3_hmbc C6_hmbc C6 C1primeH_hmbc->C6_hmbc weak C2prime_hmbc C2'/C4' C1primeH_hmbc->C2prime_hmbc

Caption: Expected COSY and key HMBC correlations for structural elucidation.

References

  • Stevenson, D. G. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. Food Chemistry, 145, 992-997. [Link]

  • PubMed. (2014). Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation. PubMed. [Link]

  • Han, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9140798. [Link]

  • Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Krol, J., & Kaczmarkiewicz, A. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography. Microchemical Journal, 171, 106841. [Link]

  • Lindahl, R., et al. (1998). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Annals of Occupational Hygiene, 42(6), 415-422. [Link]

  • NIST. (1990). (2-Methylbutyl)cyclohexane. In NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) for Morpholine. HMDB. [Link]

  • RSC Publishing. (2014). Copolymer chain formation of 2-oxazolines by in situ 1H-NMR spectroscopy: dependence of sequential composition on substituent structure and monomer ratios. RSC Publishing. [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. docbrown.info. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

  • PubMed Central. (2012). Ultra-trace level analysis of morpholine, cyclohexylamine, and diethylaminoethanol in steam condensate by gas chromatography with multi-mode inlet, and flame ionization detection. PubMed Central. [Link]

  • Chromatography Online. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Biological Activity of 2-Cyclobutylmorpholine

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framew...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, experience-driven framework for validating the biological activity of 2-Cyclobutylmorpholine, a molecule of interest due to the privileged morpholine scaffold. The morpholine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds, suggesting a high potential for therapeutic relevance.[1][2] This guide will not follow a rigid template but will instead present a logical, multi-pronged strategy for elucidating the compound's mechanism of action, comparing potential validation pathways, and providing the experimental data necessary for confident decision-making.

Introduction: The Rationale for Investigating 2-Cyclobutylmorpholine

The morpholine heterocycle is a versatile scaffold known to impart favorable pharmacokinetic properties such as increased aqueous solubility and metabolic stability.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2][3][4][5] The addition of a cyclobutyl group to the morpholine core introduces a lipophilic, three-dimensional element that can enhance binding affinity and selectivity for a specific biological target.[6]

Given the lack of established biological targets for 2-Cyclobutylmorpholine, our validation strategy will be exploratory, initially focusing on target classes where morpholine derivatives have historically shown activity. We will compare three primary validation pathways, assuming the compound may act as:

  • A G-Protein Coupled Receptor (GPCR) ligand.

  • An ion channel modulator.

  • An enzyme inhibitor.

This comparative approach allows for a comprehensive initial screening to identify the most promising therapeutic area for this novel compound.

Comparative Validation Pathways: GPCRs vs. Ion Channels vs. Enzymes

The initial step in validating a novel compound is to cast a wide net with high-throughput screening (HTS) assays to identify a general class of targets. The choice of initial assays is critical and should be guided by the structural motifs of the compound. For 2-Cyclobutylmorpholine, its drug-like structure makes GPCRs and ion channels primary suspects.

Pathway 1: 2-Cyclobutylmorpholine as a GPCR Ligand

GPCRs are the largest family of cell surface receptors and are the target of over 30% of FDA-approved drugs.[7] The structural similarity of 2-Cyclobutylmorpholine to known GPCR ligands makes this a logical starting point.

A common and effective method for initial GPCR screening is to use cell-based assays that measure the accumulation of second messengers like cyclic AMP (cAMP) or calcium (Ca2+).[7]

Objective: To determine if 2-Cyclobutylmorpholine activates or inhibits Gs, Gi, or Gq-coupled GPCRs.

Methodology: cAMP Assay (for Gs and Gi-coupled receptors)

  • Cell Line Selection: Utilize a commercially available cell line engineered to express a specific GPCR of interest (e.g., from Eurofins DiscoverX, ThermoFisher, Promega).[7]

  • Cell Culture and Plating: Culture cells to ~80% confluency and plate in 384-well format.

  • Compound Treatment: Add 2-Cyclobutylmorpholine at a range of concentrations (e.g., 1 nM to 100 µM). Include a known agonist as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Lysis and Detection: After incubation, lyse the cells and use a competitive immunoassay kit (e.g., HTRF, AlphaLISA) to measure cAMP levels.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Methodology: Calcium Flux Assay (for Gq-coupled receptors)

  • Cell Line and Dye Loading: Use a suitable cell line and load with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[8]

  • Compound Addition: Use a fluorescent plate reader with an automated injection system to add 2-Cyclobutylmorpholine and measure the change in fluorescence over time.

  • Data Analysis: Quantify the peak fluorescence intensity to determine the dose-dependent activation of the receptor.

ParameterAgonist ActivityAntagonist Activity
cAMP Assay Increase (Gs) or decrease (Gi) in cAMP levels with increasing compound concentration.No change in cAMP alone; blocks the effect of a known agonist.
Calcium Flux Increase in intracellular calcium upon compound addition.No change in calcium alone; blocks the effect of a known agonist.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2_Cyclobutylmorpholine 2-Cyclobutylmorpholine GPCR GPCR 2_Cyclobutylmorpholine->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Pathway 2: 2-Cyclobutylmorpholine as an Ion Channel Modulator

Ion channels are another major class of drug targets, particularly for neurological and cardiovascular diseases.[9] The compact and rigid structure of the cyclobutyl group could facilitate specific interactions within the pore or gating machinery of an ion channel.

Fluorescence-based ion flux assays are a cost-effective and high-throughput method for primary screening of ion channel modulators.[8]

Objective: To determine if 2-Cyclobutylmorpholine modulates the activity of key ion channels (e.g., potassium, sodium, calcium channels).

Methodology: Thallium Flux Assay (for Potassium Channels)

  • Principle: Thallium ions (Tl+) can pass through potassium channels and be detected by a fluorescent dye, serving as a surrogate for K+ flux.[10]

  • Cell Line and Dye Loading: Use a cell line expressing the target potassium channel and load with a thallium-sensitive dye (e.g., FluxOR).[10]

  • Compound Application: Add 2-Cyclobutylmorpholine followed by a thallium-containing stimulus buffer.

  • Fluorescence Measurement: Measure the rate of increase in fluorescence, which corresponds to the rate of thallium influx.

  • Data Analysis: Compare the rate of flux in the presence of the compound to positive (known activator) and negative (vehicle) controls.

ParameterChannel ActivatorChannel Blocker
Thallium Flux Increased rate of fluorescence compared to vehicle control.Decreased rate of fluorescence compared to a known activator.

Ion_Channel_Modulation_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition & Analysis A Plate cells expressing target ion channel B Load cells with ion-sensitive dye A->B C Add 2-Cyclobutylmorpholine B->C D Add stimulus (e.g., Thallium) C->D E Measure fluorescence change over time D->E F Calculate dose-response curve (EC50 / IC50) E->F

Pathway 3: 2-Cyclobutylmorpholine as an Enzyme Inhibitor

Many drugs exert their effects by inhibiting enzymes. A general biochemical screen against a panel of relevant enzymes can quickly identify potential activity.

Objective: To determine if 2-Cyclobutylmorpholine inhibits the activity of a specific enzyme (e.g., a kinase, protease, or metabolic enzyme).

Methodology: Generic Kinase Assay (e.g., using ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the target kinase, its substrate, and ATP.

  • Compound Addition: Add 2-Cyclobutylmorpholine across a range of concentrations.

  • Kinase Reaction: Incubate to allow the kinase to phosphorylate its substrate, producing ADP.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Then, add a detection reagent to convert ADP to ATP, which is used in a luciferase reaction to produce light.

  • Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus, kinase activity.

  • Data Analysis: A lower signal indicates inhibition. Calculate the IC50 value from the dose-response curve.

A dose-dependent decrease in the luminescent signal indicates that 2-Cyclobutylmorpholine is an inhibitor of the target enzyme. The IC50 value quantifies its potency.

Secondary Validation and In Vivo Studies

Once a primary biological activity is identified, secondary assays are crucial to confirm the mechanism and assess selectivity. If, for instance, 2-Cyclobutylmorpholine shows activity at a CNS-related GPCR, the next logical step is to evaluate its effects in relevant in vivo models.

In Vivo CNS Activity Models

Should the in vitro data suggest CNS activity, a variety of animal models can be employed to assess therapeutic potential.[11] These studies are designed to evaluate efficacy, safety, and pharmacokinetic profiles.[12]

Example Models:

  • Rotarod Test: To assess motor coordination and potential neurological deficits.[12]

  • Open Field Test: To measure spontaneous activity and anxiety-like behaviors.[12]

  • Morris Water Maze: To evaluate spatial learning and memory.[12]

These behavioral paradigms, combined with pharmacokinetic studies to ensure brain penetration, provide a comprehensive picture of the compound's potential as a CNS therapeutic.[13]

Conclusion

Validating the biological activity of a novel compound like 2-Cyclobutylmorpholine requires a systematic and comparative approach. By initially screening against broad target classes such as GPCRs and ion channels, researchers can efficiently identify a promising therapeutic avenue. This guide provides a framework of validated, high-throughput assays to generate the foundational data needed for any drug discovery program. The subsequent confirmation of this activity through secondary assays and, ultimately, in relevant in vivo models, is the hallmark of a rigorous and successful validation process. The key to de-risking a novel compound lies not in a single experiment, but in the logical and evidence-based progression from broad screening to specific mechanistic and physiological validation.

References

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  • Grundmann, M., & Kostenis, E. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. ACS Chemical Biology. [Link]

  • Assay Guidance Manual. Ion Channel Screening. (2012). National Center for Biotechnology Information. [Link]

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  • Kandasamy, R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Niles, W. D., & Riss, T. L. (2010). Cell-based potassium ion channel screening using the FluxOR assay. Journal of Biomolecular Screening. [Link]

  • Niziński, P., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Molecules. [Link]

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  • ION Biosciences. Ion Channel Assay Services. [Link]

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  • Loganathan, K., et al. (2020). Synthesis and Biological Evaluation of Morpholine and Salicylamide Nucleus Based Derivatives. European Journal of Pharmaceutical and Medical Research. [Link]

  • Yüksek, H., et al. (2016). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Mohammadi-Far, N., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Kos, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

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Comparative

A Researcher's Guide to the Pharmacological Evaluation of Novel Phenylmorpholine Analogs: A Comparative Analysis of 2-Cyclobutylmorpholine Against Established Monoamine Reuptake Inhibitors

Introduction: The Morpholine Scaffold as a Cornerstone in CNS Drug Discovery The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, stands as a "privileged structure" in the realm of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold as a Cornerstone in CNS Drug Discovery

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, stands as a "privileged structure" in the realm of medicinal chemistry. Its inherent physicochemical properties—such as improved aqueous solubility and metabolic stability—make it a highly desirable scaffold for the development of drugs targeting the central nervous system (CNS).[1] The flexible, chair-like conformation of the morpholine ring allows its derivatives to effectively interact with a wide array of biological targets, including G-protein coupled receptors and neurotransmitter transporters.[1][2]

This guide provides a comprehensive framework for the pharmacological evaluation of novel phenylmorpholine derivatives, using the hypothetical compound 2-Cyclobutylmorpholine as a case study. By comparing its anticipated pharmacological profile with that of well-characterized morpholine-containing drugs—namely Phenmetrazine , its prodrug Phendimetrazine , and the selective norepinephrine reuptake inhibitor Reboxetine —we will delineate the experimental pathways to characterizing a new chemical entity in this class. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of structure-activity relationships within this important class of psychoactive compounds.

Comparative Pharmacology of Selected Morpholine-Containing Drugs

The primary mechanism of action for many psychoactive phenylmorpholine derivatives is the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3][4] By blocking the reuptake of these neurotransmitters from the synaptic cleft, these compounds increase their extracellular concentrations, leading to enhanced dopaminergic and noradrenergic signaling. The relative potency and selectivity for DAT versus NET are critical determinants of a compound's therapeutic effects and side-effect profile.

Phenmetrazine: The Archetypal Phenylmorpholine

Phenmetrazine, historically marketed as an appetite suppressant, is a potent monoamine releasing agent and reuptake inhibitor with a preference for the norepinephrine transporter.[5][6] Its stimulant properties are well-documented and have led to its withdrawal from the market due to a high potential for abuse.[5] Phenmetrazine serves as a crucial benchmark for understanding the fundamental pharmacology of the 2-phenyl-3-methylmorpholine scaffold.

Phendimetrazine: A Prodrug Approach to Modulating Phenmetrazine's Profile

Phendimetrazine is the N-methylated analog of phenmetrazine and functions as a prodrug, being metabolized to phenmetrazine in the body.[7][8] This metabolic conversion results in a more gradual and sustained release of the active compound, which is thought to reduce its abuse potential compared to immediate-release phenmetrazine.[8] Phendimetrazine itself displays weak activity at monoamine transporters.[5]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant in many countries.[9][10] Structurally, it is a 2-[(2-ethoxyphenoxy)phenylmethyl]morpholine, and its high selectivity for NET over DAT and SERT distinguishes it from many other morpholine-based CNS drugs.[9][11] Reboxetine's pharmacological profile highlights how modifications to the phenylmorpholine scaffold can engender selectivity for specific monoamine transporters.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the in vitro binding affinities (Ki) and/or functional inhibition potencies (IC50) of the comparator drugs for the human dopamine and norepinephrine transporters. It is important to note that absolute values can vary between studies due to different experimental conditions (e.g., cell lines, radioligands, assay buffers).

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Selectivity (DAT Kᵢ / NET Kᵢ)
Phenmetrazine Kᵢ: ~70-131 nMKᵢ: ~29-50 nM~2.4 - 2.6
Phendimetrazine IC₅₀: >10,000 nM[5]IC₅₀: ~8,300 nM[5]N/A
Reboxetine Kᵢ: >1,000 nM[11]Kᵢ: ~1.1 nM>900
2-Cyclobutylmorpholine To be determinedTo be determinedTo be determined

Note: Data for Phenmetrazine and Phendimetrazine are presented as ranges from available literature to reflect inter-study variability. Reboxetine data is from a representative study.

Evaluating a Novel Analog: The Case of 2-Cyclobutylmorpholine

The primary objective in the initial characterization of a novel compound like 2-Cyclobutylmorpholine is to determine its potency and selectivity for DAT and NET. This is achieved through a combination of radioligand binding assays and functional uptake inhibition assays.

Signaling Pathways of Interest

The diagram below, generated using Graphviz, illustrates the fundamental mechanism of action for a dopamine and norepinephrine reuptake inhibitor at the presynaptic terminal.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (DA/NE) ma Monoamines (DA/NE) vesicle->ma Release dat_net DAT / NET dat_net->ma ma_synapse DA / NE ma->ma_synapse ma_synapse->dat_net Reuptake receptors Postsynaptic Receptors ma_synapse->receptors Binding Signal Transduction Signal Transduction receptors->Signal Transduction drug 2-Cyclobutylmorpholine drug->dat_net Inhibition

Caption: Dopamine/Norepinephrine reuptake inhibition at the synapse.

Experimental Protocols

To quantitatively assess the interaction of a novel compound with monoamine transporters, the following in vitro assays are fundamental.

Protocol 1: Radioligand Binding Assay for DAT and NET Affinity (Kᵢ Determination)

This assay determines the binding affinity of the test compound by measuring its ability to compete with a known radioligand for binding to the transporter.

Workflow Diagram:

binding_assay_workflow start Prepare cell membranes expressing hDAT or hNET incubate Incubate membranes with Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and varying concentrations of 2-Cyclobutylmorpholine start->incubate filter Rapidly filter through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer filter->wash quantify Quantify radioactivity on filters using scintillation counting wash->quantify analyze Analyze data to determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET). Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET), and varying concentrations of the test compound (2-Cyclobutylmorpholine). Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known inhibitor, such as GBR 12909 for DAT or Desipramine for NET).

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.

Protocol 2: Functional Monoamine Uptake Inhibition Assay (IC₅₀ Determination)

This assay measures the functional consequence of transporter binding—the inhibition of neurotransmitter uptake into cells.

Workflow Diagram:

uptake_assay_workflow start Plate cells expressing hDAT or hNET in a 96-well plate preincubate Pre-incubate cells with varying concentrations of 2-Cyclobutylmorpholine start->preincubate initiate Initiate uptake by adding radiolabeled substrate (e.g., [³H]Dopamine or [³H]Norepinephrine) preincubate->initiate terminate Terminate uptake after a short incubation by rapidly washing with ice-cold buffer initiate->terminate lyse Lyse cells to release intracellular contents terminate->lyse quantify Quantify intracellular radioactivity using scintillation counting lyse->quantify analyze Analyze data to determine the IC₅₀ value quantify->analyze

Caption: Workflow for a monoamine uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cells stably expressing hDAT or hNET in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer). Pre-incubate the cells with varying concentrations of the test compound (2-Cyclobutylmorpholine) for a short period (e.g., 10-20 minutes) at 37°C.

  • Uptake Initiation: Add a fixed concentration of the radiolabeled substrate ([³H]Dopamine for DAT-expressing cells, [³H]Norepinephrine for NET-expressing cells) to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The morpholine scaffold remains a fertile ground for the discovery of novel CNS-active agents. A systematic in vitro pharmacological evaluation, as outlined in this guide, is the critical first step in characterizing new chemical entities like 2-Cyclobutylmorpholine. By determining the binding affinity (Kᵢ) and functional potency (IC₅₀) at both the dopamine and norepinephrine transporters, researchers can establish a foundational understanding of a compound's mechanism of action and its potential therapeutic utility.

The data generated from these assays will allow for a direct comparison with established drugs such as Phenmetrazine and Reboxetine, providing valuable insights into the structure-activity relationships of the phenylmorpholine class. For 2-Cyclobutylmorpholine, the key questions to be answered are its relative potency at DAT and NET and its selectivity profile. This initial characterization will guide subsequent in vivo studies to investigate its behavioral effects, pharmacokinetic properties, and potential as a therapeutic agent.

References

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  • Ferris, R. M., & Tang, F. L. (1979). Comparison of the effects of the optical isomers of amphetamine, methylphenidate and deoxypipradrol on the uptake of 3H-(+/-)-norepinephrine and 3H-dopamine by synaptic vesicles from rat whole brain, striatum and hypothalamus. The Journal of pharmacology and experimental therapeutics, 210(3), 422–428.
  • Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor.
  • Heal, D. J., et al. (2013). A review of the historical abuse and potential for future abuse of the analeptic CNS stimulants fenethylline, modafinil, adrafinil and armodafinil. Neuropharmacology, 64, 479-490.
  • Wikipedia. (n.d.). Reboxetine. Retrieved from [Link]

  • Taylor & Francis. (2024, May 22). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • PubMed. (2020, March). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • PubMed. (2013, August 8). Phenylmorpholines and analogues thereof. Retrieved from [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved from [Link]

  • ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Phendimetrazine. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • PubMed. (1960, August). Appetite suppressant drugs: a controlled clinical comparison of benzphetamine, phenmetrazine, d-amphetamine and placebo. Retrieved from [Link]

  • NIH. (n.d.). [Comparative evaluation of 3 drugs with anorectic action: D-amphetamine, diethylpropion and phenmetrazine]. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Retrieved from [Link]

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Sources

Validation

Introduction: Deciphering the Molecular Blueprint of a Novel Agent

An In-Depth Guide to the Cross-Validation of 2-Cyclobutylmorpholine's Mechanism of Action The emergence of novel chemical entities like 2-Cyclobutylmorpholine presents both an opportunity and a challenge in drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of 2-Cyclobutylmorpholine's Mechanism of Action

The emergence of novel chemical entities like 2-Cyclobutylmorpholine presents both an opportunity and a challenge in drug discovery. While its unique structure may offer therapeutic potential, its mechanism of action (MoA) remains uncharacterized. This guide serves as a strategic and methodological roadmap for researchers to systematically elucidate, validate, and cross-validate the MoA of 2-Cyclobutylmorpholine. As a Senior Application Scientist, my objective is not merely to provide a list of protocols, but to instill a logical framework for generating robust, reproducible, and undeniable evidence of a drug's function. We will navigate from broad, unbiased screening to high-resolution target engagement, ensuring each step validates the last.

This guide will compare and contrast orthogonal experimental strategies, providing the rationale behind choosing one method over another. The core principle of our approach is "triangulation"—the convergence of evidence from multiple, independent lines of inquiry to build an irrefutable case for a specific molecular mechanism.

Part 1: Hypothesis Generation - Casting a Wide Net

Before we can validate a mechanism, we must first generate a testable hypothesis. In the case of a novel compound like 2-Cyclobutylmorpholine, we begin with unbiased, large-scale screening methodologies to identify potential biological activities and narrow the field of possibilities.

Phenotypic Screening: From Observation to Hypothesis

Phenotypic screening is a powerful, target-agnostic approach that allows us to observe the effects of a compound on cellular or organismal biology without preconceived notions of its target.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of cell lines relevant to a potential therapeutic area (e.g., A549 for lung cancer, SH-SY5Y for neurodegenerative disease).

  • Assay Plate Preparation: Seed cells in 384-well, optically clear bottom plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration gradient of 2-Cyclobutylmorpholine (e.g., 10 nM to 100 µM) for a relevant time course (e.g., 24, 48, 72 hours). Include positive and negative controls (e.g., a known cytotoxic agent and DMSO vehicle).

  • Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to label key cellular compartments (e.g., Hoechst for the nucleus, CellMask for the cytoplasm, and MitoTracker for mitochondria).

  • Image Acquisition: Utilize a high-content imaging system to automatically capture images from each well across multiple fluorescent channels.

  • Image Analysis: Employ image analysis software to segment cells and extract quantitative data on dozens of phenotypic parameters (e.g., cell count, nuclear size, mitochondrial texture, neurite outgrowth).

  • Data Interpretation: Analyze the resulting "phenotypic fingerprint" to identify statistically significant changes induced by 2-Cyclobutylmorpholine. A unique profile can suggest a specific MoA. For instance, an increase in nuclear size might point towards cell cycle arrest.

In-Silico Target Prediction: A Computational Compass

Computational methods can predict potential protein targets based on the chemical structure of 2-Cyclobutylmorpholine, providing a valuable starting point for experimental validation.

Methodology Comparison: In-Silico Approaches

Method Principle Advantages Limitations
Ligand-Based (e.g., SEA) Compares the 2D/3D structure of 2-Cyclobutylmorpholine to a database of ligands with known targets.Fast, does not require a protein structure.Limited by the diversity of the known ligand database; may miss novel targets.
Structure-Based (Molecular Docking) Docks the 3D structure of 2-Cyclobutylmorpholine into the binding pockets of known protein structures.Provides a structural hypothesis for binding; can identify novel interactions.Requires high-quality protein structures; computationally intensive.

Part 2: Target Identification and Initial Validation

With a set of hypotheses from our initial screens, the next crucial step is to identify the direct molecular target(s) of 2-Cyclobutylmorpholine. Here, we will employ and compare two orthogonal biophysical techniques.

Affinity-Based Target Identification

Chemical proteomics is a powerful technique to "fish" for binding partners of a compound from a complex biological sample.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize a derivative of 2-Cyclobutylmorpholine that incorporates a linker and an affinity tag (e.g., biotin) while preserving its biological activity. A "dead" control probe that is structurally similar but inactive should also be synthesized.

  • Matrix Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose beads.

  • Lysate Incubation: Incubate the beads with a native cell or tissue lysate. The target protein(s) will bind to the immobilized compound.

  • Washing & Elution: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins, often by competing with an excess of free 2-Cyclobutylmorpholine.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified using the active probe against those from the dead control and beads-only control to identify specific binding partners.

Workflow for Affinity-Based Target ID

cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Active Probe (2-Cyclobutylmorpholine-Linker-Biotin) C Immobilize on Streptavidin Beads A->C B Synthesize Inactive Control Probe B->C D Prepare Native Cell Lysate E Incubate Lysate with Beads (Active vs. Control) D->E F Wash to Remove Non-Specific Binders E->F G Elute Specific Binders (e.g., with excess free compound) F->G H LC-MS/MS Protein Identification G->H I Identify Specific Target(s) H->I

Caption: Workflow for identifying protein targets using affinity chromatography coupled with mass spectrometry.

Biophysical Validation: Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), provides a rapid and direct measure of target engagement. The principle is that a ligand binding to a protein typically increases its thermal stability.

Experimental Protocol: Thermal Shift Assay

  • Protein Preparation: Express and purify the candidate target protein(s) identified from the affinity screen.

  • Reaction Setup: In a 96- or 384-well PCR plate, mix the purified protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add 2-Cyclobutylmorpholine across a range of concentrations. Include a DMSO vehicle control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually heat the plate from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C), monitoring fluorescence at each step.

  • Data Analysis: As the protein unfolds, the dye binds and fluorescence increases. The melting temperature (Tm) is the midpoint of this transition. A positive "thermal shift" (ΔTm) in the presence of 2-Cyclobutylmorpholine indicates direct binding.

Comparison of Target Identification Methods

Method Principle Pros Cons
Affinity Chromatography Physical isolation of binding partners.Unbiased; identifies targets from a native proteome.Requires chemical synthesis of a probe; risk of false positives/negatives.
Thermal Shift Assay (TSA) Ligand-induced protein stabilization.Direct biophysical evidence of binding; high-throughput.Requires purified protein; not all binding events cause a thermal shift.

Part 3: Cellular Target Engagement and Pathway Analysis

Confirming that 2-Cyclobutylmorpholine binds to a purified protein is a critical step, but it is essential to demonstrate this engagement occurs within the complex environment of a living cell and to understand the downstream consequences.

Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of the TSA to live cells, providing definitive evidence of target engagement in a physiological context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-Cyclobutylmorpholine or a vehicle control.

  • Heating: Heat the cell suspensions to a range of different temperatures. The unbound target protein will denature and aggregate at its melting point. The drug-bound fraction will be stabilized and remain soluble.

  • Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

  • Target Detection: Quantify the amount of the soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the drug-treated samples confirms that 2-Cyclobutylmorpholine is binding to and stabilizing its target inside the cell.

Downstream Pathway Modulation: Phospho-Proteomics

If the identified target is a kinase or part of a signaling cascade, its modulation by 2-Cyclobutylmorpholine should lead to changes in downstream phosphorylation events.

Experimental Workflow: Quantitative Phospho-Proteomics

  • Cell Treatment: Treat cells with 2-Cyclobutylmorpholine and a vehicle control for a short time course (e.g., 0, 15, 60 minutes).

  • Protein Digestion & Phosphopeptide Enrichment: Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution mass spectrometry.

  • Data Analysis: Quantify changes in the abundance of thousands of phosphosites between the treated and control samples. Significant changes can be mapped to known signaling pathways (e.g., using KEGG or Reactome databases) to reveal the functional consequences of target engagement.

Cross-Validation Logic

cluster_level Level of Evidence cluster_methods Experimental Methods Biophysical Biophysical Binding Cellular Cellular Engagement Functional Functional Outcome TSA Thermal Shift Assay (Purified Protein) CETSA Cellular Thermal Shift Assay (Intact Cells) TSA->CETSA Confirms in-cell binding Phospho Phospho-Proteomics (Pathway Modulation) CETSA->Phospho Links binding to pathway Phenotype Phenotypic Screen (Cellular Consequence) Phospho->Phenotype Explains observed phenotype

Caption: A logical framework for cross-validating a mechanism of action from biophysical binding to cellular function.

Part 4: Final Confirmation - Genetic Approaches

The most definitive evidence for an MoA comes from genetic validation. If 2-Cyclobutylmorpholine acts through a specific target, then removing or mutating that target should render the compound inactive.

CRISPR/Cas9-Mediated Knockout

Experimental Protocol: Target Knockout and Rescue

  • gRNA Design & Validation: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the putative target protein.

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout (KO) of the target gene in the relevant cell line. Confirm KO by Western blot and sequencing.

  • Phenotypic Assay: Re-run the initial phenotypic assay. The KO cells should be resistant to the effects of 2-Cyclobutylmorpholine, phenocopying the effect of the drug.

  • Rescue Experiment (Optional but Recommended): To control for off-target effects of CRISPR, re-introduce a wild-type version of the target protein into the KO cell line. This should restore sensitivity to 2-Cyclobutylmorpholine.

This multi-faceted, cross-validating approach, moving from broad screening to precise genetic confirmation, provides the highest degree of confidence in elucidating the mechanism of action for a novel compound like 2-Cyclobutylmorpholine. By systematically comparing and integrating data from these orthogonal methodologies, researchers can build a compelling and scientifically rigorous narrative of drug function.

References

  • High-Content Screening: Bray, M. A., Singh, S., & Carpenter, A. E. (2016). Cell Painting, a high-content screening platform, reveals compound-induced toxic signatures. Nature Protocols. Available at: [Link]

  • In-Silico Target Prediction (SEA): Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology. Available at: [Link]

  • Chemical Proteomics: Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology. Available at: [Link]

  • Thermal Shift Assays (TSA/DSF): Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • CRISPR-Cas9 for Target Validation: Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9. Nature Reviews Genetics. Available at: [Link]

Comparative

A Head-to-Head Comparison of 2-Cyclobutylmorpholine with Known Monoamine Oxidase B Inhibitors

A Technical Guide for Researchers in Neuropharmacology and Drug Development Introduction: The Quest for Novel MAO-B Inhibitors Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmit...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Introduction: The Quest for Novel MAO-B Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Its role in regulating dopamine levels in the brain has made it a key target for therapeutic intervention in neurodegenerative disorders such as Parkinson's disease.[2] By inhibiting MAO-B, the synaptic concentration of dopamine can be increased, alleviating some of the motor symptoms associated with these conditions.[1]

Currently, several MAO-B inhibitors are clinically approved, including the irreversible inhibitors Selegiline and Rasagiline, and the reversible MAO-A selective inhibitor Moclobemide, which is often used as a comparator in selectivity studies.[2][3] While effective, the search for novel inhibitors with improved selectivity, reduced side effects, and potentially disease-modifying properties is an active area of research.

In this guide, we introduce a novel compound, 2-Cyclobutylmorpholine, as a candidate for evaluation as a MAO-B inhibitor. The morpholine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery, and its combination with a cyclobutyl moiety presents an interesting structural motif for exploration. This guide provides a head-to-head comparison of the (hypothetical) inhibitory profile of 2-Cyclobutylmorpholine against the well-characterized inhibitors Selegiline, Rasagiline, and Moclobemide. We will delve into the experimental protocols used for this characterization, present comparative data, and discuss the implications of these findings for future drug development.

Mechanism of Action: A Tale of Two Inhibition Types

The selected known inhibitors for this comparison represent two distinct mechanisms of action: irreversible and reversible inhibition. Understanding this difference is crucial for designing and interpreting inhibition assays.

  • Irreversible Inhibition: Selegiline and Rasagiline are classified as irreversible or "suicide" inhibitors.[2] They form a covalent bond with the FAD cofactor at the active site of the MAO-B enzyme, permanently inactivating it.[4] The cell must synthesize new enzyme molecules to restore MAO-B activity.[1] This leads to a prolonged duration of action that is not directly correlated with the plasma half-life of the drug.[1]

  • Reversible Inhibition: In contrast, Moclobemide is a reversible inhibitor of MAO-A.[3] It binds to the enzyme through non-covalent interactions, and the enzyme-inhibitor complex can dissociate, allowing the enzyme to regain its function.[5] This results in a shorter duration of action that is more dependent on the drug's concentration at the target site.[6]

The following diagram illustrates the dopamine degradation pathway and the site of action for MAO-B inhibitors.

MAO_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine (in vesicles) Dopamine_cyto Dopamine (cytosolic) Dopamine_vesicle->Dopamine_cyto Release MAO_B MAO-B Dopamine_cyto->MAO_B Degradation Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Release DOPAC DOPAC MAO_B->DOPAC Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor Binding Inhibitor MAO-B Inhibitor (e.g., 2-Cyclobutylmorpholine) Inhibitor->MAO_B Inhibition

Figure 1: Dopamine degradation pathway and the action of MAO-B inhibitors.

Experimental Protocols

To ensure a robust and reproducible comparison, standardized in vitro assays are employed. The following protocols are fundamental for characterizing and comparing novel inhibitors like 2-Cyclobutylmorpholine against known standards.

In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay

This assay quantifies the inhibitory potency of a compound by measuring the reduction in the enzymatic activity of MAO-A or MAO-B. The principle lies in the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, which reacts with a probe to produce a fluorescent signal.[7]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Benzylamine)

  • MAO-A Substrate (e.g., Kynuramine)

  • Test compounds (2-Cyclobutylmorpholine, Selegiline, Rasagiline, Moclobemide) dissolved in DMSO

  • Positive controls: Clorgyline for MAO-A, Selegiline for MAO-B

  • Detection reagent (e.g., a peroxidase and a fluorometric probe)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive controls in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: To each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B).

  • Inhibitor Addition: Add 10 µL of the diluted test compound or control to the respective wells. For the 100% activity control, add 10 µL of assay buffer with DMSO.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 40 µL of the substrate/detection reagent mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the 100% activity control to determine the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram illustrates the workflow for this assay.

Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds add_inhibitor Add Diluted Compounds and Controls prep_compounds->add_inhibitor add_enzyme Add MAO-A or MAO-B Enzyme to 96-well Plate add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C for 15 minutes add_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate/Probe Mix pre_incubate->initiate_reaction measure_fluorescence Kinetic Fluorescence Measurement at 37°C initiate_reaction->measure_fluorescence analyze_data Calculate Reaction Rates and % Inhibition measure_fluorescence->analyze_data determine_ic50 Determine IC50 Values via Curve Fitting analyze_data->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for the in vitro fluorometric MAO inhibition assay.

Head-to-Head Performance Comparison

The following table summarizes the inhibitory potency (IC50) and selectivity of 2-Cyclobutylmorpholine (hypothetical data for illustrative purposes) in comparison to the known inhibitors Selegiline, Rasagiline, and Moclobemide.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Inhibition
2-Cyclobutylmorpholine 15,00075200Reversible (Hypothesized)
Selegiline 23,000[8]51[8]~451Irreversible[8]
Rasagiline 412[9]4.43[9]~93Irreversible[9]
Moclobemide 6,100[9]>1,000,000[5]>164Reversible (MAO-A selective)[5][10]

Note: The data for 2-Cyclobutylmorpholine is hypothetical and presented for illustrative purposes.

Analysis and Interpretation

The comparative data reveals several key insights into the potential profile of 2-Cyclobutylmorpholine as a MAO-B inhibitor.

Potency: With a hypothetical IC50 of 75 nM for MAO-B, 2-Cyclobutylmorpholine demonstrates respectable potency, comparable to that of Selegiline (51 nM) and significantly more potent than Moclobemide's activity against MAO-B.[5][8] However, it is less potent than Rasagiline (4.43 nM), which stands out as a highly potent inhibitor.[9]

Selectivity: The selectivity index is a crucial parameter, indicating the preference of a compound for one enzyme isoform over another. A higher selectivity index for MAO-B is desirable to minimize side effects associated with MAO-A inhibition, such as the "cheese effect" (hypertensive crisis).[1] 2-Cyclobutylmorpholine's hypothetical selectivity index of 200 is favorable, suggesting a good degree of selectivity for MAO-B. This is comparable to the selectivity of Rasagiline (~93) and within the range of highly selective inhibitors.[9] Selegiline exhibits a higher selectivity index of approximately 451.[8] Moclobemide, as expected, is highly selective for MAO-A.[5][9]

Mechanism of Inhibition: The hypothesized reversible mechanism of inhibition for 2-Cyclobutylmorpholine would offer a different pharmacokinetic and pharmacodynamic profile compared to the irreversible inhibitors Selegiline and Rasagiline. Reversible inhibitors generally have a shorter duration of action and their effects are more closely tied to plasma concentrations.[11] This could potentially offer advantages in terms of dose titration and management of adverse effects.

The logical relationship between the compound's properties and its potential as a therapeutic agent is illustrated below.

Logical_Relationship cluster_outcomes Potential Therapeutic Outcomes compound 2-Cyclobutylmorpholine potency High Potency for MAO-B (IC50 = 75 nM) compound->potency selectivity High Selectivity for MAO-B (Selectivity Index = 200) compound->selectivity mechanism Reversible Inhibition (Hypothesized) compound->mechanism efficacy Effective increase in synaptic dopamine potency->efficacy safety Reduced risk of MAO-A related side effects selectivity->safety dosing Favorable dosing and safety profile mechanism->dosing

Figure 3: Logical relationship of 2-Cyclobutylmorpholine's properties to its therapeutic potential.

Conclusion and Future Directions

This guide provides a framework for the initial characterization and comparison of a novel compound, 2-Cyclobutylmorpholine, as a potential MAO-B inhibitor. Based on our hypothetical data, 2-Cyclobutylmorpholine presents a promising profile with good potency and high selectivity for MAO-B, coupled with a potentially advantageous reversible mechanism of action.

The next steps in the evaluation of this compound would involve:

  • Determination of the precise mechanism of inhibition (e.g., competitive, non-competitive) through enzyme kinetic studies.

  • In vitro ADME-Tox studies to assess its metabolic stability, potential for drug-drug interactions, and cytotoxicity.

  • Cell-based assays using neuronal cell lines to confirm its activity in a more physiological context.

  • In vivo studies in animal models of Parkinson's disease to evaluate its efficacy, pharmacokinetics, and safety profile.

By following a rigorous and comparative approach as outlined in this guide, researchers can efficiently evaluate the potential of novel compounds like 2-Cyclobutylmorpholine and contribute to the development of the next generation of therapies for neurodegenerative diseases.

References

  • Nickel, B., Szelenyi, I., & Brune, K. (1989). Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat. Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 2(1), 15-23.
  • Da Prada, M., Kettler, R., Keller, H. H., & Burkard, W. P. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Neural Transmission. Supplementum, 37, 1-13.
  • ResearchGate. IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]

  • Holford, N. H., Guentert, T. W., Dingemanse, J., & Banken, L. (1994). Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. British Journal of Clinical Pharmacology, 37(2), 149–157.
  • Youdim, M. B., & Finberg, J. P. (1982). Selective MAO A and B inhibitors: their mechanism of action and pharmacology.
  • Priyadarsini, K. I. (2014). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Neural Transmission, 121(8), 875-885.
  • The Good Drug Guide. Reversible and selective monoamine oxidase inhibitors. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Finberg, J. P. M. (2014). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology, 12(4), 302–311.
  • Amrein, R., Allen, S. R., Guentert, T. W., Hartmann, D., Lorscheid, T., & Schoerlin, M. P. (1989). The pharmacology of reversible monoamine oxidase inhibitors.
  • Stahl, S. M. (2012). Irreversible Monoamine Oxidase Inhibitors Revisited.
  • Edmondson, D. E., & Binda, C. (2018). Initial reversible inhibition by mechanism-based inhibitors of MAO. Frontiers in Molecular Biosciences, 5, 89.
  • Jo, S., Kim, E., & Kim, K. M. (2021). Redefining differential roles of MAO-A in dopamine degradation and MAO-B in tonic GABA synthesis. Experimental & Molecular Medicine, 53(7), 1225–1235.
  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Stoker, T. B., & Greenland, J. C. (Eds.). (2018). Parkinson's Disease: Pathogenesis and Clinical Aspects.
  • Wikipedia. Rasagiline. [Link]

  • ResearchGate. The biosynthesis and degradation pathways of dopamine in plants. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003.
  • Wikipedia. Moclobemide. [Link]

  • Wikipedia. Selegiline. [Link]

  • AdooQ Bioscience. Rasagiline | MAO B inhibitor. [Link]

  • ResearchGate. (a) Simplified scheme of dopamine biosynthesis and degradation. (b) Outline of a dopaminergic synapse. [Link]

  • Sian, J., Gerlach, M., & Riederer, P. (2007). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Therapeutics and Clinical Risk Management, 3(5), 825–835.
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340.
  • Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Journal of Neural Transmission, 129(2), 163–171.
  • Fernandez, H. H., & Chen, J. J. (2007). Monamine Oxidase Inhibitors: Current and Emerging Agents for Parkinson Disease. Clinical Neuropharmacology, 30(3), 150–168.

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Validation

Independent Verification of 2-Cyclobutylmorpholine's Therapeutic Potential: A Comparative Guide for Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 2-Cyclobutylmorpholine, a novel synthetic morpholine derivative. As a Senior Application Scientist, the follo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the therapeutic potential of 2-Cyclobutylmorpholine, a novel synthetic morpholine derivative. As a Senior Application Scientist, the following content is structured to provide not only a series of protocols but also the underlying scientific rationale, ensuring a self-validating and robust evaluation process. This document is intended for researchers, scientists, and drug development professionals actively engaged in the preclinical assessment of new chemical entities.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known for conferring favorable physicochemical and metabolic properties to bioactive molecules.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][5] The unique structural feature of 2-Cyclobutylmorpholine, the presence of a cyclobutyl group, suggests potential for novel interactions with biological targets, warranting a thorough and systematic investigation of its therapeutic promise.

Part 1: Foundational In Vitro Characterization

The initial phase of any drug discovery program is to establish a clear in vitro profile of the investigational compound.[6][7] These studies are essential for determining the fundamental biological activity, mechanism of action, and potential liabilities of a new molecule before committing to more complex and resource-intensive in vivo models.[8][9]

Primary Target Engagement & Potency Determination

Given the prevalence of morpholine derivatives in neurodegenerative disease research, a primary hypothesis is that 2-Cyclobutylmorpholine may modulate key enzymes or receptors implicated in these conditions.[3][4] A logical starting point is to assess its inhibitory activity against a panel of relevant targets.

This assay is a robust, high-throughput method for quantifying the inhibition of specific kinases.

  • Assay Principle: The assay measures the inhibition of a specific kinase's ability to phosphorylate a substrate. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight™-labeled peptide, resulting in a FRET signal.

  • Procedure:

    • Dispense 2 µL of 2-Cyclobutylmorpholine (serially diluted in assay buffer) into a 384-well plate.

    • Add 2 µL of the target kinase enzyme.

    • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the ULight™-labeled substrate.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 2 µL of EDTA solution containing the europium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible microplate reader.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Target Kinase2-Cyclobutylmorpholine IC50 (nM)Reference Compound 1 IC50 (nM)Reference Compound 2 IC50 (nM)
GSK-3β155150
CDK52510200
ROCK2150501000
JNK38030800

This is a hypothetical data table for illustrative purposes.

Cellular Activity & Cytotoxicity Assessment

Demonstrating that target engagement translates to a functional effect in a cellular context is a critical next step.[10] It is also imperative to assess the compound's general cytotoxicity to establish a therapeutic window.

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Plate human neuroblastoma cells (e.g., SH-SY5Y) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-Cyclobutylmorpholine for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

This phenotypic assay provides a functional measure of a compound's neurotrophic or neuroprotective effects.

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12) on a supportive matrix.

  • Compound Treatment: Treat the cells with 2-Cyclobutylmorpholine at non-toxic concentrations.

  • Incubation: Incubate for a period sufficient to allow for neurite extension (e.g., 24-72 hours).

  • Imaging: Fix and stain the cells to visualize neurites (e.g., with an anti-β-III tubulin antibody).

  • Analysis: Acquire images using high-content imaging and quantify neurite length and branching.

Assay2-Cyclobutylmorpholine EC50 (µM)Reference Compound 1 EC50 (µM)Reference Compound 2 EC50 (µM)
Neurite Outgrowth0.50.15
Cytotoxicity (SH-SY5Y)> 5025> 100

This is a hypothetical data table for illustrative purposes.

Off-Target Profiling & Selectivity

To de-risk a compound for further development, it is crucial to understand its selectivity. A broad-spectrum activity can lead to unwanted side effects.

This is a commercially available service that screens a compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions.

  • Compound Submission: Provide a sample of 2-Cyclobutylmorpholine to the contract research organization (CRO).

  • Screening: The CRO will perform a series of binding and functional assays.

  • Data Reporting: A comprehensive report detailing the percent inhibition or activation at a given concentration for each target is provided.

Part 2: In Vivo Evaluation of Therapeutic Efficacy

Following promising in vitro data, the focus shifts to in vivo studies to assess the compound's efficacy, pharmacokinetics, and preliminary safety in a whole organism.[11][12][13]

Pharmacokinetic (PK) Studies

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to designing effective in vivo efficacy studies.[1]

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer 2-Cyclobutylmorpholine via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • Bioanalysis: Analyze plasma concentrations of 2-Cyclobutylmorpholine using LC-MS/MS.

  • PK Parameter Calculation: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

Efficacy in a Disease-Relevant Animal Model

The choice of animal model is critical and should be based on the initial in vitro findings and the therapeutic hypothesis. Assuming a neuroprotective effect, a model of neurodegeneration would be appropriate.

  • Animal Model: Use C57BL/6 mice.

  • Induction of Neurodegeneration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopamine neuron loss.

  • Treatment: Dose a cohort of mice with 2-Cyclobutylmorpholine before, during, and after MPTP administration. Include vehicle and positive control groups.

  • Behavioral Assessment: Conduct motor function tests (e.g., rotarod, cylinder test) to assess functional recovery.

  • Neurochemical Analysis: Measure striatal dopamine and its metabolites using HPLC-ED.

  • Histological Analysis: Perform immunohistochemistry on brain sections to quantify dopaminergic neuron survival in the substantia nigra.

ParameterVehicle Control2-Cyclobutylmorpholine (10 mg/kg)Reference Compound 1 (5 mg/kg)
Rotarod Latency (s)60 ± 10180 ± 20200 ± 15
Striatal Dopamine (% of control)30 ± 575 ± 880 ± 6
Substantia Nigra Neuron Count4,500 ± 3008,500 ± 4009,000 ± 350

This is a hypothetical data table for illustrative purposes.

Part 3: Visualizing the Path Forward

Clear visualization of experimental workflows and potential mechanisms of action is crucial for effective communication and decision-making within a drug development team.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Target Engagement Target Engagement Cellular Activity Cellular Activity Target Engagement->Cellular Activity Off-Target Profiling Off-Target Profiling Cellular Activity->Off-Target Profiling Pharmacokinetics Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Preliminary Toxicology Preliminary Toxicology Efficacy Studies->Preliminary Toxicology In Vitro Evaluation In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation

Caption: A streamlined workflow for the preclinical evaluation of 2-Cyclobutylmorpholine.

Hypothesized Signaling Pathway

G 2-Cyclobutylmorpholine 2-Cyclobutylmorpholine GSK-3β GSK-3β 2-Cyclobutylmorpholine->GSK-3β Inhibition CDK5 CDK5 2-Cyclobutylmorpholine->CDK5 Inhibition Tau Hyperphosphorylation Tau Hyperphosphorylation GSK-3β->Tau Hyperphosphorylation Promotes CDK5->Tau Hyperphosphorylation Promotes Neuronal Apoptosis Neuronal Apoptosis Tau Hyperphosphorylation->Neuronal Apoptosis Leads to Neuroprotection Neuroprotection Neuronal Apoptosis->Neuroprotection Opposes

Caption: Hypothesized mechanism of neuroprotection by 2-Cyclobutylmorpholine.

Conclusion

This guide outlines a rigorous and independent pathway for the verification of 2-Cyclobutylmorpholine's therapeutic potential. By following a logical progression from in vitro characterization to in vivo validation, researchers can build a comprehensive data package to support informed decision-making in the drug development process. The provided protocols and comparative data frameworks serve as a template for a thorough and objective scientific investigation. The ultimate goal is to ascertain whether 2-Cyclobutylmorpholine represents a viable candidate for further development as a novel therapeutic agent.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed.
  • Accelerate drug discovery with AAALAC-certified in vivo pharmacology services. Nuvisan.
  • Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Walsh Medical Media.
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
  • In Vitro and In Vivo Studies and Drug Discovery. (2024, August 5). Cole-Parmer.
  • In Vivo vs In Vitro: Differences in Early Drug Discovery. Biobide.
  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
  • In Vitro Assay Development Services. Charles River Laboratories.
  • The Importance of In Vitro Assays. (2023, May 23). Visikol.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.

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Comparative

Assessing the Off-Target Effects of 2-Cyclobutylmorpholine: A Comparative Guide for Preclinical Drug Development

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, unintended molecular interactions, o...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with the human proteome is paramount. While on-target efficacy is the primary goal, unintended molecular interactions, or off-target effects, can lead to unforeseen toxicity or even open avenues for drug repurposing.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel investigational compound, 2-Cyclobutylmorpholine, in comparison to a structurally distinct alternative, hereafter referred to as Compound X.

Our approach is rooted in a multi-faceted strategy, combining predictive computational methods with robust in vitro and cell-based experimental validation. We will delve into the causality behind our experimental choices, ensuring each protocol is a self-validating system for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous off-target screening cascade.

The Imperative of Off-Target Profiling

Off-target effects occur when a drug molecule binds to proteins other than its intended therapeutic target.[1][2] These interactions can range from benign to severe, potentially causing adverse drug reactions (ADRs) that are a significant cause of clinical trial failures and post-market withdrawals.[3] Therefore, a proactive and comprehensive assessment of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of responsible drug development.[4] Early identification of off-target liabilities allows for medicinal chemistry efforts to mitigate these effects, leading to safer and more effective therapeutics.[4]

Compound Profiles: 2-Cyclobutylmorpholine vs. Compound X

For the purpose of this guide, we will consider two hypothetical kinase inhibitors:

  • 2-Cyclobutylmorpholine: A novel small molecule designed as a selective inhibitor of Kinase A, a key regulator in a cancer-associated signaling pathway. Its unique cyclobutyl-morpholine scaffold presents a novel chemical space, necessitating a thorough investigation of its broader biological interactions.

  • Compound X: An alternative Kinase A inhibitor with a distinct chemical scaffold, previously characterized to have a favorable preliminary safety profile. It will serve as a benchmark for evaluating the relative selectivity of 2-Cyclobutylmorpholine.

A Multi-pronged Approach to Off-Target Assessment

A robust off-target assessment strategy should not rely on a single methodology. Instead, it should integrate computational predictions with empirical data from a tiered series of biochemical and cellular assays.

Caption: A tiered workflow for comprehensive off-target assessment.

In Silico Off-Target Prediction

Computational, or in silico, methods serve as a cost-effective initial screen to predict potential off-target interactions based on the chemical structure of the compound.[3] These approaches leverage vast databases of known protein-ligand interactions and employ algorithms to identify proteins with binding pockets that could accommodate the test compound.

Experimental Protocol: In Silico Profiling

  • Compound Input: Obtain the 2D structure (SMILES format) of 2-Cyclobutylmorpholine and Compound X.

  • Database Selection: Utilize publicly available databases such as ChEMBL and BindingDB, or commercial platforms that curate extensive structure-activity relationship (SAR) data.

  • Prediction Algorithm: Employ a combination of ligand-based and structure-based approaches.

    • Ligand-based: Compare the chemical similarity of the test compounds to known ligands with established off-target activities.

    • Structure-based (Reverse Docking): Dock the compounds against a large panel of protein crystal structures to predict binding affinities.[5]

  • Data Analysis: Rank the potential off-targets based on prediction scores or predicted binding affinities. Prioritize targets with high confidence scores for subsequent experimental validation.

In Vitro Biochemical Assays

Biochemical assays provide direct evidence of a compound's interaction with purified proteins. These assays are crucial for confirming the predictions from in silico models and for quantitatively assessing the potency of off-target binding.

A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters are common off-targets that can lead to cardiovascular, neurological, and metabolic side effects.[4]

Experimental Protocol: Radioligand Binding Assay

  • Assay Preparation: Utilize commercially available membranes prepared from cells overexpressing the receptor of interest.

  • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor in the presence of increasing concentrations of 2-Cyclobutylmorpholine or Compound X.

  • Separation: Separate the bound from the free radioligand using filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). A lower IC50 value indicates a higher binding affinity.

Given that 2-Cyclobutylmorpholine and Compound X are designed as kinase inhibitors, assessing their selectivity across the human kinome is critical.[6][7] Non-selective kinase inhibition can lead to a multitude of off-target effects due to the central role of kinases in cellular signaling.[6]

Experimental Protocol: Kinase Panel Screen

  • Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome tree. Commercial services offer panels of over 400 kinases.

  • Assay Format: Employ a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.[7]

  • Inhibition Measurement: Perform the kinase reaction in the presence of a fixed concentration (e.g., 1 µM) of 2-Cyclobutylmorpholine or Compound X.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound against each kinase in the panel. Follow up with IC50 determination for any kinases that show significant inhibition (e.g., >50%).

Cell-Based Assays

While biochemical assays are informative, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are therefore essential for confirming target engagement and identifying off-target effects in a more physiologically relevant context.[8][9]

CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[8][10][11][12] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.[8][11] This technique can be used to confirm on-target binding and to identify unknown off-targets.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line expressing high levels of Kinase A) and treat with either vehicle, 2-Cyclobutylmorpholine, or Compound X for a defined period.

  • Thermal Challenge: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase A (on-target) and any predicted off-targets at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) to the right indicates that the compound binds to and stabilizes the protein.[8][11]

Phenotypic screening assesses the effect of a compound on the overall phenotype of a cell or organism, providing an unbiased view of its biological activity.[1] High-content imaging can be used to quantify changes in cellular morphology, organelle health, and the expression of various protein markers, which can reveal unexpected off-target effects.

Experimental Protocol: High-Content Imaging

  • Cell Plating and Treatment: Plate cells in multi-well plates and treat with a concentration range of 2-Cyclobutylmorpholine or Compound X.

  • Staining: After treatment, fix the cells and stain with a panel of fluorescent dyes that label the nucleus (e.g., DAPI), cytoskeleton (e.g., phalloidin), and mitochondria (e.g., MitoTracker).

  • Imaging: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial integrity).

  • Data Analysis: Compare the phenotypic profiles of cells treated with 2-Cyclobutylmorpholine and Compound X to identify any unique or unexpected cellular responses.

Comparative Data Presentation

To facilitate a clear comparison, the data generated from these assays should be summarized in a structured format.

Table 1: Comparative Off-Target Profile of 2-Cyclobutylmorpholine and Compound X

Assay TypeTarget2-CyclobutylmorpholineCompound X
On-Target Activity Kinase A IC50 = 10 nM IC50 = 15 nM
Kinase Selectivity Kinase BIC50 = 500 nMIC50 > 10 µM
Kinase CIC50 > 10 µMIC50 = 2 µM
Receptor Binding Receptor YIC50 = 1 µMIC50 > 10 µM
Receptor ZIC50 > 10 µMIC50 > 10 µM
CETSA® Kinase A (in-cell)ΔTm = +5°CΔTm = +4.5°C
Kinase B (in-cell)ΔTm = +2°CΔTm = Not Detected

Discussion and Interpretation

The hypothetical data presented in Table 1 suggests that while both compounds are potent inhibitors of the intended target, Kinase A, they exhibit distinct off-target profiles. 2-Cyclobutylmorpholine shows moderate off-target activity against Kinase B and Receptor Y. The CETSA® data confirms that 2-Cyclobutylmorpholine engages both Kinase A and, to a lesser extent, Kinase B in a cellular context. In contrast, Compound X demonstrates off-target activity against Kinase C but is clean against the other tested targets.

The inhibition of Kinase B by 2-Cyclobutylmorpholine could have therapeutic implications or lead to toxicity, depending on the function of this kinase. For instance, if Kinase B is involved in a pro-survival pathway, its inhibition could be beneficial. Conversely, if it plays a role in normal physiological processes, its inhibition could be detrimental.

Caption: A hypothetical signaling pathway illustrating the on- and off-target effects of 2-Cyclobutylmorpholine.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to assessing the off-target effects of a novel compound, 2-Cyclobutylmorpholine, in comparison to an alternative, Compound X. The multi-tiered strategy, from in silico prediction to in vitro biochemical and in-cell biophysical and phenotypic assays, provides a holistic view of a compound's selectivity profile.

The hypothetical findings underscore the importance of such comparative assessments. While 2-Cyclobutylmorpholine may be a more potent on-target inhibitor, its off-target interactions with Kinase B and Receptor Y warrant further investigation to understand the potential clinical consequences. Future studies should focus on elucidating the functional outcomes of these off-target interactions through dedicated cellular and in vivo models. This systematic approach to off-target profiling is indispensable for the development of safe and effective medicines.

References

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Validation

A Senior Application Scientist's Guide to the Validation of a 2-Cyclobutylmorpholine-Based Screening Hit

Introduction: From 'Hit' to 'Validated Hit' In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns are the crucible from which initial chemical matter is forged. While these screens can iden...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From 'Hit' to 'Validated Hit'

In the landscape of modern drug discovery, high-throughput screening (HTS) campaigns are the crucible from which initial chemical matter is forged. While these screens can identify thousands of "hits," the vast majority are statistical noise, experimental artifacts, or promiscuous actors that will ultimately fail. The transition from a primary hit to a validated, promising starting point for a lead optimization program is a critical, resource-intensive process that demands rigorous scientific validation. This guide provides an in-depth framework for validating a screening hit based on the 2-cyclobutylmorpholine scaffold.

The morpholine ring is a well-established "privileged pharmacophore" in medicinal chemistry, prized for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3] Its presence in numerous FDA-approved drugs speaks to its utility and versatility.[4][5] The specific hit under consideration, featuring a 2-cyclobutyl substitution, presents an intriguing chemical starting point. The cyclobutane moiety can impart metabolic stability and a degree of conformational constraint, potentially offering unique interactions within a target's binding pocket.[6]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven workflow. We will dissect the essential phases of validation, from initial confirmation to biophysical characterization and preliminary liability assessment, providing the rationale behind each experimental choice and comparing the 2-cyclobutylmorpholine scaffold to viable alternatives.

The Hit Validation Cascade: A Phased, Gated Approach

The validation process should be viewed as a multi-stage cascade where the compound must pass through a series of gates to justify the commitment of further resources.[7] Progressing a flawed compound is far more costly than eliminating it early. Over 90% of initial HTS actives are typically eliminated during this phase.[7]

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Preliminary SAR cluster_3 Phase 4: Liability Assessment A HTS Hit Identified (2-Cyclobutylmorpholine) B Resynthesis & Purity Confirmation (>95%) A->B C Dose-Response Confirmation (IC50) B->C Purity Confirmed FAIL1 FAIL (Inactive/Impure) B->FAIL1 D Orthogonal Assay Validation C->D Potency Confirmed C->FAIL1 E PAINS & Promiscuity Assessment D->E Activity Confirmed FAIL2 FAIL (Assay Artifact) D->FAIL2 F Biophysical Validation (e.g., SPR, MST, CETSA) E->F Clean Compound E->FAIL2 G Analog Synthesis & Testing F->G Binding Confirmed FAIL3 FAIL (No Direct Binding) F->FAIL3 H Selectivity Profiling G->H SAR Established FAIL4 FAIL (Flat SAR) G->FAIL4 I Early ADME/Tox (CYP, hERG, etc.) H->I J Validated Hit for Hit-to-Lead Program I->J Acceptable Profile FAIL5 FAIL (Liability Flags) I->FAIL5

Caption: The Hit Validation Cascade.

Phase 1: Hit Confirmation & Triage

The primary goal of this phase is to confirm that the observed activity is real, reproducible, and attributable to the specific chemical structure identified in the screen.

1. Re-synthesis and Purity Analysis:

  • Causality: The original HTS library sample may have degraded over time, could be mis-identified, or may contain a highly potent impurity that is the true source of activity. Therefore, re-confirming activity from the original stock is insufficient.[8] A fresh, independent synthesis of the 2-cyclobutylmorpholine hit is mandatory.

  • Protocol: The newly synthesized material must be rigorously characterized by NMR and mass spectrometry to confirm its structure. Crucially, its purity must be assessed by HPLC or LC-MS and should exceed 95% (ideally >98%) before proceeding.

2. Dose-Response Confirmation:

  • Causality: HTS is often performed at a single high concentration (e.g., 10-20 µM).[9] A full dose-response curve is required to confirm the potency (IC50/EC50) and to ensure the inhibition curve has a standard sigmoidal shape with a reasonable Hill slope (typically 0.8-1.2).[8] Aberrant slopes can indicate non-specific mechanisms of action.

  • Data Example:

CompoundSourcePurityIC50 (µM) in Primary AssayHill Slope
HTS HitLibraryN/A5.2N/A
Cmpd-1 Re-synthesized >99% 4.8 1.1
Cmpd-1Purchased92%6.11.3

3. Orthogonal Assay Validation:

  • Causality: It is critical to demonstrate that the compound's activity is not an artifact of the primary assay technology.[10] For example, a fluorescent compound can interfere with a fluorescence-based readout (e.g., FP, FRET). Validating the hit in an orthogonal assay using a different detection method (e.g., luminescence, absorbance, or a direct binding assay) provides strong evidence that the activity is genuine.[8]

  • Example: If the primary screen was a fluorescence polarization (FP) assay, a suitable orthogonal assay could be an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or a quantitative biochemical assay measuring substrate turnover by LC-MS.

4. Promiscuity & PAINS Assessment:

  • Causality: HTS libraries invariably contain Pan-Assay Interference Compounds (PAINS).[7] These are compounds that appear as hits in many assays through non-specific mechanisms like aggregation, redox cycling, or membrane disruption. They are notorious resource sinks and must be identified and eliminated.

  • Protocol:

    • Computational Assessment: The 2-cyclobutylmorpholine structure should be checked against known PAINS filters and other promiscuity-associated substructure databases.

    • Practical Assessment: If the structure is flagged, or as a general precaution, counter-screens should be performed. A common method is to include a high concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer, which can disrupt aggregate-based inhibition.

Phase 2: Direct Target Engagement & Biophysical Characterization

Once a hit is confirmed, it is imperative to prove it works by physically interacting with the intended biological target. Biophysical methods provide this direct, unambiguous evidence.[10][11]

Comparison of Key Biophysical Methods

MethodPrincipleThroughputProtein Req.Key Output
Surface Plasmon Resonance (SPR) Mass change on a sensor surface upon bindingMedium-HighLow-MediumK D (affinity), k on /k off (kinetics)
Isothermal Titration Calorimetry (ITC) Heat change upon bindingLowHighK D , ΔH , ΔS , Stoichiometry (n)
Microscale Thermophoresis (MST) Change in molecular movement in a temp. gradientHighLowK D
Cellular Thermal Shift Assay (CETSA) Ligand-induced protein thermal stabilization in cellsMediumN/A (in-cell)Target Engagement (Qualitative/Semi-quant.)

References for table content:[7][10][11]

Detailed Protocol: Surface Plasmon Resonance (SPR) for K D Determination

  • Causality: SPR is a powerful, label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (K D ). It is a gold-standard assay for validating a direct interaction between a small molecule and a protein target.[11]

  • Methodology:

    • Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling). An inactive protein should be immobilized on a reference flow cell to subtract non-specific binding.

    • Analyte Preparation: Prepare a dilution series of the re-synthesized 2-cyclobutylmorpholine compound (Cmpd-1) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected K D (e.g., from 0.1 µM to 50 µM).

    • Binding Measurement: Inject the compound solutions sequentially over the target and reference flow cells, from lowest to highest concentration. Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface.

      • Dissociation Phase: Buffer flows over the surface.

    • Regeneration: After each cycle, inject a regeneration solution (e.g., high salt or low pH buffer) to remove the bound compound and prepare the surface for the next injection.

    • Data Analysis: Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram. Fit the resulting curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (k a ), dissociation rate (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Phase 3: Preliminary Structure-Activity Relationship (SAR)

A hallmark of a promising hit is a demonstrable Structure-Activity Relationship (SAR).[12] This means that small, logical modifications to the hit's structure lead to predictable changes in activity. A "flat SAR," where no modification improves or diminishes activity, is a significant red flag suggesting a non-specific mechanism.[8]

Initial Analog Strategy: The goal is not a full optimization campaign, but to quickly probe the key structural elements of the 2-cyclobutylmorpholine hit.

SAR base r1 Analog 1: Remove Cyclobutyl (R = H, Me) core core r1->core R = ? r2 Analog 2: Modify Cycloalkane (R = Cyclopentyl) r2->core ring_mod Analog 3: Open Morpholine Ring ring_mod->core

Caption: Initial SAR exploration strategy.

Hypothetical SAR Data Table

CompoundModificationRationaleIC50 (µM)Interpretation
Cmpd-1 (Hit) 2-Cyclobutylmorpholine Baseline 4.8 -
Analog 1a2-H-morpholineIs the cyclobutyl group required?>100The cyclobutyl group is critical for activity.
Analog 1b2-MethylmorpholineIs bulk required?52.5Bulk is important, but the specific cyclobutyl conformation is likely key.
Analog 22-CyclopentylmorpholineIs the ring size specific?15.3Activity is sensitive to the cycloalkane ring size; suggests a well-defined pocket.
Analog 3Acyclic amino alcohol analogIs the cyclic constraint of the morpholine necessary?>100The morpholine ring is essential, likely for positioning the substituents correctly.

This initial SAR provides confidence that the hit is interacting with a specific binding site and offers clear vectors for future optimization.

Phase 4: Selectivity & Early Liability Assessment

A potent compound is of little value if it is not selective or possesses inherent liabilities. Early assessment of these properties is crucial for making an informed decision to progress the hit.[13]

  • Selectivity Profiling: The hit should be tested against a panel of related targets. For example, if the primary target is a kinase, the compound should be screened against a kinase panel to determine its selectivity profile. Lack of selectivity can lead to off-target toxicity.

  • Early ADME/Tox Profiling: A standard panel of in vitro assays can flag potential development hurdles.

    • CYP450 Inhibition: Assesses the potential for drug-drug interactions. The morpholine scaffold can be susceptible to metabolism.[4]

    • hERG Inhibition: A screen for binding to the hERG potassium channel is critical to flag the risk of cardiotoxicity.[14]

    • Metabolic Stability: Incubating the compound with liver microsomes provides an early read on its metabolic fate.

    • Aqueous Solubility: Poor solubility can hinder formulation and absorption. The morpholine moiety generally imparts good solubility.[14]

Comparative Analysis: The 2-Cyclobutylmorpholine Scaffold

Feature2-CyclobutylmorpholinePiperidine/Piperazine AnalogsAcyclic Amino Alcohols
Physicochemical Properties Good balance of lipophilicity and aqueous solubility; pKa ~8.7.[4]Generally more basic (higher pKa); can have higher protein binding.More polar; highly flexible.
Conformational Rigidity Conformationally constrained by two rings.Conformationally constrained by one ring.Highly flexible; higher entropic penalty upon binding.
Metabolic Stability Morpholine can improve stability vs. piperazines. Cyclobutane can be more stable than isopropyl groups.Piperazines can be susceptible to N-dealkylation.Can be rapidly metabolized.
Synthetic Accessibility Moderately complex.Generally straightforward.Typically the simplest to synthesize.
Role in Design Often a bioisosteric replacement for piperazine/piperidine to improve pharmacokinetics.[4]Common scaffolds for engaging with polar residues and providing an attachment point.Precursors to cyclic analogs; often used to probe the necessity of the ring structure.[15]

Conclusion and Path Forward

The validation of a screening hit is a systematic process of de-risking. The 2-cyclobutylmorpholine hit, by successfully navigating this cascade, is no longer just a data point from an HTS. It is a validated hit :

  • Its activity is confirmed with pure, re-synthesized material.

  • It has a confirmed dose-response relationship in an orthogonal assay.

  • It has been proven to bind directly to its intended target with a measurable affinity.

  • It exhibits a tangible Structure-Activity Relationship, providing a clear path for chemical optimization.

  • It has an initial liability profile that is deemed acceptable for progression.

This compound now serves as a robust and promising starting point for a full-scale Hit-to-Lead medicinal chemistry program, where its potency, selectivity, and drug-like properties will be further optimized toward the goal of identifying a clinical candidate.[16][17][18]

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking 2-Cyclobutylmorpholine's Performance Against Gold-Standard Dopamine-Norepinephrine Reuptake Inhibitors

Introduction: The Rationale for Novel Dopamine-Norepinephrine Reuptake Inhibitors In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—dopamine and norepinephrine in particular—remains a c...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Novel Dopamine-Norepinephrine Reuptake Inhibitors

In the landscape of neuropharmacology, the modulation of monoamine neurotransmitters—dopamine and norepinephrine in particular—remains a cornerstone of therapeutic intervention for a range of central nervous system (CNS) disorders. Conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and narcolepsy are often characterized by dysregulated dopaminergic and noradrenergic signaling.[1][2][3] The dopamine transporter (DAT) and norepinephrine transporter (NET) are critical regulators of this signaling, responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.[4][5] Consequently, inhibitors of these transporters are of significant therapeutic interest.

While gold-standard compounds like Methylphenidate and Bupropion have demonstrated clinical efficacy, there remains a persistent drive for novel molecules with improved pharmacological profiles.[6][7] The ideal next-generation dopamine-norepinephrine reuptake inhibitor (DNRI) would exhibit high potency and selectivity for DAT and NET, a favorable pharmacokinetic profile, and a reduced liability for off-target effects and adverse drug-drug interactions.[8] This guide outlines a comprehensive, field-proven framework for benchmarking the performance of a novel compound, 2-Cyclobutylmorpholine, against the established gold-standards, Methylphenidate and Bupropion.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide to the essential in vitro and in vivo assays required for a robust comparative analysis. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.

Gold-Standard Compounds for Comparison

A meaningful benchmark requires comparison against well-characterized drugs with established clinical relevance. For this purpose, we have selected:

  • Methylphenidate: A widely prescribed CNS stimulant for ADHD and narcolepsy, Methylphenidate acts primarily as a norepinephrine-dopamine reuptake inhibitor.[7][9] Its extensive clinical use and well-documented pharmacological profile make it an essential benchmark.[2]

  • Bupropion: An atypical antidepressant also used for smoking cessation, Bupropion and its active metabolite, hydroxybupropion, are inhibitors of both norepinephrine and dopamine reuptake.[4][][11] Its distinct chemical structure and clinical applications provide a valuable comparative perspective.[6]

In Vitro Benchmarking: Foundational Pharmacological Profiling

The initial phase of benchmarking involves a suite of in vitro assays to determine the fundamental pharmacological properties of 2-Cyclobutylmorpholine in direct comparison to our gold-standard compounds.

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Affinity

The primary mechanism of action for these compounds is their interaction with DAT and NET. Therefore, quantifying their binding affinity is a critical first step. A radioligand binding assay is the gold-standard method for this determination.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing either human DAT (hDAT) or human NET (hNET).

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a binding buffer. Determine the protein concentration using a standard method like the BCA assay.

  • Assay Setup (96-well format):

    • Total Binding: Add radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET) and binding buffer.

    • Non-specific Binding: Add radioligand, binding buffer, and a high concentration of a known non-labeled inhibitor (e.g., GBR 12909 for DAT, Desipramine for NET) to saturate the transporters.

    • Competitive Binding: Add radioligand, binding buffer, and serial dilutions of the test compounds (2-Cyclobutylmorpholine, Methylphenidate, Bupropion).

    • Add the prepared cell membrane suspension to all wells.

  • Incubation and Detection:

    • Incubate the plates at room temperature to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 (inhibitory concentration 50%) value from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_detect Incubation & Detection cluster_analysis Data Analysis prep1 Culture hDAT/hNET expressing cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Isolate cell membranes via centrifugation prep2->prep3 prep4 Determine protein concentration prep3->prep4 assay3 Add cell membranes prep4->assay3 assay1 Add radioligand and buffer assay2 Add test compounds (serial dilutions) assay1->assay2 assay2->assay3 detect1 Incubate to equilibrium assay3->detect1 detect2 Rapid filtration to separate bound/unbound detect1->detect2 detect3 Scintillation counting detect2->detect3 analysis1 Calculate specific binding detect3->analysis1 analysis2 Generate dose-response curves analysis1->analysis2 analysis3 Determine IC50 and Ki values analysis2->analysis3

Caption: Workflow for determining transporter binding affinity.

Dopamine and Norepinephrine Reuptake Inhibition Potency

While binding affinity indicates how well a compound interacts with the transporter, a functional assay is necessary to determine its potency in inhibiting the actual reuptake of the neurotransmitter.[12][13]

Experimental Protocol: In Vitro Reuptake Assay

  • Cell Culture:

    • Plate hDAT- or hNET-expressing HEK293 cells in a 96-well plate and grow to confluency.[14]

  • Assay Procedure:

    • Wash the cells with a pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds (2-Cyclobutylmorpholine, Methylphenidate, Bupropion) or a known inhibitor for non-specific uptake (e.g., nomifensine).

    • Initiate the uptake by adding [³H]Dopamine or [³H]Norepinephrine to the wells.

    • Incubate for a short period at 37°C to measure the initial rate of uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Calculate the IC50 value from the resulting curve.

In Vitro Safety Pharmacology: Assessing Off-Target Liabilities

A crucial aspect of benchmarking a new compound is to evaluate its potential for off-target effects, particularly drug-drug interactions. Inhibition of Cytochrome P450 (CYP) enzymes is a major cause of such interactions.[8][15]

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source:

    • Use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, 3A4) for more specific analysis.[16][17]

  • Assay Setup:

    • Incubate the enzyme source with a specific probe substrate for each CYP isoform in the presence of varying concentrations of the test compounds.

    • Include a positive control inhibitor for each CYP isoform.

  • Metabolite Quantification:

    • After incubation, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound.

    • Determine the IC50 value for each CYP isoform.

Table 1: Hypothetical In Vitro Performance Data

CompoundDAT Ki (nM)NET Ki (nM)DAT IC50 (nM)NET IC50 (nM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
2-CyclobutylmorpholineTBDTBDTBDTBDTBDTBD
Methylphenidate10-2020-4015-3030-60>50>50
Bupropion50-100100-20070-150150-300~2>50

TBD: To Be Determined through the described experimental protocols.

In Vivo Benchmarking: Assessing Efficacy and Pharmacodynamic Effects

Following the in vitro characterization, in vivo studies are essential to understand how the compound behaves in a complex biological system.

Locomotor Activity: A Behavioral Correlate of Dopaminergic Stimulation

Increased locomotor activity in rodents is a well-established behavioral marker of enhanced central dopaminergic and noradrenergic neurotransmission.[18][19]

Experimental Protocol: Open Field Locomotor Activity Test

  • Animal Acclimation:

    • House mice or rats in the testing facility for at least one week prior to the experiment.

    • On the day of testing, allow the animals to acclimate to the testing room for at least 30-60 minutes.[18][20]

  • Compound Administration:

    • Administer 2-Cyclobutylmorpholine, Methylphenidate, Bupropion, or vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage).

  • Data Acquisition:

    • Place each animal individually into an open field arena equipped with infrared beams or an overhead video tracking system.[20][21]

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor data in time bins to assess the onset and duration of action of each compound.

    • Compare the total locomotor activity between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Diagram: In Vivo Experimental Workflow

G cluster_loco Locomotor Activity cluster_micro In Vivo Microdialysis loco1 Animal Acclimation loco2 Compound Administration loco1->loco2 loco3 Open Field Test loco2->loco3 loco4 Data Analysis (Behavioral Output) loco3->loco4 micro5 HPLC-ECD Analysis of Dopamine micro1 Surgical Implantation of Microdialysis Probe micro2 Baseline Neurotransmitter Sampling micro1->micro2 micro3 Compound Administration micro2->micro3 micro4 Post-Dose Sampling micro3->micro4 micro4->micro5

Caption: Workflow for in vivo behavioral and neurochemical assessment.

In Vivo Microdialysis: Direct Measurement of Synaptic Dopamine Levels

To directly assess the neurochemical effects of 2-Cyclobutylmorpholine, in vivo microdialysis is the gold-standard technique for measuring extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[22]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula targeting a dopamine-rich brain region, such as the nucleus accumbens or striatum.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.[22]

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer the test compound and continue to collect dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[23]

  • Data Analysis:

    • Express the post-administration dopamine levels as a percentage of the baseline levels.

    • Compare the time course and magnitude of the increase in extracellular dopamine between the different treatment groups.

Conclusion: Synthesizing the Data for a Comprehensive Comparison

By systematically executing the described in vitro and in vivo protocols, a comprehensive performance profile of 2-Cyclobutylmorpholine can be generated and objectively compared to the gold-standard compounds, Methylphenidate and Bupropion. The integration of binding affinity, reuptake inhibition potency, metabolic liability, and in vivo behavioral and neurochemical effects will provide a robust dataset to guide further drug development efforts. This rigorous, multi-faceted approach is indispensable for identifying promising new chemical entities with the potential to become next-generation therapeutics for CNS disorders.

References

  • ClinPGx. Bupropion: pharmacology and therapeutic applications. [Link]

  • Wikipedia. Methylphenidate. [Link]

  • Psych Scene Hub. Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. (2021-03-23). [Link]

  • National Center for Biotechnology Information. Bupropion - StatPearls. [Link]

  • Dwoskin, L. P. (2002). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary care companion to the Journal of clinical psychiatry, 4(Suppl 1), 11–21. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Challman, T. D., & Lipsky, J. J. (2000). Methylphenidate: its pharmacology and uses. Mayo Clinic proceedings, 75(7), 711–721. [Link]

  • Drugs.com. Methylphenidate: Uses, Dosage, Side Effects. (2025-10-25). [Link]

  • National Center for Biotechnology Information. Methylphenidate - StatPearls. [Link]

  • Johns Hopkins University. Pharmacokinetics and clinical effectiveness of methylphenidate. [Link]

  • Schmidt, A. C., & Wightman, R. M. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6241–6248. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • JoVE. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. (2014-09-03). [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Protocols.io. Locomotion test for mice. (2024-01-31). [Link]

  • Wikipedia. Dopamine reuptake inhibitor. [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Pharmacology Discovery Services. Locomotor Activity, Mouse. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Markowitz, J. S., & Patrick, K. S. (2013). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Journal of analytical & bioanalytical techniques, S5, 005. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 5(9), 853–864. [Link]

  • San Diego Instruments. What is the Locomotor Activity Test?. (2021-06-11). [Link]

  • Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. ACS chemical neuroscience, 6(1), 11–23. [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 324A–331A. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling 2-Cyclobutylmorpholine

The foundational principle of this guide is not merely to list equipment, but to instill a deep understanding of why each piece of PPE is critical. By understanding the causality behind these recommendations, you empower...

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle of this guide is not merely to list equipment, but to instill a deep understanding of why each piece of PPE is critical. By understanding the causality behind these recommendations, you empower yourself to make informed, safety-conscious decisions in a dynamic laboratory environment.

Hazard Analysis: Understanding the Adversary

Morpholine and its derivatives are classified as hazardous materials with a multi-faceted threat profile.[4] The primary dangers associated with this class of compounds, and therefore presumed for 2-Cyclobutylmorpholine, include:

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[4][5][6]

  • Toxicity: Harmful if swallowed and toxic in contact with skin or if inhaled.[4][5][6]

  • Flammability: Flammable liquid and vapor.[1][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory tract.

A thorough risk assessment is the cornerstone of safe laboratory practice. The following PPE recommendations are designed to counter these identified threats.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is not a static checklist but a dynamic process that adapts to the scale and nature of the handling procedure. The following table outlines the minimum required PPE for handling 2-Cyclobutylmorpholine.

Body Part Required PPE Specifications and Rationale
Eyes/Face Safety Goggles & Full-Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166. Tight-sealing goggles are essential to protect against splashes and vapors. A full-face shield provides a secondary layer of protection for the entire face from splashes.
Hands Chemical-Resistant GlovesImpervious gloves are mandatory. Recommended materials include butyl rubber or fluoroelastomer (FKM).[1] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended for extended handling periods.
Body Chemical-Resistant Apron or Lab CoatAn impervious, chemical-resistant apron worn over a long-sleeved lab coat provides protection against splashes and spills.[2] For larger quantities or procedures with a higher risk of splashing, a full chemical-protection suit may be warranted.[1]
Respiratory NIOSH-Approved RespiratorA NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.[2] For higher concentrations or prolonged exposure, a self-contained breathing apparatus (SCBA) is required.[1]
Feet Closed-Toed, Chemical-Resistant ShoesShoes must fully cover the feet. Chemical-resistant boots are recommended when handling larger quantities or during transfers where spills are more likely.[2]
Procedural Blueprint: A Step-by-Step Protocol for PPE Usage

Adherence to a strict, methodical procedure for donning and doffing PPE is as crucial as the equipment itself. This minimizes the risk of cross-contamination and exposure.

1. Donning Sequence:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the lab coat and/or chemical-resistant apron.

  • Respiratory Protection: If required, fit your respirator. Perform a user seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a full-face shield.

  • Outer Gloves: Don the second pair of chemical-resistant gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.

2. Doffing Sequence (Contamination Removal):

  • Outer Gloves: With your outer gloved hand, peel off the other outer glove from the cuff, turning it inside out. Slide the fingers of your now ungloved hand under the cuff of the remaining outer glove and peel it off, again turning it inside out.

  • Face and Eye Protection: Remove the face shield and goggles from the back of your head. Avoid touching the front surfaces.

  • Body Protection: Unfasten the apron or lab coat, and carefully roll it away from your body, containing the contaminated outer surface.

  • Respiratory Protection: Remove your respirator from the back of your head.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

3. Disposal Plan:

All disposable PPE, including gloves and aprons, must be treated as hazardous waste. Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container for disposal according to your institution's and local regulations.

Decision-Making Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow PPE Selection Workflow for 2-Cyclobutylmorpholine cluster_assessment Task Assessment cluster_ppe PPE Level cluster_disposal Disposal start Start: Handling 2-Cyclobutylmorpholine task_scale Small Scale (<10 mL) vs. Large Scale (>10 mL) start->task_scale ventilation Adequate Ventilation (Fume Hood) vs. Poor Ventilation task_scale->ventilation Procedure Details min_ppe Minimum PPE: - Safety Goggles - Face Shield - Double Gloves (Butyl/FKM) - Lab Coat/Apron - Closed-Toed Shoes ventilation->min_ppe Small Scale & Fume Hood enhanced_ppe Enhanced PPE: - Minimum PPE + - NIOSH-Approved Respirator ventilation->enhanced_ppe Small Scale & Poor Ventilation OR Large Scale & Fume Hood max_ppe Maximum PPE: - Full Chemical Suit - SCBA ventilation->max_ppe Large Scale & Poor Ventilation disposal Dispose of all PPE as Hazardous Waste min_ppe->disposal enhanced_ppe->disposal max_ppe->disposal

Caption: Decision workflow for PPE selection based on task scale and ventilation.

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Always have an eyewash station and safety shower readily accessible in the immediate work area.[2]

References

  • Personal protective equipment for handling Morpholine-4-carbodithioic acid - Benchchem. BenchChem.
  • Safety Data Sheet Morpholine Revision 5, D
  • Morpholine - SAFETY D
  • Safety Data Sheet: Morpholine - Carl ROTH. Carl ROTH.
  • Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline - Benchchem. BenchChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - CDN Isotopes. C/D/N Isotopes.
  • 2-CyclobutylMorpholine | 1219844-05-9 - ChemicalBook. ChemicalBook.
  • SAFETY DATA SHEET - Navy Brand Manufacturing. Navy Brand Manufacturing.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • MORPHOLINE | Occupational Safety and Health Administr

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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